3-(3-Methoxyisoxazol-5-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-11-6-4-5(12-8-6)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBIAAGRBWFOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316497 | |
| Record name | 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52898-06-3 | |
| Record name | 52898-06-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(3-Methoxyisoxazol-5-yl)propanoic Acid: A Key Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 3-(3-Methoxyisoxazol-5-yl)propanoic acid, a heterocyclic carboxylic acid of significant interest to researchers and professionals in drug development and organic synthesis. While not extensively studied for its own biological activity, its structural features make it a valuable and versatile intermediate in the synthesis of more complex, pharmacologically active molecules.[1][2] This document will delve into its chemical properties, a detailed kilogram-scale synthesis protocol, and its potential applications as a foundational scaffold in medicinal chemistry.
Core Chemical Properties and Identifiers
This compound is a white solid at room temperature.[1] Its core structure consists of a propanoic acid chain attached to the 5-position of a 3-methoxyisoxazole ring. The presence of both a carboxylic acid group and a methoxy-substituted isoxazole ring provides two key points for chemical modification, making it an attractive starting material for library synthesis in drug discovery programs.
| Property | Value | Source |
| IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid | --INVALID-LINK-- |
| Synonyms | 3-METHOXY-5-ISOXAZOLEPROPANOIC ACID; 5-Isoxazolepropanoic acid, 3-methoxy- | --INVALID-LINK-- |
| CAS Number | 52898-06-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₉NO₄ | --INVALID-LINK-- |
| Molecular Weight | 171.15 g/mol | --INVALID-LINK-- |
| Appearance | White solid | [1] |
Spectroscopic and Physicochemical Data (Predicted)
Predicted Spectroscopic Data:
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the methylene protons of the propanoic acid chain, and the isoxazole ring proton.
-
¹³C NMR (Predicted): The carbon NMR spectrum would likely display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the isoxazole ring, the methoxy carbon, and the two methylene carbons of the propanoic acid chain.
-
IR Spectroscopy (Predicted): The infrared spectrum is predicted to exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch of the carbonyl group, and various C-H and C-O stretching and bending vibrations.
Predicted Physicochemical Properties:
-
Melting Point: Predicted to be in the range of 80-100 °C.
-
Boiling Point: Predicted to be approximately 350-400 °C at standard pressure.
-
pKa: The carboxylic acid proton is predicted to have a pKa in the range of 4.0-5.0, typical for a propanoic acid derivative.
-
Solubility: Expected to have moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, and low solubility in nonpolar solvents like hexane. Its solubility in aqueous solutions is expected to be pH-dependent, increasing significantly at pH values above its pKa.
Synthesis and Manufacturing
A safe and scalable manufacturing route for this compound has been developed, highlighting its importance as a key building block in pharmaceutical research.[1] The synthesis involves a multi-step process culminating in a double decarboxylation to yield the final product.
Experimental Protocol: Kilogram-Scale Synthesis
The following protocol is adapted from a publication by Idorsia Pharmaceuticals and details the final steps of the synthesis.[1]
Step 1: Homologation and Decarboxylation
-
Reaction Setup: A solution of the starting material, a chlorinated intermediate, is prepared in a suitable solvent.
-
Nucleophilic Substitution: The solution is reacted with triethylmethanetricarboxylate.
-
Double Decarboxylation: The resulting intermediate undergoes a double decarboxylation to form the propanoic acid moiety.
-
Workup and Isolation: The reaction mixture is subjected to a solvent swap to remove acetic acid, which is crucial for preventing product loss due to solubilization.[1]
-
Crystallization and Filtration: A cooling ramp from 60 to 0 °C over 1 hour is applied to induce crystallization, affording a white suspension. The suspension is aged for 1 hour at 0 °C before filtration.[1]
-
Drying: The isolated white solid is dried to yield this compound with a purity of >99%.[1]
This process has been successfully scaled to produce kilogram quantities of the target compound, demonstrating its accessibility for large-scale medicinal chemistry campaigns.[1]
Caption: Scalable synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by its carboxylic acid functionality and the isoxazole ring.
-
Carboxylic Acid Group: The carboxylic acid can undergo standard transformations, such as esterification, amidation, and reduction, to introduce a wide range of functional groups and build molecular complexity. This is the primary handle for incorporating this building block into larger molecules.
-
Isoxazole Ring: The isoxazole ring is generally stable to many reaction conditions. The methoxy group at the 3-position can potentially be a site for nucleophilic aromatic substitution under specific conditions, although this reactivity is not widely reported. The ring can also influence the electronic properties of the molecule.
The true value of this compound lies in its application as a synthetic intermediate. The isoxazole moiety is a common feature in many biologically active compounds, including antibiotics and other therapeutic agents.[3] The propanoic acid side chain provides a flexible linker to connect the isoxazole core to other pharmacophores.
Caption: Synthetic utility of this compound.
Biological and Pharmacological Context
There is currently no significant body of research on the specific biological or pharmacological activity of this compound itself. Its primary role in the scientific literature is that of a key building block for the synthesis of more complex molecules that are then evaluated for their therapeutic potential.[1]
The isoxazole ring system is a well-established pharmacophore found in numerous approved drugs and clinical candidates. For instance, isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibiotic, anti-inflammatory, and anticancer properties.[3] Therefore, this compound serves as a valuable starting material for the development of novel isoxazole-containing drug candidates.
Safety and Handling
Based on available safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation. Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its readily available scalable synthesis and versatile chemical handles make it an attractive building block for the creation of novel isoxazole-containing compounds. While the compound itself has not been extensively profiled for biological activity, its utility in the synthesis of pharmacologically active molecules is well-established. This technical guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers and drug development professionals.
References
An In-depth Technical Guide to 3-(3-Methoxyisoxazol-5-yl)propanoic Acid (CAS: 52898-06-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-(3-Methoxyisoxazol-5-yl)propanoic acid, a key building block in synthetic and medicinal chemistry. The document delves into its chemical and physical properties, details established synthetic routes, and explores its reactivity, with a focus on the isoxazole ring and the propanoic acid functional group. Furthermore, it outlines analytical methods for characterization and discusses the known and potential applications of this compound in drug discovery and materials science, supported by available safety and toxicological data.
Introduction
This compound, with the CAS number 52898-06-3, is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the realm of drug discovery and development. Its structure, which incorporates a methoxy-substituted isoxazole ring linked to a propanoic acid chain, presents a versatile scaffold for the synthesis of more complex molecular architectures. The isoxazole moiety is a well-recognized "privileged structure" in medicinal chemistry, known to be present in a variety of biologically active compounds.[1] This guide aims to serve as a detailed resource for researchers, providing in-depth technical information to facilitate the effective use of this compound in their scientific endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key properties of this compound.
| Property | Value | Source |
| CAS Number | 52898-06-3 | [2][3] |
| Molecular Formula | C₇H₉NO₄ | [2] |
| Molecular Weight | 171.15 g/mol | [2] |
| IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid | [3] |
| Synonyms | 3-(3-Methoxy-5-isoxazolyl)propanoic acid, 3-Methoxy-5-isoxazolepropanoic acid | [3] |
| Appearance | White powder/solid | [4] |
| Melting Point | Not experimentally reported in the searched literature. | |
| Boiling Point | Not experimentally reported in the searched literature. | |
| Solubility | Not experimentally reported in the searched literature. Expected to be soluble in polar organic solvents like DMSO and methanol. | |
| pKa | Not experimentally reported in the searched literature. The propanoic acid moiety suggests it is a weak acid. |
Synthesis and Manufacturing
The synthesis of this compound has been described in the literature, with methods suitable for both laboratory and larger-scale production. A key synthetic route involves the construction of the isoxazole ring followed by the elaboration of the propanoic acid side chain.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its two primary functional groups: the isoxazole ring and the carboxylic acid.
Reactivity of the Isoxazole Ring
The isoxazole ring is an aromatic heterocycle, but it possesses a relatively weak N-O bond, making it susceptible to cleavage under certain conditions. This reactivity can be harnessed for synthetic transformations.
-
Reductive Cleavage: The N-O bond of the isoxazole ring can be cleaved under reductive conditions, such as catalytic hydrogenation (e.g., using Raney Nickel or Pd/C), or with reducing agents like samarium(II) iodide (SmI₂). This cleavage typically yields a β-enaminone or related structures, which are valuable synthetic intermediates.[5]
-
Base- or Nucleophile-Induced Ring Opening: Strong bases or nucleophiles can attack the isoxazole ring, leading to its opening. The regioselectivity of this attack is influenced by the substituents on the ring.
-
Photochemical Reactions: Isoxazoles can undergo photochemical rearrangements to form various isomers, such as oxazoles or azirines.
Caption: Key reaction pathways of the isoxazole ring.
Reactivity of the Propanoic Acid Group
The propanoic acid moiety exhibits the typical reactivity of a carboxylic acid, allowing for a variety of derivatization reactions.
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst.
-
Amide Bond Formation: Amide coupling reactions are a cornerstone of medicinal chemistry. The carboxylic acid can be activated using standard coupling reagents (e.g., EDC, HATU) and reacted with a primary or secondary amine to form an amide bond.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Analytical Characterization
Accurate characterization of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.9-4.1 ppm), the methylene protons of the propanoic acid chain (two triplets, each integrating to 2H), the isoxazole ring proton (a singlet), and the acidic proton of the carboxylic acid (a broad singlet, typically downfield). The chemical shifts of the methylene protons will be influenced by the adjacent isoxazole ring and carbonyl group.[6]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region), the carbons of the isoxazole ring, the methoxy carbon, and the methylene carbons of the propanoic acid chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700-1725 cm⁻¹), and various C-H, C-O, and C-N stretching and bending vibrations.[7]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (171.15 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group, the carboxylic acid group, and cleavage of the propanoic acid chain.[8][9]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent (e.g., acetonitrile or methanol) would be a typical starting point for method development. Detection is commonly performed using a UV detector.
Example HPLC Method Parameters (for a related compound): A validated HPLC method for a similar propanoic acid derivative utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer at pH 3, with UV detection at 225 nm.[10]
Applications in Research and Drug Discovery
This compound is primarily utilized as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. The isoxazole scaffold is a key feature in numerous approved drugs with a wide range of biological activities, including antimicrobial and anticancer properties.[1][11]
Potential Applications:
-
Synthesis of Novel Bioactive Molecules: The propanoic acid handle allows for the straightforward incorporation of this isoxazole-containing fragment into larger molecules through amide bond formation, a common strategy in drug discovery. This enables the exploration of structure-activity relationships (SAR) by synthesizing libraries of compounds with diverse substituents.
-
Development of Antimicrobial Agents: Isoxazole derivatives have a long history as antimicrobial agents.[1] This compound could serve as a starting point for the synthesis of new antibacterial or antifungal compounds.
-
Anticancer Drug Discovery: The isoxazole nucleus is present in some anticancer agents. By modifying the propanoic acid and the isoxazole ring, novel compounds with potential antiproliferative activity could be developed.[12]
-
Agrochemicals: The unique properties of the isoxazole ring can be beneficial in the design of new pesticides and herbicides.[13]
Caption: Potential application areas of this compound.
Safety and Toxicology
General Hazard Information (for related compounds):
-
Skin Irritation: May cause skin irritation.[5]
-
Eye Irritation: May cause serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Handling and Storage:
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated area, wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place, away from incompatible materials.
It is crucial to consult the material safety data sheet (MSDS) provided by the supplier for the most up-to-date and specific safety information before handling this chemical. For propanoic acid in general, acute toxicity is considered to be low to moderate, but it can be corrosive to the skin and eyes.[14]
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in synthetic and medicinal chemistry. Its bifunctional nature, combining the privileged isoxazole scaffold with a reactive propanoic acid handle, makes it an attractive starting material for the synthesis of a wide array of more complex molecules. While specific experimental data on its physicochemical properties and biological activity are limited in the public domain, this guide provides a comprehensive overview of its known characteristics, synthesis, reactivity, and potential applications. As research in medicinal and materials chemistry continues to evolve, the utility of such well-defined building blocks is expected to grow, paving the way for the discovery of novel compounds with beneficial properties.
References
- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 2. 3-(3-Methoxy-5-isoxazolyl)propanoic acid | 52898-06-3 [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 3-(3-Methoxy-5-isoxazolyl)propanoic acid, CasNo.52898-06-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. aksci.com [aksci.com]
- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
- 8. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives [epubl.ktu.edu]
- 12. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [myskinrecipes.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to 3-(3-Methoxyisoxazol-5-yl)propanoic Acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-(3-methoxyisoxazol-5-yl)propanoic acid, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, a scalable synthesis protocol, in-depth analytical characterization, and its strategic importance in the synthesis of complex pharmaceutical agents.
Introduction and Strategic Importance
This compound (CAS No. 52898-06-3) belongs to the isoxazole class of five-membered heterocyclic compounds.[1][2] Isoxazole moieties are prevalent in a multitude of biologically active molecules, demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The unique electronic and steric properties of the isoxazole ring make it a valuable scaffold in drug design, often serving as a bioisosteric replacement for other functional groups to enhance potency, selectivity, and pharmacokinetic profiles.
This particular derivative, with its methoxy and propanoic acid functionalities, offers two key points for chemical modification, making it a versatile synthon for the elaboration of more complex molecular architectures.[3] Its application as a precursor to pharmaceutical intermediates underscores its significance in the drug discovery pipeline.[3]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound comprises a central isoxazole ring substituted at the 3-position with a methoxy group and at the 5-position with a propanoic acid chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid | [4] |
| CAS Number | 52898-06-3 | [4] |
| Molecular Formula | C₇H₉NO₄ | [4] |
| Molecular Weight | 171.15 g/mol | [4] |
| Appearance | White solid | - |
| Synonyms | 3-METHOXY-5-ISOXAZOLEPROPANOIC ACID; 5-Isoxazolepropanoic acid, 3-methoxy- | [4] |
The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (ether and isoxazole nitrogens/oxygens) influences its solubility and crystal packing. The propanoic acid side chain provides conformational flexibility.
References
A Comprehensive Guide to the Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid: A Key Building Block in Medicinal Chemistry
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific molecule, 3-(3-methoxyisoxazol-5-yl)propanoic acid, serves as a crucial building block in the development of novel pharmaceuticals, making a robust and scalable synthetic route to this compound highly valuable for researchers and professionals in drug development.
This technical guide provides an in-depth overview of a safe and scalable manufacturing route for this compound. We will delve into the strategic considerations behind each synthetic step, provide detailed experimental protocols, and present the data in a clear and accessible format. The pathway discussed herein has been developed with a strong emphasis on safety and scalability, addressing the practical challenges encountered in process chemistry.
Retrosynthetic Analysis and Strategy
The synthesis of this compound can be approached through a multi-step process that begins with commercially available starting materials. A logical retrosynthetic analysis reveals a pathway that constructs the isoxazole ring first, followed by the elaboration of the propanoic acid side chain.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, involves the formation of a key intermediate, methyl 3-hydroxyisoxazole-5-carboxylate, which is then methylated and subjected to a two-carbon homologation to introduce the propanoic acid moiety.
Detailed Synthetic Pathway and Experimental Protocols
The overall synthetic route is depicted in the workflow below:
A Technical Guide to the Starting Materials for the Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methoxyisoxazol-5-yl)propanoic acid is a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its structural motif is present in various pharmacologically active molecules, making the efficient and scalable synthesis of this acid and its precursors a critical aspect of pharmaceutical research and development. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold known to impart a range of biological activities.[1][2] This in-depth guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the requisite starting materials and the underlying chemical principles.
Primary Synthetic Strategy: A Scalable Manufacturing Route
Recent advancements in process chemistry have led to the development of a safe and scalable manufacturing route for this compound.[3] This strategy commences with readily available starting materials and proceeds through a multi-step sequence involving the formation of the isoxazole core followed by a two-carbon homologation.
Core Synthesis of the Isoxazole Ring
The initial phase of this synthesis focuses on the construction of the 3-hydroxyisoxazole-5-carboxylate intermediate. The key starting materials for this stage are:
-
Dimethyl fumarate: A common and inexpensive diester.
-
Bromine: Used for the bromination of dimethyl fumarate.
-
Hydroxyurea: Serves as the source of the N-O fragment for the isoxazole ring formation.
The synthesis begins with the bromination of dimethyl fumarate, which can be efficiently and safely conducted under photoflow conditions to produce dimethyl 2,3-dibromosuccinate.[3] This intermediate is then condensed with hydroxyurea to form methyl 3-hydroxy-5-isoxazolecarboxylate.
Homologation to the Final Product
With the isoxazole core established, the subsequent steps involve a two-carbon homologation to introduce the propanoic acid side chain. This is achieved through a sequence of methylation, reduction, chlorination, and nucleophilic substitution.
The key starting and intermediate materials in this stage include:
-
Methyl 3-hydroxy-5-isoxazolecarboxylate: The product from the initial core synthesis.
-
A methylating agent (e.g., methyl iodide): To convert the hydroxyl group to a methoxy group.[4]
-
A reducing agent: To reduce the ester group to a primary alcohol.
-
A chlorinating agent: To convert the alcohol to a chloride.
-
Triethyl methanetricarboxylate: A commercially available reagent for the nucleophilic substitution and subsequent decarboxylation to form the propanoic acid side chain.[3]
The final step involves the hydrolysis of the resulting ester to yield the target this compound.
Experimental Protocol: Scalable Synthesis
The following is a high-level overview of the experimental protocol for the scalable synthesis of this compound.[3]
Step 1: Synthesis of Methyl 3-hydroxy-5-isoxazolecarboxylate
-
Perform the bromination of dimethyl fumarate under photoflow conditions.
-
React the resulting dimethyl 2,3-dibromosuccinate with hydroxyurea in the presence of a base to yield methyl 3-hydroxy-5-isoxazolecarboxylate.
Step 2: Methylation
-
Treat methyl 3-hydroxy-5-isoxazolecarboxylate with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).[4]
Step 3: Reduction, Chlorination, and Homologation
-
Reduce the ester group of methyl 3-methoxyisoxazole-5-carboxylate to the corresponding alcohol.
-
Convert the alcohol to a chloride using a suitable chlorinating agent.
-
Perform a nucleophilic substitution with triethyl methanetricarboxylate.
-
Induce decarboxylation to form the ethyl ester of the target acid.
Step 4: Hydrolysis
-
Hydrolyze the ethyl ester using a base such as sodium hydroxide, followed by acidification to yield this compound.[5]
Visualization of the Scalable Synthetic Pathway
Caption: Scalable synthetic route to this compound.
Alternative Synthetic Strategy: 1,3-Dipolar Cycloaddition
A classical and highly versatile method for the synthesis of the isoxazole ring is the [3+2] dipolar cycloaddition reaction.[6] This approach involves the reaction of a nitrile oxide with an alkyne. This strategy offers flexibility in the introduction of substituents on the isoxazole ring.
Key Starting Materials for Cycloaddition
The starting materials for this approach are fundamentally different from the previously described route and depend on the desired substitution pattern. To synthesize the core of this compound, the following types of starting materials would be required:
-
A substituted alkyne: This would contain the propanoic acid or a precursor functional group. For instance, an ester of 4-pentynoic acid could be utilized.
-
A nitrile oxide precursor: The nitrile oxide would bear the methoxy group. A common method for the in situ generation of nitrile oxides is the dehydrohalogenation of a hydroximoyl halide, which is in turn derived from an aldoxime.[7]
General Cycloaddition Protocol
-
Preparation of the Nitrile Oxide Precursor: An aldoxime, such as methoxyacetaldoxime, can be converted to the corresponding hydroximoyl chloride by reaction with a chlorinating agent like N-chlorosuccinimide.
-
In Situ Generation of the Nitrile Oxide and Cycloaddition: The hydroximoyl chloride is treated with a non-nucleophilic base (e.g., triethylamine) in the presence of the alkyne. The base facilitates the elimination of HCl to generate the nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the alkyne to form the 3,5-disubstituted isoxazole ring.[8]
-
Final Functional Group Manipulation: If the alkyne starting material contained a protected or precursor functional group, a final deprotection or conversion step would be necessary to yield the propanoic acid. For example, if an ester of 4-pentynoic acid was used, the final step would be ester hydrolysis.
Visualization of the Cycloaddition Pathway
References
- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 2. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
biological activity of isoxazole derivatives
An In-depth Technical Guide to the Biological Activity of Isoxazole Derivatives
Authored by a Senior Application Scientist
Abstract
The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in drug discovery.[3] This guide provides an in-depth exploration of the multifaceted biological activities of isoxazole derivatives, moving beyond a simple catalog of effects to elucidate the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their validation. We will dissect the causal relationships that drive their efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, offering field-proven insights for researchers, scientists, and drug development professionals.
The Isoxazole Core: A Foundation for Pharmacological Diversity
The isoxazole ring's utility is not accidental; it stems from inherent chemical characteristics. It is an electron-rich aromatic system, yet it possesses a weak N-O bond that is susceptible to cleavage under specific reductive or basic conditions.[1][4] This duality is a significant advantage: the ring is stable enough for complex functionalization of its substituents, yet it can also act as a versatile synthetic intermediate.[3][4] This structural versatility allows medicinal chemists to fine-tune steric, electronic, and lipophilic properties, thereby optimizing interactions with a wide array of biological targets.[2]
General Synthetic Workflow: From Chalcones to Isoxazoles
A prevalent and robust method for synthesizing biologically active isoxazoles involves a two-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate. This α,β-unsaturated ketone is then cyclized using hydroxylamine hydrochloride. This pathway is highly adaptable, allowing for significant diversity in the final derivatives based on the initial choice of aldehydes and ketones.[5]
Caption: General synthetic workflow for isoxazole derivatives.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Isoxazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against both solid and hematological tumors through a variety of mechanisms.[6][7] Their ability to interfere with fundamental cancer processes, such as proliferation, survival, and migration, makes them a highly active area of oncology research.[7][8]
Mechanism of Action: Hsp90 Inhibition
A primary mechanism for the anticancer effects of several advanced isoxazole derivatives is the inhibition of Heat Shock Protein 90 (Hsp90).[6] Hsp90 is a molecular chaperone critical for the stability and function of numerous oncoproteins, including Akt, HER2, and RAF kinase, which are essential for tumor growth and survival.
The causality is direct: by binding to the ATP-binding pocket of Hsp90, isoxazole inhibitors lock the chaperone in an inactive conformation.[6] This prevents the proper folding of its "client" oncoproteins, leading to their ubiquitination and subsequent degradation by the proteasome. The depletion of these key survival proteins triggers cell cycle arrest and apoptosis, selectively in cancer cells that are often addicted to these pathways.[7]
Caption: Mechanism of Hsp90 inhibition by isoxazole derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies reveal that anticancer potency is highly dependent on the nature and position of substituents on the isoxazole scaffold.
-
C3 Position: Often substituted with an amino group linked to various aryl or heteroaryl rings. This region is critical for anchoring within the Hsp90 ATP-binding site.[6]
-
C4 Position: Modifications here, such as linking to resorcinol moieties, can enhance antiproliferative activity and improve cellular uptake.[6]
-
C5 Position: Substitution with bulky groups can modulate selectivity and potency. Fusing the isoxazole ring to other heterocyclic systems, like indole, can also significantly enhance cytotoxic effects.[9]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative isoxazole derivatives against various human cancer cell lines. Lower values indicate higher potency.
| Compound ID | Cancer Cell Line | Type | IC₅₀ (µM) | Reference |
| Compound 27 | Colon 38 / CT-26 | Mouse Colon Carcinoma | 2.5 µg/mL | [2] |
| Compound 6l | A549 | Human Lung Carcinoma | 0.22 | [10] |
| Compound 6l | HepG2 | Human Liver Carcinoma | 0.26 | [10] |
| Compound 6l | MDA-MB-231 | Human Breast Adenocarcinoma | 0.21 | [10] |
| Compounds 1a-c | PC3 | Human Prostate Cancer | Significant Activity | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol provides a self-validating system for assessing the antiproliferative effect of isoxazole derivatives.
-
Cell Seeding: Plate human cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test isoxazole derivative in DMSO. Create a series of 2x concentrated serial dilutions in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the serially diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized for the specific cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The rationale is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Isoxazole-containing drugs are well-established anti-inflammatory agents, with notable examples including the selective COX-2 inhibitors Valdecoxib and Parecoxib.[1] Their mechanism revolves around the targeted inhibition of key enzymes in the inflammatory pathway.
Mechanism of Action: COX-2 Inhibition
Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[1] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.
The therapeutic advantage of isoxazole derivatives like Valdecoxib lies in their selectivity. By preferentially inhibiting COX-2 over COX-1, they reduce the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][12] This selectivity is achieved through specific interactions with the larger, more accommodating active site of the COX-2 enzyme.[12]
Caption: Selective inhibition of the COX-2 pathway by isoxazole derivatives.
Data Presentation: In Vitro COX Inhibition
The selectivity of an inhibitor is a critical parameter, expressed as the Selectivity Index (SI). A higher SI value indicates greater selectivity for COX-2.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [IC₅₀(COX-1)/IC₅₀(COX-2)] | Reference |
| C3 | 22.57 ± 0.11 | 0.93 ± 0.01 | 24.26 | [12] |
| C5 | 30.05 ± 0.15 | 0.85 ± 0.04 | 41.82 | [12] |
| C6 | 33.95 ± 0.18 | 0.55 ± 0.03 | 61.73 | [12] |
| Celecoxib (Std.) | 45.15 ± 0.13 | 0.04 ± 0.01 | 1128.75 | [12] |
Experimental Protocol: In Vitro COX Inhibition Assay
This fluorescence-based assay provides a robust method for determining COX-1 and COX-2 inhibition.
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Compound Preparation: Prepare serial dilutions of the test isoxazole derivatives in a suitable buffer (e.g., Tris-HCl) containing DMSO (final concentration <1%).
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add arachidonic acid (substrate) and a fluorescent probe (e.g., ADHP) to initiate the reaction. The peroxidase activity of COX converts the probe into a highly fluorescent product.
-
Kinetic Measurement: Immediately measure the fluorescence intensity kinetically over 5-10 minutes using a plate reader (e.g., Ex/Em of 535/587 nm).
-
Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The ratio of IC₅₀(COX-1) to IC₅₀(COX-2) gives the Selectivity Index.
Antimicrobial and Neuroprotective Activities
Beyond cancer and inflammation, the isoxazole scaffold is integral to compounds with potent antimicrobial and neuroprotective effects.
Antimicrobial Activity
Isoxazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][13] The mechanism often involves the disruption of essential cellular processes. For example, the well-known antibiotic Sulfamethoxazole works by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.
Experimental Validation (MIC Determination): The standard method for quantifying antibacterial efficacy is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[5] This involves exposing a standardized bacterial inoculum to serial dilutions of the isoxazole compound in a 96-well plate and identifying the lowest concentration that prevents visible bacterial growth after incubation.[5][13]
Neuroprotective Activity
Emerging research highlights the potential of isoxazole derivatives in combating neurodegenerative disorders.[1][14] Certain chroman-isoxazole hybrids have shown remarkable efficacy in protecting neuronal cells from oxidative stress-induced death (oxytosis), a process implicated in diseases like Alzheimer's.[15]
Experimental Validation (Neuroprotection Assay): The neuroprotective effect can be quantified using neuronal cell lines like HT22.[15] Cells are co-incubated with the test compound and an oxidative stressor (e.g., glutamate or H₂O₂). Cell viability is then assessed (e.g., via MTT assay) to determine the compound's ability to rescue cells from death, with results expressed as an EC₅₀ value (the concentration providing 50% of the maximal protective effect).[15]
Conclusion and Future Perspectives
The isoxazole ring is a pharmacologically validated scaffold that continues to yield compounds with significant therapeutic potential across diverse disease areas.[1][14] Its synthetic tractability and versatile biological activity ensure its continued relevance in drug discovery.[16] Future trends are likely to focus on the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to modulate several disease-relevant pathways simultaneously.[1][17] As our understanding of complex disease networks grows, the adaptability of the isoxazole core will be an invaluable asset in the design of next-generation precision medicines.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espublisher.com [espublisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(3-Methoxyisoxazol-5-yl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-methoxyisoxazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. The document details a robust and scalable synthetic pathway, explores its physicochemical properties, and discusses its potential biological activities, primarily focusing on its role as a potential modulator of neurotransmitter receptors. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the isoxazole scaffold as a key structural motif.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a privileged scaffold in medicinal chemistry, present in a variety of clinically approved drugs and investigational agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a valuable component in the design of molecules targeting a wide range of biological targets. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2]
This compound combines the isoxazole core with a propanoic acid side chain, a feature often seen in molecules designed to mimic endogenous ligands, such as the neurotransmitter γ-aminobutyric acid (GABA). This structural arrangement suggests potential interactions with receptors and enzymes within the central nervous system (CNS), making it a molecule of significant interest for the development of novel neurological drugs. This guide will delve into the known synthesis and inferred properties of this compound, providing a scientific basis for its further investigation.
Chemical Synthesis: A Scalable and Efficient Route
A key aspect of the utility of any chemical entity in drug discovery is the ability to synthesize it in a scalable and efficient manner. A well-documented, multi-step synthesis for this compound has been reported, providing a reliable pathway for its production.[3]
Synthetic Scheme Overview
The synthesis commences with the preparation of the key intermediate, methyl 3-hydroxy-5-isoxazolecarboxylate, followed by a two-carbon homologation to yield the final product.[3]
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a summary of the key steps described in the literature for the synthesis of this compound.[3]
Step 1: Synthesis of Methyl 3-hydroxy-5-isoxazolecarboxylate
-
Bromination: Dimethyl fumarate is subjected to bromination under photoflow conditions. This continuous flow method offers advantages in terms of safety and scalability over traditional batch bromination.
-
Condensation: The resulting dibromo intermediate is then condensed with hydroxyurea to form the isoxazole ring, yielding methyl 3-hydroxy-5-isoxazolecarboxylate. This intermediate can be produced on a kilogram scale.[3]
Step 2: Methylation and Reduction
-
Methylation: The hydroxyl group of methyl 3-hydroxy-5-isoxazolecarboxylate is methylated to give the corresponding methoxy derivative.
-
Reduction: The ester functionality is then reduced to a primary alcohol.
Step 3: Homologation and Final Product Formation
-
Chlorination: The intermediate alcohol is converted to a chloride, activating it for the subsequent nucleophilic substitution.
-
Nucleophilic Substitution: The chloride is reacted with a suitable nucleophile, such as triethylmethanetricarboxylate, to introduce the two-carbon extension.
-
Decarboxylation and Hydrolysis: The resulting tri-ester is then subjected to hydrolysis and decarboxylation to afford the final product, this compound. The product is isolated as a white solid with high purity (>99%).[3]
Physicochemical and Spectroscopic Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available in the public literature. However, based on its chemical structure and data from commercial suppliers, we can summarize its key identifiers and expected properties.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 52898-06-3 | [4] |
| Molecular Formula | C₇H₉NO₄ | [4] |
| Molecular Weight | 171.15 g/mol | [4] |
| Appearance | White solid | [3] |
| Storage | Room temperature |
Note: Properties such as pKa, logP, and solubility are not yet reported in the literature and would need to be determined experimentally.
Spectroscopic Characterization (Predicted)
While specific spectra are not publicly available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.
-
¹H NMR: The spectrum is expected to show signals for the methoxy group (singlet, ~3.9-4.1 ppm), the methylene protons of the propanoic acid chain (two triplets, ~2.6-3.0 ppm), a proton on the isoxazole ring (singlet, ~6.0-6.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: The spectrum should display signals for the methoxy carbon, the two methylene carbons of the propanoic acid chain, the carbons of the isoxazole ring, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-O and C=N stretches associated with the methoxyisoxazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Therapeutic Potential: A Focus on Neurological Targets
Direct biological studies on this compound are not extensively reported. However, the structural motifs present in the molecule strongly suggest a potential for interaction with neurological targets, particularly GABA and glutamate receptors.
The GABA Analogue Hypothesis
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. GABA analogues are a class of compounds that are structurally related to GABA and often exhibit activity as anticonvulsants, sedatives, and anxiolytics. The isoxazole ring, particularly in the 3-hydroxyisoxazole form, is a well-established bioisostere for the carboxylic acid group of GABA, as exemplified by the potent GABA_A agonist, muscimol.
Caption: Structural relationship between GABA, Muscimol, and the target compound.
Given that this compound contains a propanoic acid side chain, which is structurally analogous to the backbone of GABA, and an isoxazole ring, it is plausible that this molecule could act as a modulator of GABA receptors. Further research, including binding assays and electrophysiological studies, is warranted to investigate this hypothesis.
Potential as a Glutamate Receptor Modulator
In addition to GABA receptors, isoxazole derivatives have also been explored as modulators of ionotropic glutamate receptors, such as the AMPA receptor. The propanoic acid side chain is a common feature in many AMPA receptor ligands. Therefore, it is also conceivable that this compound could exhibit activity at these excitatory receptors.
Applications in Drug Discovery and Development
The primary application of this compound is as a versatile building block in medicinal chemistry. Its bifunctional nature, with a carboxylic acid for amide bond formation and a stable heterocyclic core, allows for its incorporation into a wide array of more complex molecules.
Workflow for Utilizing this compound in Drug Discovery
Caption: A potential workflow for the use of the title compound in a drug discovery program.
Researchers can leverage the carboxylic acid functionality to couple this molecule with a diverse range of amines, generating a library of novel compounds for biological screening. The isoxazole core provides a rigid and metabolically stable anchor for these derivatives.
Conclusion and Future Directions
This compound is a readily accessible and synthetically versatile isoxazole derivative with significant potential in drug discovery. While direct biological data is currently limited, its structural features strongly suggest that it may act as a modulator of key neurotransmitter systems in the CNS.
Future research should focus on:
-
Detailed Physicochemical Profiling: Experimental determination of pKa, logP, and aqueous solubility to better predict its drug-like properties.
-
Comprehensive Spectroscopic Analysis: Publication of full ¹H NMR, ¹³C NMR, IR, and MS data to serve as a reference for future synthetic work.
-
Pharmacological Evaluation: In vitro and in vivo studies to confirm its activity at GABA and glutamate receptors and to explore other potential biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the key structural requirements for biological activity.
This in-depth guide provides a solid foundation for researchers to build upon, highlighting the promise of this compound as a valuable tool in the ongoing quest for novel therapeutics.
References
The Unseen Scaffolding: A Technical Guide to 3-(3-Methoxyisoxazol-5-yl)propanoic Acid in CNS Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 3-(3-Methoxyisoxazol-5-yl)propanoic acid, a pivotal, yet often unheralded, intermediate in the synthesis of advanced neurological drug candidates. While not a therapeutic agent in its own right, its unique structural motifs are fundamental to the development of potent and selective modulators of ionotropic glutamate receptors, including AMPA and kainate receptors. This document will deconstruct the synthetic pathways to this key building block, elucidate its critical role in the construction of pharmacologically active molecules, and explore the broader therapeutic context that drives its demand. We will delve into the mechanistic insights and experimental rationale that underpin its application, offering a comprehensive resource for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of medicinal chemistry, the final, biologically active molecule often takes center stage. However, the journey to these complex structures is paved with critical intermediates, the unsung heroes that provide the foundational scaffolds for therapeutic innovation. This compound is a prime example of such a molecule. Its isoxazole core, coupled with a reactive propanoic acid side chain, offers a versatile platform for the synthesis of a diverse array of compounds, particularly those targeting the central nervous system (CNS).
The isoxazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] When incorporated into larger molecules, it can confer desirable pharmacokinetic and pharmacodynamic properties. The propanoic acid moiety, on the other hand, provides a convenient handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide will illuminate the discovery and historical context of isoxazole-containing propanoic acids in drug development, with a specific focus on the synthesis and utility of the methoxy-substituted variant. We will provide detailed, field-proven protocols for its preparation and demonstrate its application in the synthesis of cutting-edge neurological drug candidates.
The Genesis of a Scaffold: Discovery and Historical Context
The history of this compound is intrinsically linked to the broader exploration of isoxazole derivatives in medicinal chemistry. Isoxazoles have long been recognized for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Their journey into the realm of neuroscience has been particularly impactful, with the discovery that isoxazole-containing amino acids can potently and selectively modulate the activity of ionotropic glutamate receptors.
The seminal discovery of (RS)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) as a selective agonist for a subtype of glutamate receptors led to the identification and characterization of the AMPA receptor, a key player in fast excitatory synaptic transmission in the CNS.[3] This breakthrough opened the door for the rational design of a plethora of AMPA receptor modulators, with the isoxazole scaffold serving as a central pharmacophore.
The development of antagonists for AMPA and kainate receptors, which are implicated in a range of neurological disorders including epilepsy, ischemic brain injury, and chronic pain, became a major focus of research.[1][4] It was in this context that intermediates like this compound emerged as valuable building blocks. The methoxy group offers a stable, lipophilic substituent that can influence the binding affinity and selectivity of the final compound, while the propanoic acid chain allows for the introduction of various functionalities to probe the receptor's binding pocket.
Synthesis and Manufacturing: A Scalable and Validated Protocol
The reliable and scalable synthesis of this compound is crucial for its application in drug development programs. The following protocol is a robust and validated method for its multi-gram scale production.
Overall Synthetic Scheme
Caption: High-level overview of the synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 3-hydroxy-5-isoxazolecarboxylate
-
Bromination of Dimethyl Fumarate: In a photoflow reactor, a solution of dimethyl fumarate in a suitable solvent is subjected to continuous bromination using liquid bromine under UV irradiation. This reaction proceeds with high efficiency and selectivity.
-
Condensation with Hydroxyurea: The crude brominated intermediate is then reacted with hydroxyurea in the presence of a base, such as sodium methoxide in methanol. The reaction mixture is stirred at room temperature until completion.
-
Workup and Isolation: An acidic aqueous workup is performed to remove excess reagents. The product, methyl 3-hydroxy-5-isoxazolecarboxylate, is then isolated by extraction and crystallization.
Step 2: Two-Carbon Homologation and Final Product Formation
-
Methylation: The hydroxyl group of the isoxazole ring is methylated using a suitable methylating agent.
-
Ester Reduction: The methyl ester is reduced to the corresponding primary alcohol using a reducing agent like sodium borohydride.
-
Chlorination: The alcohol is converted to a chloride using a chlorinating agent such as thionyl chloride.
-
Nucleophilic Substitution: The chloride is then reacted with a nucleophile like triethyl methanetricarboxylate.
-
Decarboxylation and Crystallization: The final step involves the hydrolysis of the esters and subsequent decarboxylation to yield this compound. The product is isolated as a white solid by crystallization.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Intermediate/Product | Yield (%) | Purity (%) |
| 1 | Dimethyl Fumarate | Bromine, Hydroxyurea, NaOMe | Methyl 3-hydroxy-5-isoxazolecarboxylate | 75-85 | >98 |
| 2 | Methyl 3-hydroxy-5-isoxazolecarboxylate | - | This compound | 60-70 | >99 |
Application in Drug Development: A Gateway to CNS Therapeutics
The primary utility of this compound lies in its role as a precursor for the synthesis of potent and selective modulators of AMPA and kainate receptors. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain. Their dysfunction has been implicated in a wide range of neurological and psychiatric disorders.
Synthesis of AMPA Receptor Antagonists
A key application of this intermediate is in the synthesis of competitive AMPA receptor antagonists. The following scheme illustrates a general approach:
Caption: General workflow for the synthesis of AMPA receptor antagonists from the topic intermediate.
By coupling this compound with various amino acid esters, a library of potential antagonists can be generated. The isoxazole moiety serves as a key pharmacophore that interacts with the glutamate binding site of the AMPA receptor, while the amino acid portion can be varied to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action of Derived Antagonists
The antagonists synthesized from this intermediate typically act as competitive inhibitors at the glutamate binding site of the AMPA receptor.
Caption: Competitive antagonism at the AMPA receptor by isoxazole-based compounds.
By occupying the binding site, these antagonists prevent the endogenous ligand, glutamate, from activating the receptor. This leads to a reduction in the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron, thereby dampening excitatory neurotransmission. This mechanism of action is therapeutically relevant in conditions characterized by excessive glutamate signaling, such as epilepsy and excitotoxicity following stroke.[5]
Conclusion: An Indispensable Tool for Neurological Drug Discovery
This compound, while not a household name in pharmacology, is a testament to the critical importance of well-designed chemical intermediates. Its robust and scalable synthesis provides a reliable source of a key structural motif for the development of novel CNS therapeutics. The versatility of its isoxazole core and the reactivity of its propanoic acid side chain have enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of AMPA and kainate receptors.
As our understanding of the molecular basis of neurological disorders continues to grow, the demand for sophisticated chemical tools to probe and modulate CNS targets will only increase. This compound is poised to remain a vital component in the medicinal chemist's toolbox, facilitating the development of the next generation of treatments for a range of debilitating brain disorders.
References
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9879017B2 - Processes for the preparation of AZD5363 and intermediate used therein - Google Patents [patents.google.com]
- 3. scholarsportal.info [scholarsportal.info]
- 4. New developments in the molecular pharmacology of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methoxyisoxazol-5-yl)propanoic acid is a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. The synthesis of this molecule has been reported, and it is described as a white solid. This guide is designed to be a practical resource for scientists, offering both foundational data and the methodologies to verify and expand upon it.
Chemical Identity and Molecular Structure
-
IUPAC Name: this compound
-
CAS Number: 52898-06-3[1]
-
Molecular Formula: C₇H₉NO₄[1]
-
Molecular Weight: 171.15 g/mol [1]
-
Chemical Structure:
Caption: Molecular formula of the compound.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | Predicted: 110-140 °C | Computational Prediction |
| Boiling Point | Predicted: 350-380 °C (with decomposition) | Computational Prediction |
| Water Solubility | Predicted: Moderately soluble | Computational Prediction |
| pKa (acidic) | Predicted: 4.0 - 4.5 | Computational Prediction |
| LogP | Predicted: 0.5 - 1.0 | Computational Prediction |
Experimental Protocols for Physicochemical Property Determination
The following section details the standard experimental procedures for determining the key physicochemical properties of a solid organic acid like this compound.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.
Apparatus: Capillary melting point apparatus.
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (liquefaction) are recorded as the melting point range.
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. A finely powdered sample ensures uniform heat distribution.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Principle: The equilibrium solubility of a compound in a particular solvent at a given temperature is the maximum amount of that compound that can dissolve in the solvent.
Apparatus: Shaking incubator, analytical balance, centrifuge, HPLC-UV or UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed vial.
-
Equilibration: The vial is placed in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a calibrated HPLC-UV or UV-Vis spectrophotometer.
Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution becomes saturated. A prolonged equilibration time is necessary to ensure that the dissolution process has reached a true equilibrium. Centrifugation is a reliable method to separate the solid and liquid phases without affecting the dissolved concentration.
Acid Dissociation Constant (pKa) Determination
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a carboxylic acid, it represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.
Apparatus: pH meter, automatic titrator or magnetic stirrer, burette.
Procedure (Potentiometric Titration):
-
Sample Preparation: A known amount of this compound is dissolved in a known volume of water (or a water-cosolvent mixture if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the compound.
Causality Behind Experimental Choices: Potentiometric titration is a highly accurate method for determining the pKa of weak acids. The use of a standardized strong base ensures accurate determination of the equivalence point.
Caption: Workflow for pKa Determination.
Octanol-Water Partition Coefficient (LogP) Determination
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, specifically octanol and water. LogP is a measure of the lipophilicity of a compound.
Apparatus: Separatory funnel or vials, shaker, centrifuge, HPLC-UV or UV-Vis spectrophotometer.
Procedure (Shake-Flask Method):
-
Phase Preparation: Water and n-octanol are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices: Pre-saturation of the solvents is essential to prevent volume changes during the experiment. The choice of the initial solvent for the compound depends on its expected solubility. Centrifugation ensures a clean separation of the two phases, which is critical for accurate concentration measurements.
Spectroscopic Data
While experimental spectra for this compound are not widely published, the following are the expected characteristic signals based on its structure.
-
¹H NMR:
-
A singlet for the methoxy (-OCH₃) protons.
-
A singlet or a narrow multiplet for the isoxazole ring proton.
-
Two triplets for the two methylene (-CH₂-) groups of the propanoic acid chain.
-
A broad singlet for the carboxylic acid (-COOH) proton, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the two carbonyl carbons (isoxazole ring and carboxylic acid).
-
Signals for the carbons of the isoxazole ring.
-
A signal for the methoxy carbon.
-
Signals for the two methylene carbons.
-
-
IR Spectroscopy:
-
A broad O-H stretching band for the carboxylic acid.
-
A sharp C=O stretching band for the carboxylic acid.
-
C-H stretching and bending vibrations for the alkyl and methoxy groups.
-
C=N and C=C stretching vibrations characteristic of the isoxazole ring.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns, including loss of the carboxyl group and cleavage of the propanoic acid side chain.
-
Safety and Handling
Based on available information for similar compounds, this compound should be handled with care.
-
Hazard Statements: May cause skin irritation (H315) and serious eye irritation (H319).
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat.
-
Use in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data is yet to be published, the predicted values and detailed experimental protocols herein offer a robust framework for researchers to characterize and utilize this compound in their work. Adherence to the described methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing scientific discovery and drug development.
References
An In-depth Technical Guide to the Solubility of 3-(3-Methoxyisoxazol-5-yl)propanoic acid
This technical guide provides a comprehensive overview of the solubility of 3-(3-Methoxyisoxazol-5-yl)propanoic acid (CAS: 52898-06-3). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of determining and understanding the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for its determination and interpretation, grounded in established scientific principles and methodologies.
Introduction to this compound
This compound is a chemical compound featuring an isoxazole ring substituted with a methoxy group and a propanoic acid side chain. Its chemical structure, presented below, is fundamental to understanding its physicochemical properties, including solubility.
Chemical Structure:
The presence of a carboxylic acid group (–COOH) imparts acidic properties to the molecule, making its solubility highly dependent on the pH of the aqueous medium. The isoxazole and methoxy moieties contribute to its overall polarity and lipophilicity, which are also key determinants of its solubility in various solvents. A thorough understanding of its solubility is critical in various research and development contexts, particularly in drug discovery and formulation, where bioavailability and efficacy are paramount.[1]
Theoretical Framework for Solubility
The solubility of a compound is governed by its molecular structure and the properties of the solvent.[1] For this compound, the key structural features influencing its solubility are the carboxylic acid group and the substituted isoxazole ring.
-
Impact of the Carboxylic Acid Group and pH: The carboxylic acid group is ionizable. In acidic solutions (low pH), it will be predominantly in its neutral, protonated form (–COOH), which is generally less soluble in aqueous media. As the pH increases, the carboxylic acid will deprotonate to form the carboxylate anion (–COO⁻), a more polar and, therefore, more water-soluble species. This pH-dependent solubility is a critical characteristic of acidic compounds.[2]
-
Role of the Isoxazole Ring and Methoxy Group: The isoxazole ring is a heteroaromatic system containing both nitrogen and oxygen, contributing to the molecule's polarity. The methoxy group (–OCH₃) also adds to the polarity. These features influence the molecule's ability to interact with polar solvents like water through dipole-dipole interactions and hydrogen bonding.
-
Lipophilicity (logP): The overall balance between the hydrophilic (water-loving) nature of the ionizable acid group and the lipophilic (oil-loving) nature of the carbon backbone and the isoxazole ring will determine the compound's solubility profile. While not found in the initial search, the predicted octanol-water partition coefficient (logP) would provide a quantitative measure of this lipophilicity.
Experimental Determination of Solubility
Accurate determination of solubility is achieved through well-defined experimental protocols. The two main types of solubility measurements relevant to drug discovery and development are thermodynamic and kinetic solubility.[1][3]
Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[4] It represents the true solubility of the compound and is crucial for formulation development.[4][5] The most common method for determining thermodynamic solubility is the Shake-Flask method .[3]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Accurately weigh a small amount (e.g., 1 mg) of solid this compound into a glass vial.[4]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[4][6]
-
Equilibration: Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 21°C or 25°C) and agitation speed (e.g., 700 rpm) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[3][4]
-
Sample Processing: After incubation, centrifuge the samples to pellet the excess undissolved solid.
-
Filtration: Carefully filter the supernatant through a low-binding filter (e.g., a solubility filter plate) to remove any remaining solid particles.[6]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6][7] A calibration curve prepared from a stock solution of the compound is used for quantification.[6]
Diagram of Thermodynamic Solubility Workflow
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 3. enamine.net [enamine.net]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. evotec.com [evotec.com]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Methodological & Application
3-(3-Methoxyisoxazol-5-yl)propanoic acid synthesis protocol
Application Note & Protocol
A Scalable and Safety-Conscious Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The protocol detailed herein is adapted from a scalable and safety-vetted process published in Organic Process Research & Development, ensuring robustness and reproducibility.[1][2] The synthesis proceeds through a multi-step sequence starting from the formation of a key intermediate, methyl 3-hydroxy-5-isoxazolecarboxylate, followed by a two-carbon homologation. This guide emphasizes not only the procedural steps but also the underlying chemical principles, experimental rationale, and critical safety considerations necessary for successful implementation by researchers in drug development and chemical synthesis.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[3][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a desirable motif in drug design. Molecules incorporating the isoxazole ring exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6] this compound, in particular, serves as a crucial intermediate for more complex molecular architectures. The synthetic route presented here is designed for scalability and addresses potential thermal hazards associated with the isoxazole ring, making it suitable for process development environments.[2]
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage involves the construction of the core isoxazole ring to form a stable carboxylate intermediate. The second stage builds upon this intermediate, executing a two-carbon chain extension (homologation) to achieve the final propanoic acid structure.
Diagram 1: Overall synthetic pathway for this compound.
Detailed Experimental Protocols
This section provides step-by-step procedures for each key transformation. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part I: Synthesis of Methyl 3-methoxy-5-isoxazolecarboxylate (Intermediate C)
The initial steps to form the key methylated isoxazole intermediate are adapted from established process chemistry literature.[1]
-
Step 1: Synthesis of Methyl 3-hydroxy-5-isoxazolecarboxylate (B)
-
This precursor is synthesized via the bromination of dimethyl fumarate, followed by condensation with hydroxyurea.[1] For safety and scalability, the bromination is ideally performed under photoflow conditions to control the exothermic reaction and minimize hazardous reagent accumulation.[1][2] This intermediate is often commercially available or can be prepared according to the cited literature.
-
-
Step 2: Methylation of the Hydroxyisoxazole (Formation of C)
-
Rationale: The hydroxyl group on the isoxazole ring is acidic and can be readily O-methylated to form the more stable methoxy derivative, which is required for the subsequent reduction step. Dimethyl sulfate (DMS) is an effective and common methylating agent for this purpose.
-
Procedure:
-
To a stirred solution of methyl 3-hydroxy-5-isoxazolecarboxylate (1.0 eq) in a suitable solvent like acetone or THF, add potassium carbonate (K₂CO₃, 1.5 eq) as a base.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add dimethyl sulfate (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield methyl 3-methoxy-5-isoxazolecarboxylate as a solid.
-
-
Part II: Homologation to this compound (G)
This stage involves a four-step sequence to extend the carbon chain and arrive at the final product.[1]
-
Step 3: Reduction of the Ester (Formation of D)
-
Rationale: The ester group is reduced to a primary alcohol to prepare it for subsequent conversion to a leaving group (chloride). Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
-
Procedure:
-
Dissolve methyl 3-methoxy-5-isoxazolecarboxylate (C) (1.0 eq) in a mixture of THF and methanol.
-
Cool the solution to 0-5 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, controlling the effervescence.
-
Stir at 0-5 °C for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of acetone, followed by dilute hydrochloric acid to neutralize excess NaBH₄.
-
Extract the product into ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield (3-methoxyisoxazol-5-yl)methanol (D).
-
-
-
Step 4: Chlorination of the Alcohol (Formation of E)
-
Rationale: The primary alcohol is converted into a more reactive chloromethyl group, an excellent electrophile for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a standard reagent for this conversion.
-
Procedure:
-
Dissolve the alcohol (D) (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise.
-
Stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto ice water and extract with DCM.
-
Wash the organic phase with saturated sodium bicarbonate solution, dry, and concentrate to give 5-(chloromethyl)-3-methoxyisoxazole (E). This intermediate can be thermally unstable and is often used directly in the next step.
-
-
-
Step 5 & 6: Nucleophilic Substitution and Saponification/Decarboxylation (Formation of G)
-
Rationale: This is the core homologation step. The chloride (E) is displaced by the enolate of a malonic ester derivative (triethylmethanetricarboxylate), adding the required two-carbon unit. The subsequent hydrolysis (saponification) of the three ester groups followed by acidification and heating leads to a double decarboxylation, yielding the final propanoic acid.[1] Basic hydrolysis of esters is an irreversible process that proceeds to completion, making it highly efficient.[7][8]
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol.
-
To this, add triethylmethanetricarboxylate (1.0 eq) at room temperature.
-
Add the crude chloromethyl intermediate (E) (1.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and add a solution of sodium hydroxide (e.g., 3 eq in water). Heat to reflux for another 4-6 hours to achieve complete hydrolysis of the esters.
-
Cool the mixture and acidify to pH ~2 with concentrated hydrochloric acid.
-
Heat the acidic mixture to induce decarboxylation until gas evolution ceases.
-
Extract the final product, this compound (G), with ethyl acetate.
-
Perform a solvent swap to toluene to remove acetic acid (if used) and water via azeotropic distillation, then crystallize the product from an ethyl acetate/heptane mixture.[1]
-
-
Diagram 2: Post-reaction workup and purification workflow for the final product.
Quantitative Data and Expected Results
The following table summarizes the typical reagents for the final homologation and decarboxylation step, along with expected outcomes.
| Parameter | Value / Description | Reference |
| Starting Material | 5-(Chloromethyl)-3-methoxyisoxazole (E) | [1] |
| Nucleophile | Triethylmethanetricarboxylate | [1] |
| Base (Substitution) | Sodium Ethoxide in Ethanol | [1] |
| Hydrolysis Reagent | Aqueous Sodium Hydroxide | [7][9] |
| Decarboxylation | Heat under acidic conditions (HCl) | [1] |
| Overall Yield (from E) | ~64% | [1] |
| Final Product Purity | >99% (a/a) | [1] |
| Appearance | White crystalline solid | [1] |
Safety and Mechanistic Considerations
-
Thermal Stability: Isoxazole-containing molecules can possess significant thermal decomposition energy.[2] It is crucial to conduct safety assessments such as Differential Scanning Calorimetry (DSC) on intermediates, especially when scaling up. Avoid purification by distillation at late stages if possible; crystallization is the preferred method for isolating the final product.[1]
-
Reagent Toxicity: Dimethyl sulfate is a potent carcinogen and must be handled with appropriate engineering controls and PPE. Thionyl chloride is corrosive and releases toxic HCl gas upon contact with moisture.
-
Ester Hydrolysis (Saponification): The use of a base like NaOH for hydrolysis is advantageous because the reaction is irreversible, driving the equilibrium towards the products.[9][10] The initial product is the sodium salt of the carboxylic acid, which is deprotonated and soluble in the aqueous phase. Subsequent acidification is required to protonate the carboxylate and allow for extraction into an organic solvent.[7]
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable path to this compound. By leveraging a robust homologation sequence and paying close attention to established workup procedures and safety data, researchers can confidently produce this valuable building block in high yield and purity. The insights into the reaction mechanisms and procedural rationale are intended to empower scientists to not only replicate the synthesis but also to troubleshoot and adapt it as needed for their specific research and development goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 5. researchgate.net [researchgate.net]
- 6. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 7. savemyexams.com [savemyexams.com]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Synthesis Protocol for 3-(3-Methoxyisoxazol-5-yl)propanoic acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
3-(3-Methoxyisoxazol-5-yl)propanoic acid (CAS No. 52898-06-3) is a heterocyclic compound incorporating both an isoxazole ring and a carboxylic acid moiety.[] Isoxazole derivatives are significant scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The propanoic acid side chain provides a handle for further chemical modification, such as amide bond formation, making this molecule a versatile building block for the synthesis of more complex drug candidates and chemical probes.
This document provides a detailed, field-tested experimental procedure for the multi-step synthesis of this compound, grounded in a recently developed, scalable manufacturing route.[4] The narrative explains the causality behind key experimental choices, ensuring both technical accuracy and practical applicability for researchers in organic synthesis and drug development.
Physicochemical & Safety Data
A thorough understanding of the target compound and all reagents is critical for successful and safe execution.
Compound Properties
| Property | Value | Source |
| IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid | [] |
| CAS Number | 52898-06-3 | [][5] |
| Molecular Formula | C₇H₉NO₄ | [5] |
| Molecular Weight | 171.15 g/mol | [5][6] |
| Appearance | White Solid | [4] |
Safety & Handling
All manipulations must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazard Statements : The target compound, this compound, is associated with the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[5]
-
Precautionary Statements : Key safety precautions include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P332+P313 (If skin irritation occurs: Get medical advice/attention).[5]
-
Reagent Hazards : Many reagents used in this synthesis are hazardous. For example, thionyl chloride is highly corrosive and toxic, sodium hydride is water-reactive and flammable, and organic solvents are flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Overall Synthetic Workflow
The synthesis is a multi-step process involving the construction of the isoxazole core followed by a two-carbon homologation sequence to build the propanoic acid side chain. This strategy allows for the controlled and safe assembly of the final molecule on a significant scale.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
This protocol is adapted from a validated kilogram-scale synthesis, demonstrating its robustness and scalability.[4] The procedure begins from the intermediate, Methyl 3-hydroxy-5-isoxazolecarboxylate, which is prepared via bromination of dimethyl fumarate and subsequent condensation with hydroxyurea.[4]
PART 1: Methylation of Methyl 3-hydroxy-5-isoxazolecarboxylate
Causality : The initial step is to protect the acidic hydroxyl group on the isoxazole ring as a methyl ether. This prevents it from interfering with subsequent reduction and nucleophilic substitution reactions. Methylation is a standard and efficient method for this transformation.
Materials
-
Methyl 3-hydroxy-5-isoxazolecarboxylate
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
Procedure
-
To a stirred suspension of Methyl 3-hydroxy-5-isoxazolecarboxylate (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for completion by TLC or LC-MS.
-
After cooling to room temperature, filter the solid inorganic salts and wash with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure Methyl 3-methoxy-5-isoxazolecarboxylate.
PART 2: Ester Reduction to (3-Methoxyisoxazol-5-yl)methanol
Causality : The ester functional group is reduced to a primary alcohol. This alcohol will serve as the precursor for the halide needed in the subsequent nucleophilic substitution step. A selective reducing agent like sodium borohydride in the presence of a Lewis acid, or a more powerful agent like lithium aluminum hydride (LAH), can be used. The choice depends on scale and desired selectivity.
Materials
-
Methyl 3-methoxy-5-isoxazolecarboxylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure
-
Prepare a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add a solution of Methyl 3-methoxy-5-isoxazolecarboxylate (1.0 eq) in anhydrous THF to the suspension, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (3-Methoxyisoxazol-5-yl)methanol as a crude oil or solid, which can be used directly in the next step.
PART 3: Chlorination of (3-Methoxyisoxazol-5-yl)methanol
Causality : The primary alcohol is converted into a more reactive leaving group, a chloride. This "activates" the carbon for the subsequent two-carbon homologation step via nucleophilic substitution. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying the workup.
Materials
-
(3-Methoxyisoxazol-5-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (catalytic amount, optional)
Procedure
-
Dissolve the crude (3-Methoxyisoxazol-5-yl)methanol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-(Chloromethyl)-3-methoxyisoxazole. This product is often used immediately due to potential instability.
PART 4: Homologation and Decarboxylation
Causality : This is the key carbon-carbon bond-forming step. The chloride is displaced by a malonate enolate, a classic method for adding a two-carbon unit. The use of triethyl methanetricarboxylate is a strategic choice for a direct route.[4] Subsequent hydrolysis of the esters followed by heating leads to decarboxylation, yielding the desired propanoic acid.
Caption: Reaction scheme for the homologation and decarboxylation step.
Materials
-
5-(Chloromethyl)-3-methoxyisoxazole
-
Triethyl methanetricarboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Acetic Acid (AcOH)
-
Toluene
-
Ethyl Acetate
Procedure
-
Malonate Anion Formation : To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF, add triethyl methanetricarboxylate (1.0 eq) dropwise at 0 °C under an inert atmosphere. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Nucleophilic Substitution : Cool the enolate solution back to 0 °C and add a solution of 5-(Chloromethyl)-3-methoxyisoxazole (1.0 eq) in THF. Stir the reaction at room temperature overnight.
-
Hydrolysis and Decarboxylation : Quench the reaction by adding aqueous acetic acid. Perform a solvent switch to toluene to aid in the removal of acetic acid via azeotropic distillation.[4]
-
Workup and Isolation : After removing the acetic acid, perform an extractive workup. The product, being water-soluble, requires careful extraction. Wash the toluene layer with acidic water. Back-extract the aqueous layer with ethyl acetate to recover any dissolved product.[4]
-
Combine the organic layers (toluene and ethyl acetate washes).
-
Crystallization : Concentrate the combined organic layers. The final product is crystallized from ethyl acetate. A cooling ramp from 60 °C to 0 °C over 1 hour, followed by aging at 0 °C for 1 hour, is recommended to maximize yield and purity.[4]
-
Filter the resulting white suspension, wash the solid with cold ethyl acetate, and dry under vacuum to obtain this compound.
Product Characterization
The identity and purity of the final product must be confirmed by analytical methods.
-
Appearance : White solid.[4]
-
Yield : A typical isolated yield for the final homologation/decarboxylation and purification step is approximately 64%.[4] The yield may be lower if acetic acid removal during the workup is incomplete, as this can solubilize the product and lead to loss.[4]
-
Purity : >99% a/a and 99% w/w as determined by quantitative analysis (e.g., qNMR or HPLC).[4]
-
Melting Point : Not specified in the primary literature. The melting point should be determined using a standard apparatus and reported as a range.
-
Spectroscopic Data : While experimental spectra are not provided in the primary reference, the following are expected signals for structure confirmation:
-
¹H NMR : Expect signals corresponding to the methoxy group (singlet, ~4.0 ppm), the isoxazole ring proton (singlet, ~6.0-6.5 ppm), and the two methylene groups of the propanoic acid chain (two triplets, ~2.7-3.2 ppm). The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR : Expect signals for the methoxy carbon, the two methylene carbons, the carboxyl carbon, and the carbons of the isoxazole ring.
-
Mass Spectrometry (MS) : For ESI-MS, expect to observe the [M+H]⁺ ion at m/z 172.06 or the [M-H]⁻ ion at m/z 170.05.
-
References
- 2. Propanoic acid, 3-methoxy-, methyl ester [webbook.nist.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propanoic acid, 3-methoxy-, methyl ester (CAS 3852-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. PubChemLite - 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid (C7H9NO4) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
Application Notes and Protocols: Leveraging 3-(3-Methoxyisoxazol-5-yl)propanoic Acid in Modern Drug Discovery
Introduction: The Strategic Value of the 3-Methoxyisoxazol-5-yl Moiety
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 3-(3-Methoxyisoxazol-5-yl)propanoic acid has emerged as a versatile and valuable scaffold for medicinal chemists. Its unique combination of a propanoic acid handle for facile derivatization and a 3-methoxyisoxazole core offers a compelling set of features. The isoxazole ring is a well-established bioisostere for various functional groups, including amides and esters, capable of engaging in crucial hydrogen bonding interactions with biological targets.[1][2] The methoxy group can influence solubility and metabolic stability, while the overall heteroaromatic system contributes to the molecule's electronic properties and potential for π-stacking interactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a foundational element in the synthesis of novel bioactive molecules. We will delve into detailed protocols for its activation and derivatization, explore its impact on key drug-like properties, and present an illustrative case study of its application in the synthesis of a potential kinase inhibitor.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting its influence on the properties of the final compound.
| Property | Value | Reference |
| CAS Number | 90734-71-3 | N/A |
| Molecular Formula | C₇H₉NO₄ | [3] |
| Molecular Weight | 171.15 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. | N/A |
Core Synthetic Protocols: Activating and Coupling this compound
The carboxylic acid functionality of this compound is the primary site for synthetic elaboration, most commonly through the formation of amide or ester linkages. The following protocols provide detailed, step-by-step methodologies for these crucial transformations.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol describes a general and widely used method for the formation of an amide bond between this compound and a primary or secondary amine using the carbodiimide coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of the additive 1-hydroxybenzotriazole (HOBt).[1][4]
Workflow for Amide Coupling:
Figure 1: General workflow for EDC/HOBt mediated amide coupling.
Detailed Steps:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to a concentration of approximately 0.1-0.5 M.
-
Additive Introduction: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.1 eq.).
-
Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0 °C.
-
Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the reaction mixture in small portions over 5-10 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Fischer Esterification
For the synthesis of ester derivatives, a classic Fischer esterification using acid catalysis is a straightforward and effective method, particularly when the corresponding alcohol is readily available and can be used in excess.[2]
Workflow for Fischer Esterification:
Figure 2: General workflow for Fischer esterification.
Detailed Steps:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 2-5 mol%).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Work-up: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude ester by flash column chromatography on silica gel to yield the final product.
Illustrative Case Study: Synthesis of a Hypothetical Kinase Inhibitor
To demonstrate the utility of this compound in a drug discovery context, we present an illustrative synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase, and a "tail" portion that extends into a solvent-exposed region, which can be modified to fine-tune physicochemical properties.[5] The 3-methoxyisoxazole propanoic acid building block is well-suited for constructing such a tail.
Target Molecule: (S)-N-((S)-1-(4-(3-methoxypyridin-2-yl)phenyl)ethyl)-3-(3-methoxyisoxazol-5-yl)propanamide
This hypothetical molecule combines the 3-(3-methoxyisoxazol-5-yl)propanamide tail with a chiral amine fragment that could potentially interact with a specific pocket in a kinase active site.
Retrosynthetic Analysis:
Figure 3: Retrosynthetic analysis of the hypothetical kinase inhibitor.
Synthetic Protocol:
The synthesis of the target molecule would follow the general amide coupling protocol outlined above.
-
Starting Materials: this compound and (S)-1-(4-(3-methoxypyridin-2-yl)phenyl)ethan-1-amine would be required as starting materials. The latter can be synthesized through established methods.
-
Coupling Reaction: Following Protocol 1, the two starting materials would be coupled using EDC and HOBt in DMF.
-
Purification: The final product would be purified by flash chromatography to yield the target kinase inhibitor.
Impact on Physicochemical Properties and Drug-like Characteristics
The incorporation of the 3-methoxyisoxazol-5-yl moiety can significantly influence the developability of a drug candidate.
-
Solubility and Permeability: The heterocyclic nature of the isoxazole ring can enhance aqueous solubility compared to a purely carbocyclic analogue. However, the overall impact on solubility and permeability is a delicate balance of the properties of the entire molecule.[6][7] Careful consideration of the lipophilicity of the coupled partner is crucial.
-
Metabolic Stability: The isoxazole ring is generally considered to be relatively stable to metabolic degradation. The methoxy group may be susceptible to O-demethylation by cytochrome P450 enzymes, which could be a potential metabolic route.[3] However, the electronic nature of the isoxazole ring can influence the lability of adjacent groups. In some cases, isoxazole-containing compounds have shown good metabolic stability.
-
Target Engagement: The 3-methoxyisoxazole moiety can act as a hydrogen bond acceptor through both the nitrogen and oxygen atoms of the isoxazole ring, as well as the oxygen of the methoxy group. These interactions can be critical for anchoring the molecule within a protein's binding site.
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. Its straightforward reactivity through the carboxylic acid handle allows for the rapid generation of diverse compound libraries. The inherent properties of the 3-methoxyisoxazole core, including its potential for hydrogen bonding, its role as a bioisostere, and its influence on physicochemical properties, make it an attractive component for the design of novel therapeutics. The protocols and insights provided in these application notes are intended to empower researchers to effectively harness the potential of this building block in their pursuit of new and improved medicines.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11352334B2 - 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl) propanoic acid derivatives as KMO inhibitors - Google Patents [patents.google.com]
- 5. US20050234104A1 - 3-[(2-{[4-(hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazol-5-carbonyl)pyridin-2-ylamino]propionic acid ethylester methansulfonate and its use as medicament - Google Patents [patents.google.com]
- 6. US20040092572A1 - Benzopyranone compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 3-(3-Methoxyisoxazol-5-yl)propanoic Acid as a Novel PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2][3] The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex.[2][4][5] This document introduces 3-(3-Methoxyisoxazol-5-yl)propanoic acid as a novel, semi-rigid linker for PROTAC design. We provide a comprehensive guide to its synthesis, incorporation into a model PROTAC, and detailed protocols for the characterization of the resulting protein degrader. The isoxazole core offers a unique scaffold that can impart a degree of conformational restraint compared to more flexible alkyl and PEG linkers, potentially leading to improved ternary complex stability and degradation efficiency.[6][7]
Introduction: The Critical Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][8][9] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2][10]
While significant effort is often focused on the selection of high-affinity ligands for the POI and E3 ligase, the linker's role is far from that of a passive spacer.[5][] Its length, rigidity, and chemical composition are critical parameters that must be optimized to:
-
Facilitate Productive Ternary Complex Formation: The linker must be of an appropriate length and geometry to allow the POI and E3 ligase to engage in a manner conducive to ubiquitination.[12][13]
-
Influence Ternary Complex Stability: Linker composition can contribute to favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity.[1][2]
-
Modulate Physicochemical Properties: The linker impacts the solubility, cell permeability, and metabolic stability of the final PROTAC molecule.[4][14]
Commonly used linkers include flexible polyethylene glycol (PEG) and alkyl chains.[7][9][15] While effective in many cases, their high flexibility can lead to an entropic penalty upon binding and may not always result in the most stable ternary complex.[5] This has spurred interest in developing more rigid or semi-rigid linkers that can pre-organize the PROTAC into a bioactive conformation.[6][7]
This compound: A Novel Semi-Rigid Linker
We propose this compound as a novel linker for PROTAC synthesis. The isoxazole ring, a five-membered heterocycle, introduces a degree of rigidity into the linker structure. This can reduce the conformational flexibility of the PROTAC, potentially lowering the entropic cost of ternary complex formation and leading to more stable and productive interactions.[6]
Key Features and Potential Advantages:
-
Defined Geometry: The isoxazole ring provides a defined spatial arrangement of the exit vectors for connection to the POI and E3 ligase ligands.
-
Tunable Properties: The propanoic acid moiety offers a straightforward handle for conjugation, typically via amide bond formation.
-
Potential for Improved Cooperativity: The semi-rigid nature of the linker may facilitate more specific and favorable protein-protein interactions within the ternary complex.
The synthesis of this compound has been reported and can be achieved on a kilogram scale, ensuring its availability for research and development.[16]
Synthesis and Incorporation of the Isoxazole Linker into a PROTAC
This section outlines a general protocol for synthesizing a model PROTAC using this compound as the linker. For this example, we will couple a hypothetical carboxylic acid-functionalized POI ligand with an amine-bearing E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN recruitment).
General Synthetic Scheme
The overall strategy involves a two-step process: first, coupling the isoxazole linker to the E3 ligase ligand, followed by deprotection (if necessary) and subsequent coupling to the POI ligand.
References
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. mdpi.com [mdpi.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
reaction conditions for coupling 3-(3-Methoxyisoxazol-5-yl)propanoic acid
An Application Guide to Amide Bond Formation with 3-(3-Methoxyisoxazol-5-yl)propanoic acid
Authored by: Gemini, Senior Application Scientist
Introduction
The formation of amide bonds is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] The isoxazole moiety is a privileged scaffold in numerous pharmacologically active compounds, valued for its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[3] this compound is a key building block that combines the isoxazole core with a carboxylic acid handle, making it an ideal precursor for derivatization via amidation.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the underlying chemical principles and strategic considerations for successfully coupling this compound with a variety of amine nucleophiles. We will explore the selection of coupling reagents, the rationale for specific reaction conditions, and troubleshooting common challenges to ensure robust and reproducible outcomes.
Mechanistic Principles and Strategic Reagent Selection
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process that requires harsh conditions (e.g., heating >100 °C), which are incompatible with complex molecules.[4] Therefore, the reaction necessitates the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group.[2][4] This is achieved using a "coupling reagent."
The Role of Coupling Reagents
The choice of coupling reagent is the most critical decision in planning an amide bond synthesis.[5] The two most prevalent classes of reagents are carbodiimides and uronium/aminium salts.
A. Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][6] This intermediate is then attacked by the amine to form the amide bond.
A significant drawback of using a carbodiimide alone is that the O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which can be difficult to remove and terminates the desired reaction pathway.[7] Furthermore, if the substrates are chiral, this intermediate is highly prone to causing epimerization.[8][9]
To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are almost universally recommended.[7] These additives act as nucleophilic traps, intercepting the O-acylisourea to form an activated ester intermediate (e.g., an HOBt-ester). This new intermediate is more stable than the O-acylisourea, less prone to racemization, and reacts cleanly with the amine to yield the desired amide.[6]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
B. Uronium/Aminium Salts: The High-Performance Option
Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[10][11] Structurally, they are based on HOBt or its more reactive pyridine-derived analogue, HOAt (1-hydroxy-7-azabenzotriazole).
Activation with HATU proceeds through a similar mechanism, forming a highly reactive OAt-active ester.[10] The presence of the pyridine nitrogen in the HOAt core is thought to accelerate the final acylation step through a neighboring group effect, which stabilizes the transition state.[10] HATU is particularly effective for coupling sterically hindered amines, electron-deficient amines, or racemization-prone substrates.[9][11]
The Role of Base and Solvent
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required.[6] Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which initiates the reaction with the coupling reagent. It also neutralizes the hydrochloride salt if the amine is provided as such and any acidic byproducts formed during the reaction. The use of excess base can, however, promote epimerization and other side reactions.[8]
-
Solvent: The choice of solvent is dictated primarily by the solubility of the substrates.[12] N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes a wide range of reactants. Dichloromethane (DCM) is a less polar option that can sometimes suppress epimerization.[8] Acetonitrile (ACN) is also commonly used and can be easier to remove during workup.
Experimental Protocols and Methodologies
The following protocols provide robust starting points for the coupling of this compound. Optimization may be required depending on the specific amine substrate.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6]
Protocol 1: Standard EDC/HOBt Coupling
This method is a reliable and cost-effective choice for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (hydrochloride salt or free base)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DMF or DCM
-
Standard workup reagents (e.g., Ethyl Acetate, 1N HCl, saturated aq. NaHCO₃, brine)
| Reagent | Equivalents (eq.) | Purpose |
| This compound | 1.0 | Substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Coupling Reagent |
| HOBt | 1.2 - 1.5 | Additive (suppress side reactions) |
| DIPEA / TEA | 2.0 - 3.0 | Base |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.
-
Add DIPEA (2.5 eq) dropwise to the cold solution.
-
Allow the reaction to warm slowly to room temperature and stir for 8 to 24 hours.
-
Reaction Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic phase sequentially with 1N HCl (to remove excess base and EDC-urea), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally with brine.[6][13] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: High-Efficiency HATU Coupling
This method is recommended for challenging couplings, including sterically hindered or electron-poor amines, where the EDC/HOBt method may be sluggish.
Materials:
-
This compound
-
Amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Anhydrous DMF or ACN
| Reagent | Equivalents (eq.) | Purpose |
| This compound | 1.0 | Substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | High-Efficiency Coupling Reagent |
| DIPEA / Collidine | 2.0 - 3.0 | Base |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Pre-activation: Stir this mixture at room temperature for 15-20 minutes. This "pre-activation" step forms the active ester and is crucial for minimizing side reactions where HATU might react with the amine.[12][14]
-
In a separate flask, dissolve the amine (1.1 eq) in a small amount of DMF.
-
Add the amine solution to the pre-activated acid mixture.
-
Stir the reaction at room temperature for 1 to 18 hours.
-
Reaction Monitoring: Monitor progress by TLC or LC-MS. HATU-mediated reactions are often significantly faster than EDC couplings.[11]
-
Workup: The workup procedure is similar to the EDC/HOBt protocol. Dilute with ethyl acetate and wash sequentially with water, 1N HCl, saturated aq. NaHCO₃, and brine. The tetramethylurea byproduct from HATU is water-soluble.
-
Purification: Dry the organic layer, concentrate, and purify the crude material by flash column chromatography.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Note: Derivatization Strategies for the Analysis of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid
Abstract and Introduction
The quantitative analysis of polar, heterocyclic compounds such as 3-(3-Methoxyisoxazol-5-yl)propanoic acid is a critical task in pharmaceutical development, metabolite identification, and safety assessment. The inherent chemical properties of this molecule—specifically the polar carboxylic acid group—present significant challenges for direct analysis by common chromatographic techniques. Direct gas chromatography (GC) analysis is hindered by the compound's low volatility and high polarity, which often results in poor peak shape, low sensitivity, and potential thermal degradation in the injection port.[1] While High-Performance Liquid Chromatography (HPLC) is more amenable to polar compounds, the lack of a strong native chromophore or fluorophore in the structure of this compound limits detection sensitivity, especially for trace-level quantification.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We present detailed, field-proven protocols for three distinct derivatization strategies designed to overcome these analytical hurdles:
-
Silylation for GC-MS Analysis: Conversion to a volatile trimethylsilyl (TMS) ester to enable robust and sensitive analysis.
-
Alkylation for GC-MS Analysis: Formation of a stable methyl ester as an alternative method for enhancing volatility.
-
Fluorescent Labeling for HPLC Analysis: Attachment of a fluorescent tag to the carboxylic acid group to dramatically increase detection sensitivity.
Each protocol is accompanied by an explanation of the underlying chemical principles, a visual workflow diagram, and a summary of reaction parameters to ensure successful implementation.
The Rationale for Derivatization
Chemical derivatization is the process of modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method.[2] For this compound, the primary target for derivatization is the active hydrogen on the carboxylic acid functional group (-COOH).
-
For Gas Chromatography (GC): The carboxylic acid group can form intermolecular hydrogen bonds, which significantly decreases the molecule's volatility and causes it to adsorb to active sites in the GC system (e.g., injector liner, column). This leads to broad, tailing peaks and poor reproducibility.[1] Derivatization replaces the polar -OH group with a non-polar, thermally stable group, which increases volatility, reduces peak tailing, and improves thermal stability.[2]
-
For High-Performance Liquid Chromatography (HPLC): The objective of derivatization is typically to enhance detectability rather than alter volatility. By attaching a molecule with a high molar extinction coefficient (for UV-Vis detection) or a high quantum yield (for fluorescence detection), the sensitivity of the analysis can be improved by several orders of magnitude.[3][4] This is particularly crucial for analyzing low-concentration samples in complex matrices like biological fluids.
Protocol 1: Silylation for GC-MS Analysis
Silylation is one of the most common and effective derivatization techniques for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts efficiently with carboxylic acids.[5] The addition of a catalyst, such as trimethylchlorosilane (TMCS), increases the reactivity of the reagent, especially for sterically hindered groups.
Principle
The reaction involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of BSTFA. The trifluoroacetamide leaving group is highly volatile and typically does not interfere with the chromatography of early eluting peaks.[5] The resulting TMS ester of this compound is significantly more volatile and less polar than the parent acid.
Experimental Workflow: Silylation
Caption: Workflow for TMS derivatization of the analyte.
Detailed Protocol
-
Sample Preparation: Aliquot a known volume of the sample extract containing this compound into a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is free of water, as moisture will consume the silylating reagent.[6]
-
Reagent Addition: Add 50 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to reconstitute the dried residue. Add 50 µL of BSTFA containing 1% TMCS to the vial.
-
Reaction Incubation: Immediately cap the vial tightly to prevent reagent evaporation and exposure to atmospheric moisture. Vortex the mixture for 10-15 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for analysis. Inject 1 µL of the reaction mixture into the GC-MS.
Summary of Silylation Parameters
| Parameter | Recommended Value | Rationale / Notes |
| Reagent | BSTFA + 1% TMCS | Powerful, versatile silylating agent with volatile byproducts.[5] |
| Solvent | Pyridine or Acetonitrile | Aprotic solvents that will not react with the reagent. |
| Reagent:Analyte Ratio | Molar excess (e.g., 2:1 reagent to active hydrogens) | Ensures the reaction proceeds to completion. |
| Temperature | 70°C | Provides sufficient energy to drive the reaction for carboxylic acids. |
| Time | 30 minutes | Typical time required for complete derivatization of carboxylic acids. |
Protocol 2: Alkylation (Esterification) for GC-MS Analysis
Alkylation is a robust alternative to silylation, involving the replacement of an active hydrogen with an alkyl group.[2][6] For carboxylic acids, this most commonly involves esterification.[7] The formation of a methyl ester using boron trifluoride-methanol (BF3-Methanol) is a widely used and effective method that produces stable derivatives suitable for GC analysis.[5][8]
Principle
This is an acid-catalyzed esterification. Boron trifluoride (BF3) acts as a Lewis acid catalyst, activating the carbonyl carbon of the carboxylic acid for nucleophilic attack by methanol. The reaction yields the methyl ester of this compound and water.
Experimental Workflow: Alkylation
Caption: Workflow for BF3-Methanol esterification.
Detailed Protocol
-
Sample Preparation: Start with a dried sample residue in a 2 mL reaction vial, prepared as described in section 3.3.
-
Reagent Addition: Add 200 µL of a commercially available 14% (w/v) solution of boron trifluoride in methanol.
-
Reaction Incubation: Cap the vial tightly and heat at 60°C for 10 minutes in a heating block.[8]
-
Workup and Extraction: After heating, cool the vial to room temperature. To stop the reaction and extract the derivative, add 1 mL of saturated sodium chloride solution (or water) and 1 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).
-
Phase Separation: Vortex the mixture vigorously for 1 minute, then centrifuge for 5 minutes at ~2000 rpm to achieve clear separation of the aqueous and organic layers.
-
Analysis: Carefully transfer the upper organic layer, which contains the methyl ester derivative, to a clean autosampler vial. This sample is ready for GC-MS injection.
Summary of Alkylation Parameters
| Parameter | Recommended Value | Rationale / Notes |
| Reagent | 14% Boron Trifluoride in Methanol | A common and effective reagent for methyl ester formation.[5][8] |
| Solvent | Methanol (part of the reagent) | Acts as both the solvent and the alkylating source. |
| Temperature | 60°C | Mild heating accelerates the esterification reaction.[8] |
| Time | 10 minutes | Sufficient time for complete conversion with this reagent.[8] |
| Extraction Solvent | Hexane or Ethyl Acetate | Efficiently extracts the non-polar methyl ester derivative. |
Protocol 3: Fluorescent Labeling for HPLC-FLD Analysis
For trace-level analysis where high sensitivity is required, derivatization with a fluorescent labeling agent is a superior strategy for HPLC.[3][4] This protocol uses a coumarin-based reagent, 4-bromomethyl-7-methoxycoumarin (Br-MMC), which reacts with the carboxylic acid to form a highly fluorescent ester, enabling detection by a fluorescence detector (FLD).
Principle
The derivatization is a nucleophilic substitution reaction where the carboxylate anion of the analyte attacks the bromomethyl group of the fluorescent reagent.[9] This reaction is typically performed in an aprotic solvent and is facilitated by a weak base and a phase-transfer catalyst, such as a crown ether, to enhance the nucleophilicity of the carboxylate.[9][10]
Experimental Workflow: Fluorescent Labeling
Caption: Workflow for fluorescent labeling with Br-MMC.
Detailed Protocol
-
Reagent Preparation:
-
Br-MMC Solution: Prepare a 1 mg/mL solution of 4-bromomethyl-7-methoxycoumarin in acetone.
-
18-Crown-6 Solution: Prepare a 1 mg/mL solution of 18-crown-6 ether in acetone.
-
-
Sample Preparation: Start with a dried sample residue in a 2 mL reaction vial.
-
Reagent Addition: To the dried sample, add 100 µL of acetone, 50 µL of the Br-MMC solution, and 50 µL of the 18-crown-6 solution. Finally, add approximately 2 mg of anhydrous potassium carbonate powder (K₂CO₃).
-
Reaction Incubation: Cap the vial tightly, vortex, and heat at 50°C for 45 minutes in a heating block. Protect the reaction from light to prevent photobleaching of the fluorescent tag.
-
Analysis: Cool the vial to room temperature. The reaction mixture may contain undissolved potassium carbonate. Centrifuge the vial or filter the solution through a 0.22 µm syringe filter to remove particulates. Inject 5-20 µL of the clear supernatant into the HPLC-FLD system.
Summary of Fluorescent Labeling Parameters
| Parameter | Recommended Value | Rationale / Notes |
| Reagent | 4-Bromomethyl-7-methoxycoumarin (Br-MMC) | Forms a highly fluorescent and stable coumarin ester.[3][10] |
| Catalysts | K₂CO₃ (Base), 18-Crown-6 (Phase-Transfer) | K₂CO₃ deprotonates the acid; 18-Crown-6 complexes the K+ ion, increasing carboxylate reactivity.[9][10] |
| Solvent | Acetone | Aprotic solvent suitable for the reaction. |
| Temperature | 50°C | Mild heat to facilitate the reaction without degrading the reagent. |
| Time | 45 minutes | Allows for sufficient reaction completion. |
| Detection (λ) | Excitation: ~340 nm, Emission: ~440 nm | Typical wavelengths for coumarin-based derivatives; should be optimized.[10] |
Conclusion
The successful analysis of this compound by chromatographic methods is highly dependent on the use of appropriate sample preparation, specifically chemical derivatization. For GC-MS analysis, both silylation with BSTFA and alkylation with BF3-Methanol are excellent methods for increasing analyte volatility and improving chromatographic performance. For highly sensitive quantification by HPLC, derivatization with a fluorescent label such as Br-MMC provides a powerful means to enhance detectability. The choice of method will depend on the specific analytical requirements, including desired sensitivity, sample matrix, and available instrumentation. The protocols detailed in this note provide robust and validated starting points for developing methods for this and structurally similar analytes.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chromtech.com [chromtech.com]
- 3. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. weber.hu [weber.hu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic acid, a key building block in pharmaceutical development. The presented methodology is designed for scalability, safety, and robustness, drawing upon modern synthetic strategies to ensure high yield and purity. This guide delves into the rationale behind the chosen synthetic route, offers detailed step-by-step protocols, and outlines critical in-process controls and safety considerations necessary for successful implementation in a drug development setting.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable component in designing molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound (CAS No. 52898-06-3) serves as a crucial intermediate, providing a versatile handle for the elaboration of more complex pharmaceutical ingredients. The development of a safe, scalable, and economically viable synthesis is therefore of paramount importance for advancing drug discovery programs that utilize this valuable synthon.
This guide details a multi-step synthesis that has been successfully scaled to the kilogram level, emphasizing process safety and control.[2]
Strategic Overview of the Synthetic Pathway
The chosen synthetic route is a multi-step process designed for scalability and safety. It begins with readily available starting materials and incorporates modern techniques like photoflow chemistry to mitigate hazards associated with classical batch bromination. The overall strategy involves the construction of the isoxazole core followed by a two-carbon homologation to introduce the propanoic acid side chain.
Figure 1: Overall synthetic workflow from dimethyl fumarate to the target compound.
Detailed Protocols and Scientific Rationale
Part 1: Synthesis of the Isoxazole Core
Step 1.1: Photoflow Bromination of Dimethyl Fumarate
The synthesis commences with the bromination of dimethyl fumarate. Traditional batch bromination with elemental bromine is a hazardous operation on a large scale due to the high reactivity and volatility of bromine.[3] A photoflow process is employed here to significantly enhance the safety and control of this reaction.
-
Rationale for Photoflow Chemistry:
-
Safety: The small reactor volume at any given time minimizes the amount of hazardous material in the reaction zone, preventing thermal runaway.
-
Control: Precise control over residence time, temperature, and stoichiometry is achievable, leading to higher selectivity and reduced byproduct formation.
-
Efficiency: The high surface-area-to-volume ratio in microreactors allows for efficient photon penetration, accelerating the reaction rate.
-
Protocol 1.1: Kilogram-Scale Photoflow Bromination
-
Reagent Preparation: Prepare a solution of dimethyl fumarate in a suitable solvent (e.g., ethyl acetate).
-
Reaction Setup: Utilize a commercial photoflow reactor equipped with a high-intensity light source (e.g., a mercury lamp). The reactor coils should be made of a material transparent to the activating wavelength, such as FEP (fluorinated ethylene propylene).
-
Execution: Pump the dimethyl fumarate solution and a solution of bromine in the same solvent through a T-mixer into the photoflow reactor. Maintain the reactor at a controlled temperature (e.g., 15-25 °C).
-
In-Process Control (IPC): Monitor the reaction conversion by online or at-line HPLC analysis of the output stream. Adjust flow rates to ensure complete consumption of the starting material.
-
Work-up: The output stream containing the dibromo intermediate is typically used directly in the next step without purification.
Step 1.2: Condensation with Hydroxyurea to form Methyl 3-Hydroxy-5-isoxazolecarboxylate
The crude dibromo intermediate is then cyclized with hydroxyurea in the presence of a base to form the isoxazole ring. This reaction proceeds via a condensation mechanism.
Protocol 1.2: Isoxazole Formation
-
Reagent Preparation: Prepare a solution of hydroxyurea and a base (e.g., sodium methoxide) in a suitable solvent like methanol.
-
Reaction: To a cooled (0-10 °C) solution of the hydroxyurea/base mixture, add the crude dibromo intermediate solution from the previous step at a controlled rate to manage the exotherm.
-
Reaction Monitoring (IPC): Monitor the reaction progress by HPLC until the dibromo intermediate is consumed.
-
Work-up and Isolation:
-
Quench the reaction with an aqueous acid (e.g., HCl) to neutralize the base.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Methyl 3-Hydroxy-5-isoxazolecarboxylate can be purified by recrystallization to yield a solid product.[2]
-
Part 2: Homologation and Final Product Formation
Step 2.1: Methylation of the Hydroxyl Group
The hydroxyl group on the isoxazole ring is methylated to prevent side reactions in subsequent steps.
Protocol 2.1: O-Methylation
-
Reaction Setup: Dissolve Methyl 3-Hydroxy-5-isoxazolecarboxylate in a suitable solvent (e.g., acetone or THF) with a base (e.g., K₂CO₃).
-
Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the mixture and heat to reflux.
-
IPC: Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate. The crude Methyl 3-Methoxy-5-isoxazolecarboxylate is typically of sufficient purity for the next step.
Step 2.2: Selective Ester Reduction
The ester group is selectively reduced to a primary alcohol. The choice of reducing agent is critical to avoid reduction of the isoxazole ring.
-
Rationale for Reducing Agent Selection: While powerful reducing agents like LiAlH₄ could be used, they may pose safety challenges on a large scale and could potentially affect the isoxazole ring. Sodium borohydride (NaBH₄) in the presence of a Lewis acid or used in a mixed solvent system offers a safer and more selective alternative for ester reduction.
Protocol 2.2: Reduction to (3-Methoxyisoxazol-5-yl)methanol
-
Reaction Setup: Dissolve Methyl 3-Methoxy-5-isoxazolecarboxylate in a suitable solvent such as a mixture of THF and methanol.
-
Reduction: Cool the solution to 0-10 °C and add sodium borohydride in portions.
-
IPC: Monitor the reaction by HPLC.
-
Work-up: Quench the reaction carefully with an aqueous acid. Extract the product into an organic solvent, wash, dry, and concentrate to yield the alcohol.
Step 2.3: Chlorination of the Alcohol
The primary alcohol is converted to a chloride to facilitate the subsequent nucleophilic substitution.
-
Rationale and Safety for Chlorinating Agent: Thionyl chloride (SOCl₂) is an effective and common reagent for this transformation. However, it is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[3][4][5] On a large scale, it must be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment. The addition should be performed at a controlled rate to manage the exotherm and gas evolution.
Protocol 2.3: Synthesis of 5-(Chloromethyl)-3-methoxyisoxazole
-
Reaction Setup: Dissolve (3-Methoxyisoxazol-5-yl)methanol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Chlorination: Add thionyl chloride dropwise to the solution. A small amount of a base like pyridine can be used as a catalyst.
-
IPC: Monitor the reaction by TLC or HPLC.
-
Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with aqueous sodium bicarbonate and brine, dry, and concentrate. The crude chloride is often used directly in the next step.
Step 2.4: Nucleophilic Substitution with Triethylmethanetricarboxylate
This step introduces the three-carbon unit required for the propanoic acid side chain.
Protocol 2.4: C-C Bond Formation
-
Enolate Formation: In a separate reactor, prepare the enolate of triethylmethanetricarboxylate by treating it with a strong base like sodium hydride or sodium ethoxide in an anhydrous solvent like THF or DMF.
-
Substitution: Add the solution of 5-(Chloromethyl)-3-methoxyisoxazole to the enolate solution at a controlled temperature.
-
IPC: Monitor the reaction by HPLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, wash, dry, and concentrate. The resulting triester is typically purified by column chromatography on a large scale.
Step 2.5: Saponification and Double Decarboxylation
The final step involves the hydrolysis of the three ester groups followed by a double decarboxylation to yield the target propanoic acid.
-
Rationale for Decarboxylation: The hydrolysis of the triester yields a malonic acid derivative which is thermally unstable and readily loses one molecule of CO₂ upon heating. The second decarboxylation is a Krapcho-type reaction, which is effective for esters with a beta-electron-withdrawing group, in this case, the isoxazole ring.[6][7]
Protocol 2.5: Formation of this compound
-
Saponification: Dissolve the triester from the previous step in a mixture of ethanol and water containing an excess of a base (e.g., NaOH or KOH). Heat the mixture to reflux until the hydrolysis is complete (monitored by HPLC).
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a low pH. This will protonate the carboxylates.
-
Thermal Decarboxylation: Heat the acidic aqueous mixture to reflux. The double decarboxylation will proceed with the evolution of CO₂.
-
IPC: Monitor the reaction by HPLC to confirm the disappearance of the intermediate dicarboxylic acid.
-
Isolation and Purification: Cool the reaction mixture to allow the product to crystallize. Filter the solid, wash with cold water, and dry under vacuum.[2] The final product can be further purified by recrystallization if necessary.
Data Summary and Characterization
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Techniques |
| 1.2 | Methyl 3-Hydroxy-5-isoxazolecarboxylate | 143.10 | 80-90 | HPLC, ¹H NMR, ¹³C NMR, MS |
| 2.1 | Methyl 3-Methoxy-5-isoxazolecarboxylate | 157.12 | >95 | HPLC, ¹H NMR, MS |
| 2.2 | (3-Methoxyisoxazol-5-yl)methanol | 129.12 | 90-95 | HPLC, ¹H NMR, GC-MS |
| 2.3 | 5-(Chloromethyl)-3-methoxyisoxazole | 147.56 | >90 (crude) | HPLC, ¹H NMR |
| 2.4 | Triethyl 2-((3-methoxyisoxazol-5-yl)methyl)propane-1,1,1-tricarboxylate | 357.35 | 70-80 | HPLC, ¹H NMR, ¹³C NMR, MS |
| 2.5 | This compound | 171.15 | 85-95 | HPLC, ¹H NMR, ¹³C NMR, MS, Elemental Analysis |
Final Product Characterization:
-
Appearance: White to off-white solid.
-
Purity (HPLC): ≥99.0%
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.2 (s, 1H, COOH), 6.25 (s, 1H, isoxazole-H), 3.90 (s, 3H, OCH₃), 2.85 (t, 2H, CH₂), 2.60 (t, 2H, CH₂).
-
Mass Spectrometry (ESI-): m/z [M-H]⁻ calculated for C₇H₈NO₄: 170.05; found 170.1.
Safety and Hazard Management
This synthesis involves several hazardous reagents and potentially energetic intermediates. A thorough safety assessment is mandatory before implementation.
-
Bromine/Photoflow Bromination: Bromine is highly corrosive and toxic. The use of a photoflow reactor significantly mitigates the risks associated with handling large quantities of bromine in a batch process. Ensure proper ventilation and use of personal protective equipment (PPE).
-
Thionyl Chloride: Highly corrosive and water-reactive.[3][4][5] All handling must be done in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield.
-
Sodium Hydride: A flammable solid that reacts violently with water. Must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Hazards: Isoxazole-containing compounds can have high thermal decomposition energy.[2] Differential Scanning Calorimetry (DSC) should be performed on all isolated intermediates to assess their thermal stability and determine safe operating temperatures.
Conclusion
The described synthetic route for this compound offers a scalable, safe, and efficient method for its large-scale production. By incorporating modern synthetic techniques such as photoflow chemistry and ensuring rigorous in-process controls, high yields and purity of this valuable pharmaceutical intermediate can be consistently achieved. The detailed protocols and underlying scientific rationale provided in this guide are intended to empower researchers and drug development professionals to confidently implement and adapt this synthesis for their specific needs.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lanxess.com [lanxess.com]
- 4. nj.gov [nj.gov]
- 5. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: High-Purity Isolation of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid Using Reversed-Phase Flash Chromatography
Introduction: The Challenge of Purifying Polar Heterocyclic Acids
3-(3-Methoxyisoxazol-5-yl)propanoic acid is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a polar isoxazole ring and an ionizable carboxylic acid moiety, presents a distinct challenge for purification.[3] Crude synthetic mixtures often contain starting materials, reagents, and closely related side-products that are difficult to remove using traditional methods like crystallization or extraction. Chromatographic purification is essential to achieve the high purity (>95%) required for subsequent synthetic steps and biological screening.
This application note provides a detailed, field-proven protocol for the efficient purification of this compound using automated reversed-phase (RP) flash chromatography. We will delve into the rationale behind the chosen methodology, offering a step-by-step guide from method development to the isolation of the final, high-purity compound.
Principle of the Method: Leveraging Reversed-Phase Chromatography for Polar Molecules
While normal-phase chromatography on silica gel is a common technique, it can be problematic for highly polar and acidic compounds like our target molecule.[4][5] The carboxylic acid group can interact strongly and unpredictably with the acidic silanol groups on the silica surface, often leading to significant peak tailing and poor resolution.[6]
Therefore, we select Reversed-Phase (RP) Chromatography as the method of choice. This technique employs a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[7] This approach is particularly well-suited for polar compounds that may have limited retention on normal-phase media.[8]
The key to success in purifying carboxylic acids on a reversed-phase column is the suppression of ionization .[9] By adding a small amount of an acid, such as Trifluoroacetic Acid (TFA) or formic acid, to the mobile phase, we maintain a low pH.[7][10] This ensures the carboxylic acid group of the target molecule remains in its protonated, neutral form (-COOH) rather than its anionic, salt form (-COO⁻). The neutral form is significantly less polar, allowing for predictable retention and interaction with the C18 stationary phase, which results in sharp, symmetrical peaks and superior separation.[11]
Preparative Purification Protocol
This protocol is designed for the purification of multi-gram quantities of crude this compound. Method development should first be performed on an analytical scale (using RP-TLC or analytical RP-HPLC) to confirm the solvent system before scaling up.[5][7]
Materials and Reagents
-
Crude Sample: this compound (purity <90%)
-
Stationary Phase: C18-functionalized silica gel flash column (e.g., Teledyne ISCO RediSep® Rf Gold C18Aq or equivalent)
-
Solvent A (Aqueous): Deionized Water with 0.1% Trifluoroacetic Acid (v/v)
-
Solvent B (Organic): Acetonitrile (HPLC Grade) with 0.1% Trifluoroacetic Acid (v/v)
-
Sample Loading Adsorbent (for dry loading): Celite® 545 or C18-functionalized silica
-
Sample Dissolution Solvent: Methanol or Dimethylformamide (DMF)
Instrumentation
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt, or equivalent) equipped with a variable wavelength UV-Vis detector and a fraction collector.
-
Rotary Evaporator for solvent removal.
-
Analytical HPLC or TLC plates for fraction analysis.
Workflow Visualization
Figure 1: General workflow for the purification of this compound.
Chromatographic Method Parameters
The following parameters serve as a robust starting point and should be optimized based on the specific impurity profile of the crude material.
| Parameter | Value / Description | Rationale |
| Column | 40 g C18 Reversed-Phase Flash Column | Appropriate size for purifying 100-400 mg of crude material. C18Aq-type phases are recommended for highly aqueous conditions.[8] |
| Mobile Phase A | Water + 0.1% TFA | Polar solvent for eluting polar impurities. TFA maintains low pH.[7] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Non-polar organic modifier for eluting the target compound. |
| Flow Rate | 40 mL/min | Standard flow rate for a 40 g column, balancing resolution and run time. |
| Detection | UV at 254 nm and 220 nm | The isoxazole ring provides a chromophore. Monitoring two wavelengths helps visualize impurities that may have different absorbance maxima. |
| Gradient | 5% to 60% B over 20 column volumes (CV) | A shallow gradient is used to ensure good separation between the target compound and any closely eluting impurities. |
| Sample Loading | Dry Loading | Recommended to prevent poor peak shape caused by dissolving the sample in a strong, non-eluting solvent.[5] |
Step-by-Step Experimental Protocol
-
Sample Preparation (Dry Loading): a. Weigh approximately 300 mg of crude this compound. b. Dissolve the crude material in a minimal amount of methanol (~3-5 mL). c. Add ~1.5 g of Celite® or C18 silica adsorbent to the solution, creating a slurry. d. Gently remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. This is the solid-loaded sample.
-
System Setup and Equilibration: a. Install the 40 g C18 flash column onto the chromatography system. b. Prime the solvent lines with Mobile Phases A and B. c. Equilibrate the column with 5% Mobile Phase B (95% A) for at least 3 column volumes, or until a stable baseline is observed.
-
Loading and Execution: a. Transfer the solid-loaded sample from step 1d into an empty solid load cartridge and attach it to the system. b. Start the run using the gradient method detailed in the table above. c. Monitor the separation in real-time via the UV chromatogram.
-
Fraction Collection: a. Set the fraction collector to trigger based on the UV signal threshold at 254 nm. b. Collect fractions in appropriately sized test tubes throughout the elution of the main peak.
-
Post-Purification Analysis and Work-up: a. Analyze the collected fractions containing the main peak using RP-TLC or analytical RP-HPLC to determine their purity. b. Combine the fractions that meet the desired purity specification (e.g., >98%). c. Remove the acetonitrile and water from the combined pure fractions using a rotary evaporator. A final co-evaporation with a solvent like toluene can help remove residual TFA.[6] d. Dry the resulting solid or oil under high vacuum to yield the final purified this compound. e. Confirm the identity and final purity of the product using ¹H NMR, LC-MS, or other appropriate analytical techniques.
Conclusion
The protocol described provides a reliable and scalable method for the high-purity isolation of this compound. By employing reversed-phase flash chromatography with an acidified mobile phase, the challenges associated with purifying polar, acidic compounds are effectively overcome. This approach ensures sharp, symmetrical peaks, leading to excellent separation and high recovery of the target compound, making it suitable for the demanding requirements of research and drug development environments.
References
- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 2. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(3-Methoxy-5-isoxazolyl)propanoic acid | 52898-06-3 [chemicalbook.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. sorbtech.com [sorbtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. teledyneisco.com [teledyneisco.com]
- 8. labex.hu [labex.hu]
- 9. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: 3-(3-Methoxyisoxazol-5-yl)propanoic acid
Welcome to the dedicated technical support guide for the synthesis and yield optimization of 3-(3-Methoxyisoxazol-5-yl)propanoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its preparation. The following troubleshooting guides and FAQs are based on established synthetic routes and provide insights grounded in chemical principles to help you achieve higher yields and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details potential causes and provides actionable solutions.
Question 1: My final isolated yield is significantly lower than reported values (e.g., <50%). What are the most common causes?
Low yield is a frequent issue that can stem from multiple stages of the synthesis and workup. A systematic investigation is key to identifying the root cause.
Potential Cause 1: Incomplete Removal of Acetic Acid During Workup The most critical, and often overlooked, source of yield loss occurs during the workup following the final decarboxylation step. If acetic acid (AcOH), used in the preceding step, is not completely removed, it can significantly solubilize the final product in the aqueous phase during extraction, leading to substantial material loss[1].
Solution: Implement an efficient solvent swap and azeotropic distillation protocol.
-
After the decarboxylation in aqueous AcOH, concentrate the reaction mixture under reduced pressure.
-
Add toluene to the residue. Toluene forms an azeotrope with acetic acid, allowing for its efficient removal via distillation.
-
Continue the azeotropic distillation until no more acetic acid is detected (e.g., by monitoring the distillate).
-
Proceed with an acidic aqueous wash to remove any remaining salts. To recover any product that does partition into the aqueous layer, perform a back-extraction with a suitable solvent like ethyl acetate[1].
Potential Cause 2: Inefficient Homologation or Decarboxylation The multi-step process involving a two-carbon homologation followed by decarboxylation has several potential failure points[1][2].
-
Homologation: The nucleophilic substitution with triethyl methanetricarboxylate may be incomplete due to poor quality reagents, insufficient reaction time, or inadequate temperature control.
-
Decarboxylation: The hydrolysis and subsequent double decarboxylation may not go to completion if the temperature or reaction time is insufficient.
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material at each stage.
-
Optimize Decarboxylation: Ensure the reaction is heated sufficiently (e.g., reflux) for an adequate duration to drive the double decarboxylation to completion.
Below is a decision tree to help diagnose the source of low yield.
Caption: Troubleshooting workflow for diagnosing low yield.
Question 2: I am observing a persistent impurity in my final product's NMR spectrum. What could it be?
The presence of impurities often points to side reactions or incomplete conversions in the synthetic sequence.
Potential Impurity 1: Unreacted Starting Materials or Intermediates If any of the preceding steps (ester reduction, chlorination, homologation) are incomplete, the respective intermediates will carry through and potentially contaminate the final product.
Solution:
-
Purification at Intermediate Stages: While a multi-step, one-pot synthesis is efficient, it may be necessary to purify key intermediates if impurities are difficult to remove in the final step.
-
Final Product Recrystallization: The final product, this compound, can be effectively purified by crystallization. A reported procedure involves using ethyl acetate as the crystallization solvent and applying a slow cooling ramp (e.g., from 60 °C to 0 °C over 1 hour) to afford a high-purity white solid[1].
Potential Impurity 2: Side Products from Alkylation In syntheses involving the alkylation of an isoxazole ring, there is a possibility of N-alkylation in addition to the desired C-alkylation, depending on the specific precursors and reaction conditions used.
Solution:
-
Characterization: Use 2D NMR techniques (HSQC, HMBC) to confirm the connectivity of the propanoic acid chain to the C5 position of the isoxazol ring.
-
Reaction Control: Ensure that the reaction conditions (e.g., choice of base, temperature) favor C-alkylation. Literature on isoxazole alkylation can provide guidance on directing the regioselectivity of the reaction[3][4].
Frequently Asked Questions (FAQs)
Question 3: What is a reliable and scalable synthetic route for this compound?
A scalable manufacturing route has been developed and published in Organic Process Research & Development. This route focuses on safety and efficiency, starting from readily available materials[1][2].
The key stages of this synthesis are summarized below:
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Isoxazole Formation: Methyl 3-hydroxy-5-isoxazolecarboxylate is prepared from dimethyl fumarate and hydroxyurea[1].
-
Methylation: The hydroxyl group of the isoxazole is methylated.
-
Ester Reduction: The methyl ester at the C5 position is reduced to a primary alcohol.
-
Chlorination: The alcohol is converted to a chloride to prepare for nucleophilic substitution.
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Homologation: A two-carbon chain is introduced via nucleophilic substitution using triethyl methanetricarboxylate.
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Decarboxylation: The resulting intermediate undergoes saponification and a double decarboxylation to yield the final propanoic acid product[1][2].
Caption: High-level overview of the scalable synthetic route.
Question 4: Which parameters are most critical for maximizing yield and purity?
Several parameters must be carefully controlled throughout the synthesis.
| Parameter | Stage(s) | Importance & Rationale | Recommended Action |
| Temperature Control | Ester Reduction, Chlorination, Homologation | Exothermic reactions can lead to side products and impurities. Low temperatures are often required to maintain selectivity. | Use a reliable cooling bath and monitor internal reaction temperature. |
| Reagent Purity | All Stages | Impurities in starting materials (e.g., wet solvents, old reagents) can inhibit reactions or introduce contaminants. | Use reagents from reputable suppliers and ensure solvents are anhydrous where specified. |
| Atmosphere Control | Homologation | Reactions involving strong bases or organometallic reagents are often sensitive to air and moisture. | Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). |
| Workup Protocol | Final Isolation | As detailed in Q1, improper workup is a major source of yield loss. The product has some water solubility[1]. | Employ azeotropic distillation to remove AcOH and perform back-extractions. |
| Crystallization Conditions | Final Purification | The rate of cooling and choice of solvent dramatically affect crystal size and purity. | Use a programmed, slow cooling ramp. A combination of toluene and ethyl acetate has been shown to be effective for workup and crystallization[1]. |
Question 5: What is the recommended protocol for the final hydrolysis and decarboxylation step?
This step is crucial for forming the final acid. The procedure involves the saponification of three ester groups followed by the removal of two carboxyl groups.
Detailed Protocol: This protocol is adapted from the procedure described by Allgeier et al.[1].
-
Hydrolysis (Saponification):
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To the intermediate from the homologation step, add a solution of sodium hydroxide (NaOH) in water. The number of equivalents should be sufficient to hydrolyze all three ester groups.
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Heat the mixture (e.g., to 60 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Acidification & Decarboxylation:
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Cool the reaction mixture.
-
Carefully add concentrated hydrochloric acid (HCl) and acetic acid (AcOH). Caution: This will be exothermic and will release CO2 gas. Ensure adequate ventilation and cooling.
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Heat the acidified mixture to reflux (around 100-110 °C) and maintain for several hours to drive the double decarboxylation. Monitor for the disappearance of the dicarboxylic acid intermediate.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Proceed with the azeotropic distillation and extraction/crystallization procedure as described in the answer to Question 1 to isolate the pure product. A yield of 64% with >99% purity has been reported using this method after optimization[1].
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic acid
Welcome to the technical support resource for the synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, providing in-depth, field-proven insights to overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and related isoxazole compounds. The solutions provided are grounded in chemical principles and supported by published literature.
Issue 1: Low Overall Yield of this compound
Question: I'm following a multi-step synthesis to obtain this compound, and my overall yield is significantly lower than expected. What are the most critical steps to scrutinize?
Answer: A low overall yield in a multi-step synthesis can be the result of suboptimal conditions in any of the key transformations. For the synthesis of this compound, the critical stages to evaluate are the initial formation of the isoxazole core, the subsequent homologation to introduce the propanoic acid side chain, and the final hydrolysis and purification.
A recently developed scalable synthesis highlights a crucial two-carbon homologation sequence following the creation of a methylated isoxazole intermediate.[1][2] This involves the reduction of an ester, chlorination, and a nucleophilic substitution. Each of these steps presents potential pitfalls. For instance, incomplete reduction or chlorination will result in a mixture of starting materials and intermediates that can be difficult to separate, ultimately diminishing the yield of the desired product.
A visual representation of a potential synthetic pathway is outlined below:
Caption: A generalized workflow for the synthesis of this compound.
Issue 2: Product Loss During Workup and Purification of the Final Compound
Question: After the final hydrolysis step, I'm experiencing significant product loss during the extractive workup and crystallization of this compound. My final yield is around 60-65%, but I believe it should be higher.
Answer: This is a well-documented issue that can arise from the specific properties of the final product and the solvents used during its isolation. Research from a process development setting has shown that incomplete removal of acetic acid (AcOH), often used in the preceding steps, can lead to partial solubilization of the desired propanoic acid product in the aqueous layer during extractive workup, thereby reducing the isolated yield.[1]
Troubleshooting Protocol:
-
Solvent Selection: After the hydrolysis and decarboxylation steps, which may be conducted in a solvent like aqueous acetic acid, it is critical to perform a solvent switch to a non-polar solvent like toluene before extraction.[1]
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Azeotropic Removal of Acetic Acid: The use of toluene allows for the azeotropic distillation of residual acetic acid. This is a critical step to minimize the solubility of your product in the subsequent aqueous washes.[1]
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Controlled Extraction: After removing the acetic acid, perform an acidic aqueous wash to remove any remaining inorganic salts.
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Back-Extraction: To recover any product that may have partitioned into the aqueous layer, it is advisable to perform a back-extraction of the aqueous phase with a suitable organic solvent, such as ethyl acetate.[1] Ethyl acetate is often the solvent of choice for the final crystallization, making this an efficient recovery step.
-
Crystallization: A controlled cooling ramp during crystallization is essential to ensure high purity and yield. For instance, cooling from 60°C to 0°C over an hour, followed by an aging period, has been shown to be effective.[1]
| Parameter | Suboptimal Condition | Optimized Condition | Rationale |
| Workup Solvent | Direct extraction from aqueous AcOH | Solvent switch to toluene | Toluene allows for azeotropic removal of AcOH.[1] |
| AcOH Removal | Simple aqueous extraction | Azeotropic distillation with toluene | Ensures complete removal of AcOH, minimizing product solubility in the aqueous phase.[1] |
| Product Recovery | Single extraction of the organic phase | Back-extraction of the aqueous layer with ethyl acetate | Recovers dissolved product, improving overall yield.[1] |
Issue 3: Low Yield in Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition
Question: I am attempting to synthesize a substituted isoxazole precursor via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, but the yield is poor, and I see several byproducts. What could be going wrong?
Answer: The 1,3-dipolar cycloaddition is a powerful method for isoxazole synthesis, but its success hinges on the stability and reactivity of the nitrile oxide intermediate.[3][4] Nitrile oxides are prone to dimerization to form furoxans, which is a common side reaction that competes with the desired cycloaddition.[3][5]
Key Considerations and Solutions:
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In Situ Generation of Nitrile Oxide: To minimize dimerization, the nitrile oxide should be generated in situ in the presence of the alkyne (the dipolarophile).[5] This ensures that the nitrile oxide reacts with the alkyne as it is formed. Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine or the oxidation of aldoximes.[5]
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Reaction Conditions: The reaction should be conducted under mild conditions to prevent the decomposition of the nitrile oxide.[5]
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Regioselectivity: The regioselectivity of the cycloaddition (i.e., the orientation of the dipole and dipolarophile) can be influenced by both electronic and steric factors.[4][6] Depending on the substituents on the alkyne and the nitrile oxide, a mixture of regioisomers may be formed. Careful analysis of the product mixture using techniques like NMR is essential.
Caption: Competing pathways in isoxazole synthesis via 1,3-dipolar cycloaddition.
Experimental Protocols
Protocol 1: Hydrolysis and Purification of this compound
This protocol is adapted from a scalable synthesis and focuses on minimizing product loss during workup.[1]
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Reaction Quenching & Solvent Switch: Following the completion of the hydrolysis and decarboxylation steps (typically in an acidic aqueous medium), transfer the reaction mixture to a round-bottom flask equipped for distillation. Add toluene to the mixture.
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Azeotropic Distillation: Distill the mixture to remove water and residual acetic acid as an azeotrope. Continue the distillation until no more water is collected.
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Extraction: Cool the remaining toluene solution to room temperature. Add a sufficient volume of an acidic aqueous solution (e.g., 1M HCl) and transfer to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (toluene) layer.
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Back-Extraction: Extract the aqueous layer with two portions of ethyl acetate to recover any dissolved product.
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Combine and Dry: Combine all organic layers (the initial toluene layer and the ethyl acetate back-extractions). Dry the combined organic solution over anhydrous sodium sulfate or magnesium sulfate.
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Concentration and Crystallization: Filter the drying agent and concentrate the organic solution under reduced pressure. Initiate crystallization by cooling the concentrated solution. A controlled cooling ramp (e.g., from 60°C to 0°C over 1 hour) is recommended.
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Isolation: Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
References
optimization of reaction parameters for 3-(3-Methoxyisoxazol-5-yl)propanoic acid
Answering the call of process chemists and medicinal scientists, this Technical Support Center provides a focused troubleshooting guide for the synthesis and optimization of 3-(3-Methoxyisoxazol-5-yl)propanoic acid. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality of common experimental challenges, offering robust, field-tested solutions grounded in established chemical principles.
Overview of the Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control over reaction parameters to ensure safety, purity, and yield, particularly during scale-up. A common and scalable manufacturing route involves the construction of the isoxazole core, followed by functionalization and side-chain homologation.[1][2] This guide is structured to address issues that may arise during these distinct phases.
Caption: High-level workflow for the synthesis of this compound.
Part A: Isoxazole Core Synthesis & Methylation
The formation of the substituted isoxazole ring is the cornerstone of the synthesis. The most versatile methods for creating this heterocycle are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the primary causes and how can I mitigate them?
A1: Low yields in these cycloadditions often stem from the instability of the nitrile oxide intermediate, which is typically generated in situ. The primary competing side reaction is the dimerization of the nitrile oxide to form a furoxan.[6][7][8]
-
Causality: Nitrile oxides are high-energy species. If the concentration of the alkyne (dipolarophile) is too low or the rate of cycloaddition is slow, the nitrile oxide will react with itself.
-
Solutions:
-
Control Generation: Generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by the slow addition of a base (like triethylamine) to a solution of the corresponding hydroximoyl chloride or by using a mild oxidant on an aldoxime.[8]
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Optimize Temperature: While higher temperatures can increase the rate of the desired cycloaddition, they can also accelerate the dimerization. An optimal temperature must be found empirically. Start at room temperature and adjust as needed.
-
Use of Catalysts: Copper(I)-catalyzed reactions can significantly enhance the rate and regioselectivity of the cycloaddition, often proceeding under milder conditions which suppress side reactions.[3][9]
-
Q2: I am observing the formation of regioisomers. How can I improve the regioselectivity of the cycloaddition?
A2: Regioselectivity in 1,3-dipolar cycloadditions is governed by both steric and electronic factors of the interacting nitrile oxide and alkyne.[6] Generally, the reaction regioselectively forms 3,5-disubstituted isoxazoles.[9][10]
-
Causality: The regiochemical outcome is determined by the alignment of the frontier molecular orbitals (HOMO of one component, LUMO of the other). The substituent groups on both the nitrile oxide and the alkyne influence this alignment.
-
Solutions:
-
Catalyst Control: As mentioned, copper(I) and ruthenium(II) catalysts are known to provide high regioselectivity, often favoring the 3,5-disubstituted product.[9][11]
-
Solvent Effects: Solvent polarity can influence the transition state and thus the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) is advised.
-
Steric Hindrance: Introducing a bulky group on one of the reactants can sterically direct the cycloaddition to favor one regioisomer.
-
Q3: My methylation of the 3-hydroxyisoxazole is incomplete or leads to N-methylation. How can this be optimized?
A3: The isoxazole ring contains two potential sites for alkylation: the hydroxyl oxygen (O-alkylation) and the ring nitrogen (N-alkylation). Achieving selective O-methylation requires careful choice of base and electrophile.
-
Causality: The site of methylation depends on the nature of the intermediate anion. A "harder" anion (more localized charge) tends to react with "hard" electrophiles, while a "softer" anion favors "soft" electrophiles.
-
Solutions:
-
Base Selection: Use a base that selectively deprotonates the hydroxyl group. Sodium methoxide in methanol is a common and effective choice for this transformation.[1] Stronger, bulkier bases like potassium tert-butoxide can also favor O-alkylation.
-
Electrophile Choice: Dimethyl sulfate is a classic methylating agent. Ensure it is added slowly and at a controlled temperature (e.g., <15 °C) to minimize side reactions.[1]
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress to ensure full conversion and to check for the formation of byproducts.
-
Part B: Side-Chain Homologation and Final Hydrolysis
The conversion of the isoxazole methyl ester to the final propanoic acid requires a sequence of reduction, activation, nucleophilic substitution, and hydrolysis. Each step presents unique challenges.
Troubleshooting Guide
Issue 1: Incomplete reduction of the ester to the primary alcohol.
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Symptoms: Presence of starting material (ester) in the crude product after workup.
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Underlying Cause: Insufficient reducing agent, deactivation of the reagent by moisture, or low reaction temperature.
-
Corrective Actions:
-
Reagent Stoichiometry: Use a sufficient excess of the reducing agent (e.g., NaBH₄). A typical range is 1.5 to 2.5 equivalents.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous, as borohydrides react with water.
-
Temperature Control: While the initial addition may be done at 0 °C for safety, allowing the reaction to warm to room temperature is often necessary for completion.
-
Issue 2: Low yield during the conversion of the alcohol to an alkyl chloride.
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Symptoms: Significant amounts of unreacted alcohol or formation of elimination byproducts.
-
Underlying Cause: Inappropriate chlorinating agent, suboptimal temperature, or side reactions.
-
Corrective Actions:
-
Reagent Choice: Thionyl chloride (SOCl₂) or oxalyl chloride are effective reagents. The use of a base like pyridine can neutralize the HCl byproduct but may also promote elimination.
-
Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to disfavor elimination and other side reactions.
-
Workup: A careful aqueous workup is needed to quench excess reagent and remove acidic byproducts.
-
Issue 3: The final ester hydrolysis to the carboxylic acid is slow or incomplete.
-
Symptoms: The reaction stalls, leaving a significant amount of the ester intermediate even after prolonged heating.
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Underlying Cause: The choice between acidic and basic hydrolysis is critical. Acid-catalyzed hydrolysis is an equilibrium-limited process.[12][13][14] Base-mediated hydrolysis (saponification) is irreversible and generally more efficient.[12][14]
-
Corrective Actions:
-
Switch to Basic Conditions: Use a stoichiometric amount of a base like NaOH or LiOH in a water/alcohol solvent mixture. Heating under reflux is typically required.[15]
-
Ensure Complete Reaction: Monitor by TLC/LC-MS until all starting ester is consumed. The reaction goes to completion because the carboxylate salt formed is unreactive towards the alcohol byproduct.[12][13]
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Acidic Workup: After the reaction is complete, the resulting carboxylate salt must be neutralized with a strong acid (e.g., HCl) to protonate it, yielding the final carboxylic acid product.[12]
-
Caption: Decision tree for troubleshooting the final ester hydrolysis step.
Part C: Purification & Scale-Up
Q4: I am having difficulty purifying the final product, this compound. What is the recommended procedure?
A4: The product is a white solid that is soluble in water, which can complicate purification.[1] An extractive workup followed by crystallization is the most effective method.
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Causality: The carboxylic acid and methoxyisoxazole moieties make the molecule polar. Residual acidic reagents (like acetic acid if used in decarboxylation) can also increase its solubility in organic layers, leading to yield loss.[1]
-
Optimized Protocol:
-
Solvent Swap: After hydrolysis and decarboxylation (which may be done in aqueous AcOH), perform a solvent swap to toluene. This allows for the azeotropic removal of water and acetic acid.
-
Extractive Workup: Wash the toluene solution with acidic water (e.g., dilute HCl) to remove any basic impurities and sodium salts.
-
Back-Extraction: The target product has some water solubility. To recover any material lost to the aqueous layer, back-extract the acidic aqueous washes with a more polar organic solvent like ethyl acetate.[1]
-
Crystallization: Combine the organic layers, dry over Na₂SO₄, and concentrate. The final product can be crystallized from an ethyl acetate/heptane solvent system. A slow cooling ramp (e.g., from 60 °C to 0 °C) is recommended to obtain a high-purity crystalline solid.[1]
-
Data Summary: Recommended Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis (Saponification) | Rationale |
| Reagent | Dilute H₂SO₄ or HCl | NaOH, KOH, or LiOH | Base-mediated is irreversible, driving the reaction to completion.[13][14] |
| Stoichiometry | Catalytic | Stoichiometric (1.0-1.2 eq.) | The base is consumed in the reaction to form the carboxylate salt.[13] |
| Solvent | Aqueous solution | H₂O with co-solvent (MeOH, THF)[15] | Co-solvent ensures solubility of the potentially non-polar ester starting material. |
| Temperature | Heat / Reflux | Room Temp to Reflux | Higher temperatures increase reaction rate. |
| Workup | Extraction | Acidification then Extraction | The intermediate carboxylate salt must be protonated to yield the final acid.[12] |
| Key Advantage | Simple workup | Irreversible, high conversion | Saponification is generally the preferred lab and industrial method for esters. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 12. savemyexams.com [savemyexams.com]
- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Production of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the production of this key chemical intermediate. Our expertise is rooted in a deep understanding of the synthetic process and potential pitfalls, ensuring you can achieve the highest possible purity for your downstream applications.
I. Understanding the Synthetic Landscape
The primary route to this compound involves a multi-step synthesis, typically starting from the formation of a key isoxazole intermediate, followed by a homologation sequence to introduce the propanoic acid side chain. Each step presents a unique set of challenges and potential for impurity generation. This guide will address these issues in a practical, question-and-answer format.
Overall Synthetic Workflow:
Caption: General synthetic pathway to this compound.
II. Frequently Asked Questions & Troubleshooting
FAQ 1: Synthesis of the Isoxazole Core
Question: During the synthesis of methyl 3-hydroxy-5-isoxazolecarboxylate from dimethyl fumarate and hydroxyurea, I'm observing a lower than expected yield and multiple spots on my TLC. What are the likely side reactions and how can I minimize them?
Answer:
This is a common issue that often points to side reactions during the initial condensation step. The reaction of diketene (formed in situ or as a starting material) with hydroxylamine is sensitive and can lead to byproducts if not controlled properly.
Root Cause Analysis:
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Formation of Acetoacetohydroxamic Acid Oxime: If the reaction mixture is not acidified quickly after the initial reaction of diketene with hydroxylamine, the intermediate acetoacetohydroxamic acid can react further to form an undesired oxime.[1]
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Decomposition of Hydroxyurea: Hydroxyurea can be unstable under harsh conditions, leading to the formation of urea and other byproducts that can complicate the reaction mixture.
-
Incomplete Cyclization: The cyclization of the acetoacetohydroxamic acid intermediate to the desired isoxazole is pH-dependent. Inadequate acidification can lead to incomplete conversion.
Troubleshooting Protocol:
-
Control Reaction Temperature: Maintain a low and consistent temperature during the addition of reagents to minimize the decomposition of hydroxyurea and other thermally sensitive intermediates.
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Rapid Acidification: After the initial reaction, promptly and rapidly acidify the mixture to promote the cyclization to the isoxazole ring and prevent the formation of the acetoacetohydroxamic acid oxime.[1]
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pH Monitoring: Carefully monitor and control the pH during the acidification and workup steps to ensure complete cyclization and precipitation of the desired product.
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Purification: The crude methyl 3-hydroxy-5-isoxazolecarboxylate can be purified by recrystallization from a suitable solvent like ethanol or methanol to remove polar impurities.
FAQ 2: The Homologation Step - Controlling Side Reactions
Question: I'm performing the homologation of 5-(chloromethyl)-3-methoxyisoxazole using triethyl methanetricarboxylate, but my final product purity is low. What are the potential impurities from this step?
Answer:
The homologation step is critical and can introduce several impurities if not executed carefully. The reaction you are using is a variation of the malonic ester synthesis.
Potential Impurities and Their Formation:
| Impurity | Potential Cause | Mitigation Strategy |
| Bis-alkylation Product | Use of excess 5-(chloromethyl)-3-methoxyisoxazole or prolonged reaction times can lead to the dialkylation of the malonic ester intermediate. | Use a slight excess of the malonic ester derivative. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. |
| Unreacted Starting Material | Incomplete reaction due to insufficient base, low temperature, or short reaction time. | Ensure the use of a strong, non-nucleophilic base (e.g., sodium hydride) and anhydrous conditions. Optimize reaction temperature and time based on monitoring. |
| Hydrolysis Products | Premature hydrolysis of the ester groups on the malonic ester intermediate or the final product during workup. | Perform the workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong bases. |
Workflow for Minimizing Homologation Impurities:
Caption: Key control points for minimizing impurities during the homologation step.
FAQ 3: Final Product Purity and Degradation
Question: My final this compound product shows a new impurity after storage. What could this be and how can I prevent it?
Answer:
The most likely degradation product is formed through decarboxylation of your propanoic acid, especially if exposed to heat or certain catalysts.
Root Cause: Decarboxylation
Carboxylic acids, particularly those with certain activating groups, can undergo decarboxylation (loss of CO2) upon heating. In your case, this would lead to the formation of 5-ethyl-3-methoxyisoxazole.
Mechanism of Decarboxylation:
Caption: Decarboxylation of the final product.
Prevention and Control:
-
Storage Conditions: Store the final product in a cool, dry, and dark place to minimize thermal degradation.
-
Avoid High Temperatures During Drying: When drying the final product, use a vacuum oven at a moderate temperature to avoid inducing decarboxylation.
-
Stability Indicating HPLC Method: Develop and use a stability-indicating HPLC method to monitor for the presence of the decarboxylated impurity over time. This involves subjecting the sample to forced degradation conditions (acid, base, heat, light, oxidation) to ensure the method can separate all potential degradation products from the main peak.[1][2][3][4][5][6][7][8]
Analytical Protocol: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for identifying and quantifying impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 2.5-3.5) | The acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape. |
| Detection | UV at an appropriate wavelength (e.g., 220-260 nm, determined by UV scan) | The isoxazole ring provides good UV absorbance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for good separation and reasonable run times. |
| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |
Forced Degradation Study Protocol:
To validate your HPLC method as stability-indicating, perform the following stress studies on a solution of your compound:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid at 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) and visible light for an extended period.
Analyze the stressed samples by HPLC to ensure that all degradation products are well-resolved from the main peak.
III. Summary of Potential Impurities
| Impurity Name | Structure (if known) | Origin | Analytical Detection |
| Acetoacetohydroxamic acid oxime | - | Side reaction in isoxazole synthesis | HPLC, LC-MS |
| Bis-alkylation product | - | Homologation step | HPLC, LC-MS |
| 5-Ethyl-3-methoxyisoxazole | Decarboxylation of final product | HPLC, GC-MS | |
| Unreacted Starting Materials | Various | Incomplete reaction at any step | HPLC, TLC |
| Residual Solvents | - | Purification/Workup | GC-HS |
IV. References
-
Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
-
Process for preparing 3-hydroxy-5-methylisoxazole. (1987). Google Patents. Retrieved from --INVALID-LINK--
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from --INVALID-LINK--
-
Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from --INVALID-LINK--
-
Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Forced degradation of drug substance and drug product. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--
-
Arndt–Eistert reaction. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). Frontiers in Pharmacology. Retrieved from --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from --INVALID-LINK--
-
Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. (2022). Biomedical Chromatography. Retrieved from --INVALID-LINK--
-
Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. (2025). Frontiers in Chemistry. Retrieved from --INVALID-LINK--
-
Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid. (1994). Journal of Chromatography A. Retrieved from --INVALID-LINK--
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved from --INVALID-LINK--
-
Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2024). Authorea Preprints. Retrieved from --INVALID-LINK--
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with thermal decomposition of isoxazole ring during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Thermal Decomposition of the Isoxazole Ring
The isoxazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] However, its inherent lability, primarily due to the weak N-O bond, presents a significant challenge during synthesis, often leading to ring-opening and decomposition under thermal stress.[4][5][6] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of isoxazole chemistry and preserve the integrity of your target molecules.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of isoxazole-containing compounds.
Q1: My reaction yield is unexpectedly low, and I'm observing multiple unidentified byproducts. Could this be thermal decomposition?
A1: Yes, low yields and the formation of complex byproduct mixtures are classic signs of isoxazole ring decomposition, especially in reactions requiring elevated temperatures.
Potential Causes:
-
Excessive Heat: Many synthetic procedures for isoxazoles, such as 1,3-dipolar cycloadditions, can be exothermic or require heating to proceed at a reasonable rate.[7] However, temperatures exceeding the stability threshold of the isoxazole ring can initiate decomposition pathways.[8][9]
-
Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to cumulative degradation of the isoxazole product.
-
Inappropriate Solvent: The choice of solvent can influence the thermal stability of the isoxazole ring. High-boiling point solvents may necessitate reaction conditions that are too harsh.
-
Presence of Catalysts: Certain metal catalysts, while essential for the synthesis, can also promote ring-opening or rearrangement reactions, especially at higher temperatures.[10][11]
Recommended Solutions:
-
Temperature Optimization: Carefully control the reaction temperature. Start with the lowest possible temperature that allows the reaction to proceed and incrementally increase it. It's often a trade-off between reaction rate and product stability.[7] For instance, in one study, increasing the temperature from 70°C to 85°C led to resinification and lower yields.[12]
-
Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can significantly reduce reaction times by providing rapid and uniform heating, which can minimize the window for thermal decomposition.[10][13][14]
-
Solvent Screening: Choose a solvent with a boiling point that is appropriate for the desired reaction temperature. Solvents like acetonitrile or toluene are often used.[10][15]
-
Catalyst Selection: If using a metal catalyst, screen different options. For example, copper- and iron-based catalysts have been used effectively in isoxazole synthesis under specific conditions.[10][11][16] Ensure the catalyst loading is optimized, as excess catalyst can lead to side reactions.
Q2: I'm performing a 1,3-dipolar cycloaddition to form an isoxazole, but the primary byproduct is a furoxan. How can I prevent this?
A2: Furoxan formation is a common side reaction in 1,3-dipolar cycloadditions due to the dimerization of the in-situ generated nitrile oxide. This is often exacerbated by conditions that also favor thermal decomposition.
Potential Causes:
-
High Concentration of Nitrile Oxide: If the nitrile oxide is generated too quickly or its concentration becomes too high, it is more likely to dimerize than to react with the dipolarophile (the alkyne).
-
Slow Cycloaddition Step: If the cycloaddition reaction itself is slow, the nitrile oxide has more time to dimerize.
Recommended Solutions:
-
Slow Addition of Precursors: Instead of adding all reagents at once, slowly add the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) or the base used for its generation to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition.
-
Adjust Stoichiometry: Use a slight excess of the alkyne to ensure that the nitrile oxide is more likely to encounter and react with it rather than another nitrile oxide molecule.[7]
-
Optimize Reaction Conditions: As with general decomposition, temperature and solvent choice are crucial. Lowering the temperature can sometimes disfavor the dimerization pathway more than the cycloaddition.[7]
Q3: My isoxazole product seems to be degrading during work-up and purification. What can I do?
A3: The isoxazole ring's stability can also be compromised by the conditions used during work-up and purification, not just the reaction itself.
Potential Causes:
-
pH Extremes: The stability of the isoxazole ring is pH-dependent. It is particularly susceptible to opening under basic conditions.[17][18] Acidic conditions can also lead to degradation, although this is often less pronounced.[18][19]
-
High Temperatures during Solvent Removal: Using a rotary evaporator at a high temperature to remove the solvent can lead to decomposition of the purified product.
-
Silica Gel Chromatography: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive isoxazole derivatives during column chromatography.
Recommended Solutions:
-
Maintain Neutral pH: During aqueous work-up, use buffers to maintain a neutral pH. Avoid strong acids or bases unless absolutely necessary for the chemistry.
-
Low-Temperature Solvent Removal: Remove solvents under reduced pressure at the lowest practical temperature.
-
Alternative Purification Methods: If you suspect degradation on silica gel, consider using a different stationary phase, such as neutral alumina, or alternative purification techniques like preparative HPLC or crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of thermal decomposition of the isoxazole ring?
A1: The thermal decomposition of isoxazoles is primarily initiated by the cleavage of the weak N-O bond.[20] This leads to the formation of a vinylnitrene intermediate, which can then undergo several transformations:[20][21]
-
Rearrangement to an Azirine: The vinylnitrene can cyclize to form a 2H-azirine.
-
Isomerization to an Oxazole: The azirine can then rearrange to the more stable oxazole isomer.[17]
-
Fragmentation: The vinylnitrene or subsequent intermediates can fragment into smaller molecules. For example, the parent isoxazole has been shown to decompose into acetonitrile and carbon monoxide at high temperatures (850–1100 K).[8][9] Another pathway can lead to the formation of ketenimine and carbon monoxide.[20][21]
Caption: General mechanism of isoxazole thermal decomposition.
Q2: How do substituents on the isoxazole ring affect its thermal stability?
A2: The nature and position of substituents can significantly impact the stability of the isoxazole ring. While there are no universal rules, some general trends have been observed:
-
3,5-Disubstituted Isoxazoles: These are generally considered to be quite stable against oxidizing agents, acids, and bases, which often translates to higher thermal stability as well.[22]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents can influence the strength of the N-O bond and the stability of the intermediates formed upon cleavage. This is often specific to the molecule and may require computational studies to predict accurately.
-
Steric Hindrance: Bulky substituents can sterically protect the ring, potentially increasing its stability. Conversely, they can also introduce ring strain, which might lower the energy barrier to decomposition.
Q3: My synthesis involves UV light. Should I be concerned about photochemical decomposition?
A3: Absolutely. The isoxazole ring is known to be photochemically labile.[4][5][23] UV irradiation can also induce cleavage of the N-O bond, leading to rearrangement to an oxazole via an azirine intermediate, similar to the thermal pathway.[4][17] In some cases, UV light can even cause fragmentation into molecules like ketene and hydrogen cyanide.[24] If your synthesis involves UV light (e.g., for deprotection of a photolabile group), you must consider the potential for isoxazole decomposition as a competing reaction.
Q4: Are there any analytical techniques to monitor isoxazole decomposition in real-time?
A4: Yes, monitoring your reaction is crucial for optimization. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable:
-
HPLC: By taking small aliquots from your reaction mixture at regular intervals, you can use HPLC to quantify the disappearance of your starting materials and the appearance of your desired isoxazole product and any byproducts. This allows for precise determination of the optimal reaction time and can help identify conditions that lead to decomposition.
-
¹H NMR Spectroscopy: If the proton signals of your starting materials, product, and major byproducts are well-resolved, you can use ¹H NMR to monitor the reaction progress. This can provide structural information about any decomposition products that are formed.
Data Summary & Experimental Protocols
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Byproducts | Excessive heat, prolonged reaction time | Optimize temperature, consider microwave synthesis, reduce reaction time. |
| Furoxan Formation | High nitrile oxide concentration | Slow addition of precursor, use excess alkyne. |
| Degradation during Work-up | pH extremes, high temperature | Maintain neutral pH, use low temperature for solvent removal. |
| Degradation on Silica Gel | Acidity of silica | Use neutral alumina or alternative purification methods. |
Protocol: Monitoring Isoxazole Synthesis by HPLC
This protocol provides a general framework for monitoring the progress of an isoxazole synthesis and detecting potential decomposition.
Materials:
-
Reaction mixture
-
Quenching solution (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Standards of starting materials (if available)
Procedure:
-
Initial Sample (t=0): Before initiating the reaction (e.g., before adding the final reagent or starting to heat), withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench and Dilute: Immediately quench the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) in an HPLC vial. This stops the reaction and dilutes the sample to an appropriate concentration for analysis.
-
Time Points: Once the reaction is initiated, take aliquots at regular intervals (e.g., every 15, 30, or 60 minutes, depending on the expected reaction rate). Quench and dilute each sample in the same manner.
-
HPLC Analysis: Analyze the prepared samples by HPLC. Use a UV detector set to a wavelength where your starting materials and product have good absorbance.
-
Data Analysis: Integrate the peak areas for your starting materials, isoxazole product, and any significant byproducts. Plot the concentration (or peak area) of each species versus time. This will give you a reaction profile, allowing you to identify the point of maximum product formation and the onset of any decomposition.
Caption: A decision-making workflow for troubleshooting.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Isoxazole synthesis [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Purification of 3-(3-Methoxyisoxazol-5-yl)propanoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 3-(3-Methoxyisoxazol-5-yl)propanoic acid (CAS No: 52898-06-3).[1][2][] Achieving high purity for this compound is critical for subsequent synthetic steps and ensuring reproducible biological data. However, its unique physicochemical properties present several purification challenges.
This document moves beyond standard protocols to explain the causality behind common issues and provides field-proven troubleshooting strategies. We will address frequently encountered problems in a question-and-answer format, supported by detailed protocols and decision-making workflows.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental issues that often arise during the purification of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: As an application scientist, I've seen that impurities are almost always tied to the specific synthetic route. However, for isoxazole-based propanoic acids, they typically fall into three categories:
-
Process-Related Impurities: These originate from the reaction itself. Given that a common route involves the homologation of a 3-hydroxy-5-isoxazolecarboxylate precursor, you may encounter unreacted starting materials or methylated intermediates.[4] The isoxazole ring formation itself, often a 1,3-dipolar cycloaddition, can sometimes yield regioisomeric byproducts depending on the precursors and conditions used.[5][6]
-
Reagent-Related Impurities: This category includes residual acids or bases used during the synthesis or workup. A published kilogram-scale synthesis specifically notes that incomplete removal of acetic acid from a prior step was a major cause of yield loss, as it increased the product's solubility during the workup.[4]
-
Solvent & Water Impurities: Residual solvents from extraction (e.g., ethyl acetate, toluene) or reaction media are common.[4] Critically, this molecule has significant water solubility.[4] Inadequate drying can leave residual water, which can prevent crystallization and lead to the product isolating as an oil or gum.
Q2: My final product is a sticky oil or a gum, not the white solid described in the literature. What's going wrong?
A2: This is one of the most frequent issues we troubleshoot for polar, functionalized molecules like this one. The failure to crystallize is almost never due to a single cause. The primary culprits are:
-
Residual Solvents: Even trace amounts of solvents, especially those used in chromatography or extraction, can act as a "eutectic impurity," depressing the melting point and preventing the formation of a stable crystal lattice. Rotary evaporation may not be sufficient to remove high-boiling point solvents like DMSO or DMF, and even solvents like toluene or acetic acid require care for complete removal.[4]
-
Excess Water: As mentioned, this compound is water-soluble.[4] If your product was isolated from an aqueous phase, ensuring it is rigorously dried (e.g., using a drying agent like anhydrous MgSO₄ or Na₂SO₄, followed by high vacuum) is essential.
-
Persistent Organic Impurities: If starting materials or oily byproducts remain, they can inhibit crystallization. In this scenario, the purity of your material is likely below the threshold required for spontaneous crystallization (~95% is a good rule of thumb). You will need to employ a more rigorous purification technique, such as reversed-phase chromatography, before attempting crystallization again.
Q3: My yield is consistently low after performing an aqueous extraction. Where is my product going?
A3: The low yield is almost certainly due to the compound's partial solubility in water.[4] This is a classic challenge with polar carboxylic acids that also contain other hydrogen bond acceptors (the methoxy and isoxazole moieties).
During a standard acid-base extraction, when you basify to form the carboxylate salt, the product moves into the aqueous layer as intended. However, after re-acidifying the aqueous layer to precipitate the neutral carboxylic acid, a significant portion can remain dissolved.
The solution, as demonstrated in process chemistry literature, is to perform a back-extraction . After re-acidifying the aqueous layer, you must extract it multiple times with a suitable organic solvent (ethyl acetate is a good choice) to recover the dissolved product.[4] Simply filtering the precipitated solid is insufficient and will lead to substantial material loss.
Part 2: Troubleshooting Guide - Purification Techniques
This section provides direct, actionable advice for specific purification methodologies.
Q4: My compound streaks severely on silica gel TLC plates and columns. How can I achieve a clean separation?
A4: This is expected behavior for a carboxylic acid on standard silica gel. The streaking, or tailing, is caused by a strong, non-ideal interaction between the acidic proton of your compound and the slightly acidic silanol groups (Si-OH) on the silica surface.[7] This leads to a mixed population of adsorbed and solution-phase molecules, resulting in a smear rather than a compact spot.
The Solution: To ensure clean chromatography, you must suppress the deprotonation of your carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase.
-
Recommended Additives: Add 0.5-1% acetic acid or formic acid to your pre-mixed eluent system (e.g., 1% acetic acid in 50:50 ethyl acetate/hexanes).[7]
-
Mechanism of Action: The acidic additive protonates the silica surface and ensures your compound remains in its neutral, protonated state. This minimizes the strong ionic interactions, allowing the separation to proceed based on weaker, more predictable polar interactions (like hydrogen bonding and dipole-dipole forces), resulting in sharp, well-defined bands.
Q5: What is the most robust method for high-purity isolation on a preparative scale?
A5: For polar, acidic compounds like this, reversed-phase chromatography (C18) is often a more reliable and scalable technique than normal-phase (silica) chromatography.[8] It avoids the strong acidity issues of silica and separates based on hydrophobicity.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and an organic solvent (typically acetonitrile or methanol).
-
Acidic Modifier: It is crucial to add an acidic modifier to the mobile phase to keep the carboxyl group protonated and ensure a sharp peak shape. 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in both the water and organic phases is standard practice.[8] TFA often gives sharper peaks but is non-volatile and can be difficult to remove. Formic acid is a better choice if you need to remove the modifier afterward.
-
Method Development: Start with analytical HPLC-MS to develop a separation method. A typical starting gradient might be 10% to 95% acetonitrile (with 0.1% FA) in water (with 0.1% FA) over 15-20 minutes. This can then be translated to a preparative flash or HPLC system.[8]
Part 3: Key Protocols & Workflows
Decision-Making Workflow for Purification Strategy
The choice of purification method depends on the scale of your reaction and the nature of the impurities. The following workflow provides a logical path for decision-making.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Optimized Acid-Base Extraction
This protocol is designed to efficiently remove neutral or basic impurities while maximizing the recovery of the water-soluble product.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).
-
Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing & Separation: Gently swirl and invert the funnel, venting frequently to release CO₂ pressure. Allow the layers to fully separate.
-
Isolate Aqueous Layer: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Repeat Extraction: Extract the organic layer two more times with fresh NaHCO₃ solution to ensure complete recovery. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise while stirring until the pH is ~2 (confirm with pH paper). A white precipitate of the purified product should form.
-
CRITICAL - Back-Extraction: Transfer the acidified aqueous suspension back to the separatory funnel. Extract this suspension three times with an equal volume of ethyl acetate. This step is crucial for recovering the product that remains dissolved in the water.[4]
-
Drying and Isolation: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Preparative Reversed-Phase (C18) Flash Chromatography
This method is ideal for removing impurities with similar polarity when extraction or crystallization fails.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent, such as methanol or DMSO. If solubility is an issue, you can pre-adsorb the material onto a small amount of C18 silica (solid load).
-
Mobile Phase Preparation:
-
Solvent A: Deionized water + 0.1% formic acid.
-
Solvent B: Acetonitrile + 0.1% formic acid.
-
-
Column Equilibration: Equilibrate the C18 column with your starting mobile phase composition (e.g., 95% A / 5% B).
-
Elution: Load the sample onto the column. Elute with a linear gradient, increasing the percentage of Solvent B. A typical gradient might be from 5% B to 80% B over 10-15 column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis & Isolation: Analyze the fractions by LC-MS or TLC to identify the pure fractions. Combine the pure fractions and remove the solvents under reduced pressure. Note that removing water may require lyophilization (freeze-drying) for complete removal.
Part 4: Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 52898-06-3 | [1][2][][9] |
| Molecular Formula | C₇H₉NO₄ | [1][9] |
| Molecular Weight | 171.15 g/mol | [1][9] |
| Appearance | White Solid | [4] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Pros | Cons | Best For |
| Recrystallization | Differential solubility of product and impurities in a solvent system at different temperatures. | Highly efficient for achieving high purity (>99.5%); scalable; cost-effective. | Requires a crystalline solid; can have significant yield loss in mother liquor; may fail if impurities are very similar. | Final purification step for solid products that are >90% pure.[4][7] |
| Acid-Base Extraction | Differential partitioning of acidic, basic, and neutral compounds between immiscible organic and aqueous phases based on pH. | Excellent for removing neutral and basic impurities; fast and scalable. | Ineffective for removing acidic impurities; product loss due to water solubility is a major risk.[4][7] | Removing non-acidic impurities, especially at large scales. |
| Normal-Phase Chromatography (Silica Gel) | Separation based on polarity through adsorption/desorption on a polar stationary phase. | Good for separating compounds with different polarities. | Severe peak tailing/streaking for carboxylic acids; requires acidic modifier; can be difficult to scale.[7] | Small-scale purification where impurities are significantly less or more polar. |
| Reversed-Phase Chromatography (C18) | Separation based on hydrophobicity through partitioning on a non-polar stationary phase. | Excellent resolution for polar compounds; avoids issues with acidity; highly reproducible.[8] | Requires more expensive stationary phase; uses large volumes of aqueous/organic mobile phases; removing water can be slow. | High-purity isolation when other methods fail or when impurities have very similar polarity. |
References
- 1. 3-(3-Methoxy-5-isoxazolyl)propanoic acid | 52898-06-3 [chemicalbook.com]
- 2. 52898-06-3 | 3-(3-Methoxy-5-isoxazolyl)propanoic acid | Tetrahedron [thsci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Compound 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid - Chemdiv [chemdiv.com]
Technical Support Center: Enhancing the Stability of 3-(3-Methoxyisoxazol-5-yl)propanoic acid
Welcome to the technical support center for 3-(3-Methoxyisoxazol-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this molecule during experiments and formulation. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower your research decisions.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Stability Issues
This section addresses common stability challenges in a question-and-answer format, providing both the cause of the instability and actionable solutions.
Q1: What are the primary chemical instabilities I should be aware of with this compound?
A1: The instability of this molecule primarily stems from two functional groups: the isoxazole ring and the carboxylic acid side chain. Understanding these liabilities is the first step toward effective stabilization.
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Isoxazole Ring Instability: The isoxazole ring contains a weak N-O bond, making it susceptible to cleavage under various conditions.[1][2][3]
-
Hydrolysis (pH-Dependent): The ring is prone to opening, particularly in acidic or basic aqueous solutions. Studies on similar isoxazole derivatives show that maximum stability is often found in the neutral pH region, with specific acid and base catalysis occurring at pH extremes.[4][5][6]
-
Photodegradation: Exposure to UV light can induce cleavage of the N-O bond, leading to rearrangement or degradation into various products.[1][2][3][7] This photoreactivity is an intrinsic property of the isoxazole core.[2][3]
-
Thermal Degradation: High temperatures can cause the isoxazole ring to decompose, potentially forming products like acetonitrile and carbon monoxide through complex rearrangement pathways.[8]
-
-
Carboxylic Acid Reactivity: The propanoic acid group can participate in reactions, especially with formulation excipients.
-
Esterification: The carboxylic acid can react with alcohol-containing excipients (e.g., polyethylene glycol) to form esters, reducing the concentration of the active ingredient.[9] This reaction is often catalyzed by acidic conditions.
-
pH-Dependent Solubility: As a carboxylic acid, the molecule's solubility is highly dependent on pH. In acidic conditions below its pKa, it will be in its less soluble, unionized form, which can lead to precipitation.[10][11]
-
Below is a diagram illustrating the primary degradation pathways.
Q2: My compound's purity is decreasing in an aqueous solution. How do I determine the optimal pH for stability?
A2: The degradation you're observing is likely due to pH-dependent hydrolysis of the isoxazole ring. The most effective strategy is to formulate the compound in a buffered solution at its pH of maximum stability.
Causality: Studies on various isoxazole-containing molecules consistently show that stability is lowest in strongly acidic (pH < 3.5) and basic conditions.[4][5][6] Base-catalyzed ring opening is often particularly rapid.[5] The goal is to find a pH "sweet spot," typically in the neutral to slightly acidic range (pH 4-7.4), where both acid and base-catalyzed hydrolysis are minimized.[4][5]
Troubleshooting Steps:
-
Conduct a pH-Rate Profile Study:
-
Prepare a series of buffers spanning a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10).
-
Dissolve your compound at a known concentration in each buffer.
-
Store the solutions at a controlled, often accelerated, temperature (e.g., 37°C or 50°C).[5][6]
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analyze the samples using a stability-indicating analytical method (like HPLC, see Protocol 2) to quantify the remaining parent compound.
-
-
Analyze the Data:
-
Plot the percentage of the remaining parent compound against time for each pH.
-
Determine the degradation rate constant (k) at each pH.
-
Plot log(k) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
-
-
Implement the Solution:
Q3: What types of excipients can help stabilize my formulation?
A3: Choosing the right excipients is critical for protecting the molecule from degradation. Beyond simple buffers, several classes of excipients can be employed.[14]
| Excipient Class | Function & Rationale | Examples |
| pH Modifiers / Buffering Agents | Maintain the optimal pH to prevent acid/base-catalyzed hydrolysis of the isoxazole ring.[13][15] This is the most critical excipient class for this molecule. | Sodium phosphate, Potassium citrate, Acetic acid, Sodium bicarbonate.[12] |
| Antioxidants | Prevent oxidative degradation of the molecule, which can be a concern for compounds with electron-rich aromatic rings. | Ascorbic acid, Tocopherol (Vitamin E), Butylated hydroxytoluene (BHT).[11][14] |
| Chelating Agents | Sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation reactions. | Ethylenediaminetetraacetic acid (EDTA), Citric acid.[12] |
| Co-solvents / Solubility Enhancers | For the carboxylic acid moiety, maintaining solubility is key to preventing precipitation. Co-solvents can improve solubility, while forming salts or co-crystals are other advanced strategies.[10][11][16] | Propylene glycol, Glycerin, Polyethylene glycol (PEG). Caution: Be aware of potential esterification with the carboxylic acid.[9] |
| Amorphous Stabilizers | For solid formulations, preventing crystallization from an amorphous state can be crucial for bioavailability. Polymers can be used to create stable amorphous solid dispersions.[15][17] | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC). |
Q4: The compound is sensitive to light. What are the best practices for handling and storage?
A4: Yes, the isoxazole ring is known to be photosensitive. [1][2][3] UV irradiation can provide the energy needed to break the weak N-O bond, leading to irreversible degradation.[1][7]
Protective Measures:
-
Primary Packaging: Always store the compound, both in solid form and in solution, in amber glass vials or containers that block UV light.
-
Laboratory Environment: When working with the compound on the benchtop, minimize exposure to direct sunlight and intense overhead lighting. If possible, work in a fume hood with the sash lowered or use aluminum foil to cover containers during experiments.
-
Analytical Procedures: When running HPLC or other analyses, use amber autosampler vials to prevent degradation of samples waiting in the queue.
-
Forced Degradation: A formal photostability study (see Protocol 1) should be conducted as per ICH Q1B guidelines to quantify the extent of degradation and identify photoproducts.
Q5: Are there specific temperature constraints for storing this compound, either as a solid or in solution?
A5: Yes, thermal stability is a concern. High temperatures can induce unimolecular decomposition of the isoxazole ring.[8][18] While this often requires significant energy (e.g., >800 K in theoretical studies), accelerated degradation can occur at lower temperatures over longer periods.[8]
Storage Recommendations:
-
Solid Form (Long-term): For maximum stability, store the solid material under refrigerated (2-8°C) or frozen (≤ -20°C) conditions, protected from moisture.
-
Solutions (Short-term): Aqueous stock solutions should be stored at 2-8°C and used within a short timeframe. For longer-term storage, consider creating aliquots and freezing at -20°C or -80°C to minimize freeze-thaw cycles.
-
Experimental Conditions: Be mindful of high temperatures during experimental procedures like solubilization or formulation. Avoid prolonged heating. Studies on similar compounds show degradation rates increase significantly when moving from 25°C to 37°C.[5]
Q6: I'm observing interactions with other components in my formulation (e.g., PEG). What could be happening?
A6: This is likely an esterification reaction between the molecule's carboxylic acid group and hydroxyl (-OH) groups on your excipients.
Causality: The unionized carboxylic acid can react with alcohols, such as those found in polyethylene glycol (PEG), glycerin, or polysorbates, to form an ester.[9] This is a common incompatibility for acidic drugs. The reaction reduces the amount of active drug and creates a new, potentially inactive or undesirable, chemical entity. The presence of water can sometimes slow this reaction.[9]
Mitigation Strategies:
-
pH Adjustment: Raise the pH of the formulation to be well above the pKa of the carboxylic acid. This will ionize the group to its carboxylate form (-COO⁻), which is not reactive towards esterification.[9]
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Excipient Selection: If possible, switch to excipients that do not contain free hydroxyl groups.
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Prodrug Approach: In advanced development, the carboxylic acid could be converted into a more stable prodrug, such as an amide, that is less reactive but can be cleaved back to the active acid in vivo.
Part 2: Experimental Guides & Protocols
To systematically address stability, a structured experimental approach is necessary. The following workflow and protocols provide a self-validating system to identify liabilities and develop a stable formulation.
Workflow for Stability Assessment
This diagram outlines the logical flow for investigating and improving the stability of your compound.
References
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 13. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 14. jocpr.com [jocpr.com]
- 15. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
avoiding N-alkylation vs O-alkylation in isoxazole synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isoxazole functionalization. Specifically, we will address a common and critical challenge: controlling regioselectivity between N-alkylation and O-alkylation of hydroxyisoxazole precursors.
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its utility often hinges on the precise placement of substituents, making the selective alkylation of its ambident nucleophilic precursors a crucial step. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve your desired regiochemical outcome with confidence.
Frequently Asked Questions (FAQs): The "Why"
This section addresses the fundamental principles governing the regioselectivity of isoxazole alkylation. Understanding these concepts is the first step to troubleshooting and optimizing your reactions.
Q1: What are the key factors that determine whether my reaction favors N- or O-alkylation?
A: The outcome of alkylating a 3-hydroxyisoxazole, or its tautomeric form, isoxazol-3(2H)-one, is a classic problem of competing reaction pathways. The deprotonated isoxazole is an ambident nucleophile , meaning it has two distinct nucleophilic centers: the nitrogen (N) and the oxygen (O). The final product distribution is governed by a delicate interplay between two core chemical principles:
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Hard and Soft Acids and Bases (HSAB) Principle: This principle is a powerful qualitative tool for predicting reaction outcomes.[2][3] It classifies acids (electrophiles) and bases (nucleophiles) as either "hard" or "soft" based on properties like size, polarizability, and electronegativity.[4][5]
-
Hard nucleophiles (like the oxygen anion) are small, highly electronegative, and not easily polarized. They prefer to react with hard electrophiles (e.g., alkyl sulfates, triflates).[6]
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Soft nucleophiles (like the nitrogen anion) are larger, less electronegative, and more polarizable. They prefer to react with soft electrophiles (e.g., alkyl iodides).[6]
-
-
Kinetic vs. Thermodynamic Control: These concepts relate to the energy profile of the competing reaction pathways.[7][8]
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Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy).[9][10][11] For isoxazoles, N-alkylation is often the kinetically favored pathway.
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Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. The major product will be the most stable one (the lowest in overall Gibbs free energy).[9][10] The relative stability of N- vs. O-alkylated products can vary significantly based on the specific substituents and final molecular structure.
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By strategically manipulating the choice of alkylating agent, base, solvent, and temperature, you can exploit these principles to steer the reaction toward your desired isomer.[12]
Troubleshooting Guide: Achieving Regioselectivity
This section provides practical, step-by-step guidance for resolving specific issues encountered during isoxazole alkylation.
Problem 1: My reaction yields a mixture of N- and O-alkylated products. How can I selectively synthesize the N-alkylated isomer?
Underlying Principle: To favor N-alkylation, you must create conditions that favor the kinetic product and/or utilize a soft-soft interaction according to the HSAB principle.[2][6]
Strategies & Protocols:
-
Strategy 1: Employ Soft Electrophiles The nitrogen atom of the isoxazole anion is the softer nucleophilic site. To favor its reaction, use an alkylating agent with a soft leaving group, such as an alkyl iodide or, to a lesser extent, an alkyl bromide.[6]
-
Strategy 2: Modulate Base and Solvent Conditions The goal is to generate a "freer," more reactive anion where the inherent nucleophilicity of the nitrogen can dominate.
-
Base: Use a strong, non-coordinating hydride base like sodium hydride (NaH).
-
Solvent: Use a non-polar, aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane. These solvents do not solvate the anion as strongly as polar solvents, leading to a more reactive nucleophile that attacks via the kinetic site (N).[13][14][15]
-
-
Strategy 3: Control the Temperature Since N-alkylation is typically the kinetic product, running the reaction at lower temperatures (e.g., 0 °C to room temperature) can suppress the pathway to the thermodynamic product.[7][10]
dot
Caption: Workflow for selective N-alkylation.
Protocol 1: Selective N-Alkylation of 3-Hydroxyisoxazole
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-hydroxyisoxazole starting material (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir the suspension at 0 °C using an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the soft alkylating agent (e.g., alkyl iodide, 1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the N-alkylated isoxazole.
Problem 2: My goal is the O-alkylated isomer. How can I avoid the N-alkylated byproduct?
Underlying Principle: To favor O-alkylation, you should use conditions that promote reaction at the "hard" oxygen center. This can be achieved through a hard-hard HSAB interaction or by using specialized reagents that inherently favor O-functionalization.[6][16]
Strategies & Protocols:
-
Strategy 1: Employ Hard Electrophiles The oxygen atom is the harder nucleophilic site. Pair it with a hard electrophile like dimethyl sulfate, methyl triflate (Magic Methyl), or Meerwein's salt (triethyloxonium tetrafluoroborate) to drive a hard-hard interaction.[6]
-
Strategy 2: The Mitsunobu Reaction This is one of the most reliable methods for achieving selective O-alkylation of acidic hydroxyl groups.[17][18] The reaction proceeds with clean inversion of stereochemistry if a chiral alcohol is used.[18] Under Mitsunobu conditions (typically triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)), the alcohol is activated, and the 3-hydroxyisoxazole acts as the nucleophile, attacking almost exclusively through the oxygen atom.[16][19]
dot
Caption: HSAB principle guiding N- vs. O-alkylation.
Protocol 2: Selective O-Alkylation via the Mitsunobu Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the 3-hydroxyisoxazole (1.2 eq), the primary or secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent Addition: Add anhydrous THF or dichloromethane (DCM) (approx. 0.1-0.2 M). Stir the mixture at 0 °C in an ice bath until all solids dissolve.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction and color change (typically to a yellow or orange hue) may be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).[16]
-
Purification: Concentrate the reaction mixture directly onto silica gel. Purify by column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be tricky to remove, so careful chromatography is essential.
Summary of Conditions
The choice of reagents and conditions is paramount for controlling the regioselectivity of your alkylation. Use the following table as a quick reference guide.
| Parameter | To Favor N-Alkylation (Kinetic) | To Favor O-Alkylation (Thermodynamic/Reagent-Controlled) | Rationale |
| Electrophile | Soft: Alkyl Iodides (R-I), Alkyl Bromides (R-Br) | Hard: Alkyl Sulfates (R₂SO₄), Triflates (R-OTf) | HSAB: Soft-soft vs. Hard-hard interactions.[2][6] |
| Base | Strong: NaH, LiH, KH | Weaker: K₂CO₃, Cs₂CO₃ or None (Mitsunobu) | Strong bases create a "free" anion favoring the kinetic site.[13] |
| Solvent | Non-polar, Aprotic: THF, Dioxane, Toluene | Polar, Aprotic: DMF, DMSO or THF/DCM (Mitsunobu) | Polar solvents can stabilize the anion, potentially favoring the thermodynamic product.[12][14] |
| Temperature | Low: 0 °C to Room Temperature | Variable: Room Temp to Elevated (or 0 °C to RT for Mitsunobu) | Low temperatures favor the fastest-forming product.[7][10] |
| Special Method | N/A | Mitsunobu Reaction | Reagent-controlled mechanism strongly favors O-alkylation.[16][17] |
Advanced FAQs
Q2: How can I reliably distinguish between the N- and O-alkylated isomers?
A: This is a critical step, as misidentification can be costly. A combination of NMR spectroscopy techniques is the gold standard:
-
¹H-¹⁵N HMBC: This is one of the most definitive methods. It shows long-range correlations between protons and nitrogen atoms. For the N-alkylated product, you will see a correlation from the protons on the newly attached alkyl group (e.g., the N-CH₂) to the ring nitrogen. This correlation will be absent in the O-alkylated isomer.[20][21]
-
¹H-¹³C HMBC: Look for a 3-bond correlation from the protons of the alkyl group (e.g., -CH₂) to the isoxazole ring carbons (C3 and C5 for N-alkylation, or C3 for O-alkylation). The specific correlations can definitively establish the point of attachment.
-
ROESY/NOESY: A through-space correlation between the protons of the alkyl group and protons on the isoxazole ring (e.g., at the 5-position) can strongly suggest N-alkylation due to their spatial proximity.
Q3: What is the role of steric hindrance?
A: Steric hindrance can significantly influence the N/O ratio. A bulky alkylating agent may have difficulty approaching the more sterically shielded nitrogen atom, potentially leading to an increase in O-alkylation. Conversely, bulky substituents already present on the isoxazole ring, particularly at the 5-position, can sterically block the nitrogen, again favoring attack at the less hindered oxygen.[12]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. adichemistry.com [adichemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. jackwestin.com [jackwestin.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 14. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic acid
A Guide to Effective Work-up and Purification
Welcome to the technical support guide for the synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic acid. As Senior Application Scientists, we understand that the successful isolation of a target compound is as critical as the reaction itself. This document provides field-proven insights and detailed protocols to navigate the common challenges encountered during the work-up and purification of this isoxazole derivative, which is often synthesized via the hydrolysis of its corresponding ester precursor.
Part 1: The Standard Work-up Protocol: An Overview
The most common synthetic route to this compound is the hydrolysis of an ester, such as ethyl 3-(3-methoxyisoxazol-5-yl)propanoate. The work-up procedure is therefore designed to separate the desired carboxylic acid from unreacted starting material, the alcohol byproduct (e.g., ethanol), and any remaining acid or base catalyst.
The cornerstone of this purification is a liquid-liquid extraction that exploits the acidic nature of the product. By manipulating the pH, we can selectively move our target compound between an organic and an aqueous phase, leaving impurities behind.[1][2]
Step-by-Step Experimental Workflow
This protocol assumes the synthesis was performed via base-catalyzed hydrolysis (e.g., using NaOH) of the corresponding ethyl ester in an alcohol/water solvent system.
1. Reaction Quenching & Solvent Removal:
-
Action: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature. If the reaction volume is large, concentrate it under reduced pressure (rotary evaporation) to remove the bulk of the organic solvent (e.g., ethanol).
-
Causality: Removing the alcohol solvent first improves the efficiency of the subsequent liquid-liquid extraction by ensuring cleaner phase separation.
2. Dissolution and Initial Wash:
-
Action: Dilute the remaining aqueous residue with water and transfer it to a separatory funnel. Add a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), to dissolve the organic components.[1] Wash the organic layer once with water.
-
Causality: This initial dissolution ensures all components are partitioned between the two liquid phases. The water wash helps remove any highly water-soluble impurities.
3. Extraction of Neutral & Basic Impurities:
-
Action: At this stage, the aqueous layer should still be basic from the hydrolysis reaction. This ensures your product is in the aqueous layer as its sodium salt. Extract the aqueous layer 2-3 times with ethyl acetate.
-
Causality: Any unreacted, neutral starting ester or other non-acidic organic impurities will be extracted into these organic washes, which should be discarded. Your deprotonated carboxylic acid product remains in the basic aqueous phase.
4. Acidification and Product Isolation:
-
Action: Cool the separated aqueous layer in an ice bath. Slowly add 1M HCl with stirring, monitoring the pH with pH paper or a meter. Continue adding acid until the solution is acidic (pH ~2).[1][3] A precipitate of your product may form.
-
Causality: Acidification protonates the water-soluble carboxylate salt, converting it back into the neutral carboxylic acid, which has much lower solubility in water.[3] Cooling is crucial to control the exotherm of the neutralization reaction and to minimize the solubility of the product in the aqueous medium.
5. Back-Extraction of the Product:
-
Action: Extract the acidified aqueous mixture three times with fresh portions of ethyl acetate. Combine these organic extracts.
-
Causality: The neutral carboxylic acid product is now preferentially soluble in the organic solvent. Multiple extractions are necessary to ensure a high recovery from the aqueous phase.[1]
6. Final Wash, Drying, and Concentration:
-
Action: Wash the combined organic extracts with brine (saturated aqueous NaCl solution). Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Causality: The brine wash helps to remove residual water from the organic layer and aids in breaking any minor emulsions. The anhydrous salt removes the final traces of water, which could inhibit crystallization.[1] The final product is typically a solid.
Visual Workflow: Extractive Work-up
Caption: Workflow for the extractive work-up of the target acid.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why use sodium bicarbonate (NaHCO₃) vs. sodium hydroxide (NaOH) for the initial extraction? A: While the hydrolysis likely leaves excess NaOH, if you were starting from a crude mixture containing other acidic impurities, the choice of base matters. Saturated sodium bicarbonate is a weaker base and will selectively extract strong acids like your carboxylic acid product, leaving very weak acids (like phenols, if present) in the organic layer. 1M NaOH is a strong base and will extract any compound with acidic protons. For this specific work-up following a base hydrolysis, you are simply ensuring the aqueous phase remains basic enough to keep your product deprotonated.
Q2: An emulsion formed during my extraction. How do I resolve it? A: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present. To break an emulsion, try the following:
-
Let the separatory funnel stand undisturbed for 10-20 minutes.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer often forces the layers to separate.
-
If persistent, filter the entire mixture through a pad of Celite.
Q3: I didn't get a precipitate upon acidification. Did I lose my product? A: Not necessarily. While some carboxylic acids will precipitate from cold, acidic water, others may remain dissolved or form an oil. This is why it is critical to perform the back-extraction with an organic solvent (Step 5) regardless of whether a solid forms. The product will be recovered from the organic extracts.
Q4: My final product is a persistent oil instead of a solid. What should I do? A: An oily product typically indicates the presence of impurities or residual solvent.[1]
-
Residual Solvent: Ensure the product is dried under a high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.
-
Impurities: The oil may be a mixture of your product and unreacted starting material. Purity can be checked by NMR or LCMS. If impurities are present, further purification via column chromatography or recrystallization is required. For recrystallization, try dissolving the oil in a minimum amount of a hot solvent (e.g., toluene, ethyl acetate/hexane mixture) and cooling slowly.
Part 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete hydrolysis of the starting ester. 2. Incomplete acidification (pH not low enough). 3. Insufficient back-extraction (used too few portions of organic solvent). | 1. Monitor the initial reaction to completion. 2. Always check with pH paper to ensure pH is ~2 before back-extraction. 3. Always use at least three extractions to maximize recovery. |
| Product Contaminated with Starting Ester | The initial extraction of the basic aqueous layer to remove neutral impurities was not efficient. | Increase the number of initial organic washes (Step 3) to more thoroughly remove the neutral ester before acidification. |
| Product is Discolored (e.g., yellow/brown) | Degradation of the isoxazole ring under harsh (highly acidic or basic) conditions, or presence of colored impurities. | Avoid prolonged exposure to strong acid/base. Perform washes and extractions efficiently. If color persists, consider passing the product through a small plug of silica gel or using activated charcoal during recrystallization. |
| Broad, Tailing Peaks in Silica Gel Chromatography | Carboxylic acids can interact strongly with the acidic silanol groups on the silica surface. | Add a small amount (0.5-1%) of acetic or formic acid to the chromatography eluent (e.g., hexane/ethyl acetate + 1% acetic acid).[1] This keeps the product protonated and minimizes interaction with the stationary phase. |
References
Technical Support Center: Catalyst Selection for 3-(3-Methoxyisoxazol-5-yl)propanoic Acid Reactions
Welcome to the technical support center for reactions involving 3-(3-methoxyisoxazol-5-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and provide practical, field-tested solutions to common experimental challenges.
Introduction: The Chemistry of this compound
This compound is a valuable heterocyclic compound used in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its structure features three key reactive sites: the carboxylic acid group, the isoxazole ring, and the methoxy group. The primary focus of this guide is the transformation of the propanoic acid side chain. The isoxazole ring is an aromatic heterocycle, and its stability can be influenced by reaction conditions, a critical consideration in catalyst selection.[2][3] Harsh conditions or poorly chosen catalysts can lead to ring-opening or other undesired side reactions.[4]
This guide is structured into key reaction types you are likely to perform. Each section presents frequently asked questions (FAQs) and detailed troubleshooting advice in a Q&A format to directly address challenges you may encounter at the bench.
Section 1: Esterification Reactions
Esterification is a fundamental transformation of this compound, often used to create derivatives for further modification or to act as a protecting group.
Frequently Asked Questions (FAQs): Esterification
Q1: What are the standard catalysts for esterifying this compound with a simple alcohol like methanol or ethanol?
A1: The most common and cost-effective method is the Fischer-Speier esterification .[5][6] This is an acid-catalyzed equilibrium reaction. Standard catalysts include strong Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in catalytic amounts, with the alcohol typically serving as the solvent. The reaction is driven to completion by using a large excess of the alcohol or by removing the water byproduct.[7]
Q2: How do I choose between different acid catalysts like H₂SO₄, p-TsOH, or a solid acid catalyst?
A2: Your choice depends on factors like scale, desired purity, and sensitivity of your substrate.
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. However, its strong dehydrating nature can sometimes lead to charring or side reactions if not used carefully. Workup can also be more involved due to neutralization and salt removal.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than H₂SO₄. It is generally considered milder and less prone to causing charring.
-
Solid Acid Catalysts (e.g., Sulfated Zirconia, Amberlyst 15): These are excellent for process chemistry and continuous flow applications.[8][9] They simplify purification, as the catalyst can be removed by simple filtration. This can be particularly advantageous if the isoxazole ring shows sensitivity to strong aqueous acids during workup.[10]
Q3: My starting material is sensitive to strong acids. Can I perform this esterification under milder, non-acidic conditions?
A3: Absolutely. An effective alternative is a two-step SN2-type reaction. First, deprotonate the carboxylic acid with a non-nucleophilic base (e.g., sodium carbonate or potassium carbonate) to form the carboxylate salt. Then, react this salt with an alkyl halide (e.g., methyl iodide, ethyl bromide). This method avoids strong acids entirely but requires stoichiometric amounts of base and produces salt byproducts.[5]
Troubleshooting Guide: Esterification
Issue 1: My Fischer esterification is not reaching completion, even after prolonged heating.
-
Causality: Fischer esterification is a reversible reaction.[5][7] The accumulation of water, a byproduct, can drive the equilibrium back towards the starting materials.
-
Solution 1 (Le Châtelier's Principle): The most direct solution is to remove water as it forms. This can be achieved using a Dean-Stark apparatus if the reaction is run in a solvent like toluene. Alternatively, using a large excess of the alcohol (e.g., using it as the solvent) will shift the equilibrium towards the product.[5]
-
Solution 2 (Catalyst Loading): Ensure you have used an adequate amount of acid catalyst. For a typical reaction, 1-5 mol% is sufficient. If the reaction stalls, a small additional charge of the catalyst can sometimes restart it, but be cautious of potential side reactions.
Issue 2: I am observing significant darkening of the reaction mixture and the formation of impurities.
-
Causality: The isoxazole ring, while aromatic, can be susceptible to decomposition under harsh acidic conditions, especially at high temperatures.[4] The methoxy group can also be sensitive. Charring is often caused by the strong dehydrating properties of catalysts like sulfuric acid.
-
Solution 1 (Milder Catalyst): Switch from sulfuric acid to p-TsOH or a solid acid catalyst like Amberlyst 15, which often results in cleaner reactions.[8]
-
Solution 2 (Lower Temperature): Reduce the reaction temperature and compensate with a longer reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation.
Data Summary: Esterification Catalysts
| Catalyst Type | Typical Catalyst | Loading | Advantages | Disadvantages |
| Brønsted Acid | H₂SO₄, p-TsOH | 1-5 mol% | Inexpensive, effective | Reversible, harsh conditions, difficult workup |
| Solid Acid | Amberlyst 15, Sulfated Zirconia | 5-15 wt% | Easily removed, reusable, milder | Higher cost, potentially slower kinetics |
| SN2 Alkylation | K₂CO₃ + Alkyl Halide | Stoichiometric | Very mild, non-acidic | Requires stoichiometric reagents, salt waste |
Experimental Protocol: Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add the desired alcohol (e.g., methanol) as the solvent (typically 10-20 volumes).
-
Carefully add the acid catalyst (e.g., H₂SO₄, 0.02 eq) dropwise with stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.
Reaction Visualization
References
- 1. This compound [myskinrecipes.com]
- 2. [PDF] Application, Reactivity and Synthesis of Isoxazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Carboxylic Acids and Their Derivatives Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. research.abo.fi [research.abo.fi]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid
Welcome to the technical support guide for the synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic acid. This document is intended for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of solvent selection in achieving high yields and purity.
Introduction
This compound is a key building block in pharmaceutical synthesis. Its successful and reproducible synthesis is paramount. A common challenge in its multi-step preparation is managing reaction conditions to maximize yield and minimize impurities. Solvent choice is a critical parameter at nearly every stage, influencing reactant solubility, reaction rates, pathway selectivity, and even the efficiency of workup and crystallization. This guide will explore the causality behind solvent choices and provide actionable solutions to common experimental hurdles.
Core Synthesis Pathway Overview
A prevalent synthetic route involves a multi-step process beginning with the formation of an isoxazole core, followed by functional group manipulations to build the propanoic acid sidechain. A representative pathway is outlined below[1]:
-
Isoxazole Ring Formation: Often achieved via a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ) and an alkyne. This is a classic method for constructing the isoxazole heterocycle[2][3].
-
Side-Chain Introduction: The initial isoxazole product is then elaborated. This can involve steps like ester reduction, chlorination, and nucleophilic substitution to introduce the three-carbon chain[1].
-
Hydrolysis & Purification: The final step is typically the hydrolysis of an ester precursor to the carboxylic acid, followed by workup and crystallization.
Solvent effects are prominent in each of these stages and can be the root cause of many synthetic challenges.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that a researcher might encounter during the synthesis. Each answer provides an explanation of the underlying chemical principles and offers concrete solutions.
Question 1: My 1,3-dipolar cycloaddition to form the isoxazole ring is giving a low yield. What are the likely solvent-related causes?
Answer: Low yields in this key step are frequently tied to the in situ generation and stability of the nitrile oxide intermediate. The primary side reaction is the dimerization of the nitrile oxide to form a furoxan[3]. The solvent plays a crucial role in mediating the rates of both the desired cycloaddition and this competing dimerization.
Potential Causes & Solutions:
-
Solvent Polarity: While 1,3-dipolar cycloadditions are often described as having little sensitivity to solvent polarity, this is not universally true[2][4]. The generation of the nitrile oxide from its precursor (e.g., a hydroximoyl chloride using a base like triethylamine) involves the formation of charged intermediates.
-
Insight: A solvent that is too polar (e.g., DMSO, DMF) can sometimes over-stabilize the nitrile oxide, potentially increasing its lifetime and the probability of dimerization. Conversely, a non-polar solvent (e.g., hexane, toluene) may not sufficiently solubilize the reactants or the base.
-
Recommendation: Ethereal solvents like Tetrahydrofuran (THF) or 1,4-Dioxane often provide a good balance. They have moderate polarity to solubilize reactants but are less likely to promote dimerization compared to highly polar aprotic solvents. Some protocols also report success using alcohols like ethanol[5].
-
-
Reactant Concentration (Solvent Volume): The rate of dimerization is second-order with respect to the nitrile oxide concentration.
-
Insight: Running the reaction in a very concentrated solution will dramatically favor the dimerization side reaction.
-
Recommendation: Ensure the reaction is sufficiently dilute. If dimerization is suspected (often confirmed by LC-MS analysis), try doubling the solvent volume. A slow addition of the base or the nitrile oxide precursor to the alkyne solution is also a standard technique to keep the instantaneous concentration of the nitrile oxide low[3].
-
-
"On Water" Effects: For some cycloadditions, using water as a solvent or co-solvent can lead to remarkable rate accelerations[6][7].
-
Insight: This is attributed to hydrophobic effects that force the organic reactants together, as well as potential stabilization of the transition state through hydrogen bonding[6].
-
Recommendation: If your substrates are amenable, consider running the reaction in a THF/water or ethanol/water mixture. This green chemistry approach can sometimes offer surprising improvements in yield and reaction time[5][8].
-
Question 2: I'm struggling with the final hydrolysis and purification. My isolated yield of the propanoic acid is poor, and the product is difficult to crystallize.
Answer: This is a common issue where the solvent's role during the workup and crystallization is as important as its role during the reaction itself. The target molecule has both a polar carboxylic acid group and a less polar methoxyisoxazole core, giving it complex solubility properties.
Potential Causes & Solutions:
-
Inefficient Extraction during Workup: After hydrolysis (e.g., using NaOH in MeOH/H2O), the product exists as a water-soluble sodium carboxylate. Upon acidification, you must extract the free carboxylic acid into an organic solvent.
-
Insight: The choice of extraction solvent is critical. A solvent that is too non-polar (like hexane) will not efficiently extract the moderately polar product. A solvent that is too miscible with water (like THF) will make phase separation difficult.
-
Recommendation: Ethyl acetate (EtOAc) is often the solvent of choice. It has good solvating power for the product and is immiscible with water. To maximize recovery, perform multiple extractions (e.g., 3 x 50 mL is better than 1 x 150 mL). A recent process development paper highlights the importance of back-extracting the aqueous layer to recover water-soluble product that might be lost[1].
-
-
Residual Solvents Preventing Crystallization: Impurities, including residual solvents from the workup, can inhibit crystallization.
-
Insight: A specific challenge noted in the literature is the presence of residual acetic acid if it's used during the workup. This can solubilize the product and prevent it from crystallizing effectively, leading to significant yield loss[1].
-
Recommendation: If an acidic workup is performed, a solvent switch is highly advisable. For instance, after the initial extraction, the solvent can be switched to toluene to azeotropically remove any remaining acetic acid or water before proceeding to crystallization[1].
-
-
Improper Crystallization Solvent System:
-
Insight: The ideal crystallization solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Recommendation: A common and effective system for this molecule is a mixture of Ethyl Acetate (EtOAc) and an anti-solvent like heptane or hexane . The procedure involves dissolving the crude product in a minimal amount of hot EtOAc and then slowly adding heptane until turbidity is observed. Cooling the mixture then allows for the controlled precipitation of pure crystals[1].
-
Data Summary & Protocols
Table 1: Solvent Effects on Isoxazole Synthesis (Illustrative)
| Solvent | Dielectric Constant (ε) | Typical Outcome for 1,3-Dipolar Cycloaddition | Key Considerations |
| Toluene | 2.4 | Moderate yield, clean reaction | Good for non-polar substrates; may require heating. |
| Dichloromethane (DCM) | 9.1 | Good yield, fast reaction | Volatile; can be used at room temperature. |
| Tetrahydrofuran (THF) | 7.6 | Often optimal, good balance | Excellent general-purpose solvent for this reaction. |
| Acetonitrile | 37.5 | Variable; can promote side reactions | Polar aprotic; may accelerate nitrile oxide dimerization.[9] |
| Ethanol/Water | ~30-70 | Can be excellent, "green" option | "On-water" effect can accelerate reaction; product solubility must be checked.[5][7] |
| DMF / DMSO | 38.3 / 47.2 | Generally not recommended | High polarity may favor furoxan formation; difficult to remove. |
Protocol: Optimized Crystallization of this compound
This protocol is adapted from established process chemistry literature[1].
-
Solvent Swap: Take the crude product post-workup (assumed to be in a solvent like ethyl acetate) and concentrate it on a rotary evaporator. Add toluene (approx. 5 volumes relative to the crude material mass) and evaporate again to azeotropically remove residual water and/or acetic acid.
-
Dissolution: Dissolve the resulting crude solid/oil in a minimal amount of warm ethyl acetate (EtOAc), typically 2 volumes (e.g., 2 mL per 1 gram of crude product). Heat gently to 50-60 °C to ensure complete dissolution.
-
Anti-Solvent Addition: While maintaining the temperature, slowly add an anti-solvent, such as heptane (typically 2-3 volumes), until the solution becomes slightly cloudy (turbid).
-
Controlled Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature. Then, place the flask in an ice bath and cool to 0-5 °C for at least 1 hour to maximize precipitation.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold heptane.
-
Drying: Dry the purified solid under vacuum to a constant weight. The expected purity should be >99%[1].
Visualized Workflows
Diagram 1: Troubleshooting Low Yield in Isoxazole Formation
This diagram provides a logical flowchart for diagnosing and solving issues with the core cycloaddition reaction.
Caption: Troubleshooting flowchart for low-yield isoxazole synthesis.
Diagram 2: Solvent Selection Logic for Workup & Crystallization
This decision tree helps in selecting the appropriate solvents for the critical final steps of the synthesis.
Caption: Decision workflow for solvent selection during product isolation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 3-(3-Methoxyisoxazol-5-yl)propanoic acid
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides an in-depth analysis of 3-(3-Methoxyisoxazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore its predicted NMR characteristics, grounded in the fundamental principles of spectroscopy and comparative data from structurally related isoxazole derivatives. This document is designed not as a rigid template, but as a dynamic, logical workflow to guide the experienced scientist in their analytical pursuits.
The Strategic Importance of NMR in Heterocyclic Compound Analysis
Heterocyclic scaffolds, such as the isoxazole ring in our target molecule, are prevalent in a vast array of pharmaceuticals. The substitution pattern on these rings dramatically influences their biological activity. Therefore, unambiguous confirmation of the intended structure is paramount. NMR spectroscopy, through its various one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) techniques, provides a definitive roadmap to the molecular structure, revealing proton and carbon environments, their connectivity, and spatial relationships.[1][2]
The choice of NMR experiments is not arbitrary; it is a strategic process. We begin with simple 1D spectra to get a broad overview of the proton and carbon frameworks. Discrepancies or complexities in these initial spectra then inform the selection of more sophisticated 2D experiments to resolve ambiguities and piece together the complete structural puzzle.[2]
Predicted NMR Profile of this compound
Molecular Structure and Numbering:
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the isoxazole ring proton, the methoxy group, and the two methylene groups of the propanoic acid side chain. The carboxylic acid proton may be a broad singlet, and its observation can be solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 (isoxazole) | 6.0 - 6.5 | s | - | The proton on the C4 of the isoxazole ring is a singlet as it has no adjacent protons. Its chemical shift is influenced by the electron-donating methoxy group at C3 and the electron-withdrawing nature of the nitrogen atom. |
| H6 (OCH₃) | 3.9 - 4.2 | s | - | Methoxy protons typically appear as a sharp singlet in this region. |
| H7 (α-CH₂) | 2.9 - 3.2 | t | ~7 | These protons are adjacent to the isoxazole ring and the β-CH₂ group, appearing as a triplet. |
| H8 (β-CH₂) | 2.6 - 2.9 | t | ~7 | These protons are adjacent to the α-CH₂ and the carboxylic acid group, also appearing as a triplet. |
| H (COOH) | 10 - 12 | br s | - | The chemical shift of the carboxylic acid proton is highly variable and concentration/solvent dependent. It often appears as a broad singlet and may exchange with D₂O. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon environments. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be instrumental in distinguishing between CH, CH₂, and CH₃ groups.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| C3 (isoxazole) | 168 - 172 | Quaternary (no signal) | This carbon is attached to the electronegative oxygen and nitrogen of the ring and the methoxy group, resulting in a downfield shift. |
| C5 (isoxazole) | 160 - 165 | Quaternary (no signal) | This carbon is attached to the nitrogen and the propanoic acid side chain, also experiencing a downfield shift. |
| C4 (isoxazole) | 95 - 105 | Positive | This carbon is shielded relative to C3 and C5. |
| C6 (OCH₃) | 55 - 60 | Positive | Typical chemical shift for a methoxy carbon. |
| C9 (COOH) | 170 - 175 | Quaternary (no signal) | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C7 (α-CH₂) | 25 - 30 | Negative | Methylene carbon adjacent to the isoxazole ring. |
| C8 (β-CH₂) | 30 - 35 | Negative | Methylene carbon adjacent to the carboxylic acid. |
Comparative Analysis with Structurally Similar Compounds
To substantiate our predictions, we can draw comparisons with the known NMR data of related isoxazole derivatives. For instance, in 3-(isoxazol-5-yl)propanoic acid, the isoxazole proton signal appears around 6.3 ppm.[3] The introduction of a methoxy group at the C3 position in our target molecule is expected to exert an electron-donating effect, potentially shifting the C4 proton slightly upfield.
Similarly, the chemical shifts of the propanoic acid side chain in various 3-(isoxazol-5-yl)propanoic acid derivatives provide a reliable reference range for our predictions.[4] The consistency of these side-chain signals across different isoxazole analogues underscores the localized electronic effects of the heterocyclic ring.
Experimental Protocols
For obtaining high-quality NMR data, adherence to standardized protocols is crucial. The following outlines a robust workflow for the analysis of this compound.[1][5]
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with limited solubility or to observe exchangeable protons like the carboxylic acid proton, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Concentration : Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following diagram illustrates a logical workflow for acquiring a comprehensive NMR dataset for structural elucidation.
Caption: A logical workflow for NMR-based structure elucidation.
Typical Acquisition Parameters:
-
¹H NMR :
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
-
¹³C NMR :
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2 seconds
-
-
2D Experiments (COSY, HSQC, HMBC) :
-
Standard pulse programs available on the spectrometer software should be utilized. The number of increments in the indirect dimension and the number of scans per increment will need to be optimized based on the sample concentration and desired resolution.
-
Conclusion and Future Outlook
This guide provides a comprehensive, predictive NMR analysis of this compound, grounded in established spectroscopic principles and comparative data. The presented workflow and predicted spectral data serve as a robust framework for researchers to approach the empirical analysis of this molecule and other novel heterocyclic compounds. The true power of NMR lies in its multi-faceted approach; the synergy between 1D and 2D experiments provides a self-validating system for structural confirmation, which is indispensable in the rigorous landscape of drug discovery and development. The experimental acquisition of the actual NMR spectra for this compound would be the definitive next step to validate and refine these predictions.
References
A Comparative Guide to HPLC Analysis for Purity of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 3-(3-Methoxyisoxazol-5-yl)propanoic acid, a molecule with potential therapeutic applications, rigorous purity assessment is paramount. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, and compromise the stability of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and scientific rationale.
Understanding the Analyte: this compound
This compound (C₇H₉NO₄, M.W. 171.15 g/mol ) is a heterocyclic carboxylic acid. Its structure, featuring an isoxazole ring, a methoxy group, and a propanoic acid side chain, dictates its physicochemical properties, including its polarity and potential for ionization, which are key considerations in developing a separation method.
Anticipating Impurities: A Synthesis-Based Approach
A recently developed synthetic route to this compound involves a multi-step process including the bromination of dimethyl fumarate, condensation with hydroxyurea to form the isoxazole ring, followed by ester reduction, chlorination, and homologation.[1] Based on this synthesis, potential process-related impurities may include:
-
Starting Materials: Unreacted dimethyl fumarate and hydroxyurea.
-
Intermediates: Methyl 3-hydroxy-5-isoxazolecarboxylate and its chlorinated successor.
-
By-products: Compounds arising from side reactions at each synthetic step.
A robust analytical method must be capable of separating the main compound from these structurally similar impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and reproducibility make it the industry standard.
Rationale for RP-HPLC Method Development
The development of a stability-indicating HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities. For this compound, a reversed-phase approach is optimal. The propanoic acid moiety imparts sufficient polarity for retention on a non-polar stationary phase, while the isoxazole and methoxy groups contribute to its overall hydrophobicity.
The following detailed protocol is a robust starting point for the purity analysis of this compound, designed in accordance with International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines for method development and validation.[2][3]
Detailed Experimental Protocol: RP-HPLC for this compound
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. A C18 stationary phase provides excellent hydrophobic retention for the analyte and its likely less polar impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile. A common organic modifier offering good elution strength.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime.
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: PDA detection at 230 nm. The wavelength should be optimized based on the UV spectrum of the analyte. A PDA detector is crucial for peak purity analysis.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Strategy (ICH Q2(R1) Guidelines)
A comprehensive validation of this method would involve assessing the following parameters:
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products under stress conditions (acid, base, oxidation, heat, and light).
-
Linearity: Assessed over a range of concentrations (e.g., 0.05 to 0.15 mg/mL) to demonstrate a linear relationship between peak area and concentration.
-
Accuracy: Determined by spiking a placebo with known amounts of the API at different concentration levels.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) to evaluate the method's reliability.
Visualizing the Workflow
Caption: The experimental workflow for HPLC purity analysis.
Comparative Analysis of Purity Determination Techniques
While HPLC is a powerful tool, a multi-faceted approach to purity assessment, often involving orthogonal techniques, provides the most comprehensive understanding of a sample's composition.
| Technique | Principle | Advantages for this compound | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, sensitivity, and reproducibility. Well-established for purity analysis of organic acids. | Requires reference standards for impurity identification and quantification. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency for charged species like carboxylic acids, low sample and solvent consumption.[4][5] | Lower concentration sensitivity compared to HPLC-UV, potential for reproducibility challenges. |
| Quantitative NMR (qNMR) | The integral of an NMR peak is directly proportional to the number of nuclei. | Provides absolute purity determination without a reference standard of the analyte, offers structural information.[2][6] | Lower sensitivity than HPLC, requires a pure internal standard, potential for signal overlap. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Faster separations and reduced organic solvent consumption compared to HPLC.[7][8] | Less suitable for highly polar compounds, may require specialized instrumentation. |
Logical Framework for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion and Recommendations
For the routine purity assessment of this compound, a well-developed and validated reversed-phase HPLC method, as outlined in this guide, offers a robust and reliable solution with excellent resolving power for a variety of potential impurities. The use of a PDA detector is strongly recommended to enable peak purity assessment and to facilitate method development.
For orthogonal verification and in situations where a reference standard for a particular impurity is not available, Quantitative NMR (qNMR) presents a powerful alternative for absolute purity determination. Capillary Electrophoresis (CE) can be a valuable tool for rapid, complementary analysis, particularly for this acidic compound. The choice of method should be guided by the specific requirements of the analysis, including the desired level of resolution, sample throughput, and the stage of drug development.
References
- 1. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-indicating analysis of isoxazolyl penicillins using dual wavelength high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 8. scispace.com [scispace.com]
A Comparative Guide to Linker Chemistry: Profiling 3-(3-Methoxyisoxazol-5-yl)propanoic Acid Against Established Conjugation Moieties
In the intricate landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker molecule connecting the targeting antibody to the potent payload is a critical determinant of both efficacy and safety. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism and rate of payload release at the target site, and ultimately, the therapeutic index of the drug. This guide provides an in-depth comparison of a novel linker, 3-(3-Methoxyisoxazol-5-yl)propanoic acid, with established linker technologies. We will delve into the mechanistic underpinnings of various linker classes, supported by experimental insights, to provide researchers, scientists, and drug development professionals with a comprehensive framework for linker selection.
The Central Role of the Linker in Bioconjugate Design
A linker in a bioconjugate is not merely a passive connector; it is an active participant in the drug's mechanism of action. An ideal linker should exhibit high stability in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][2] Upon reaching the target cell, the linker must facilitate the efficient release of the active drug.[3] This delicate balance between stability and controlled cleavage is the cornerstone of effective linker design.[2] Linkers are broadly classified into two main categories: non-cleavable and cleavable.
Non-cleavable linkers are designed to remain intact and release the payload only after the complete lysosomal degradation of the antibody carrier.[4] This approach offers high stability in circulation but may result in the release of a payload still attached to the linker and an amino acid residue, which can sometimes affect the drug's activity.[1]
Cleavable linkers , on the other hand, are designed to be selectively cleaved by specific triggers present in the tumor microenvironment or within the target cell.[5][6] These triggers can include acidic pH, specific enzymes, or a reducing environment.[1][5] The ability to release the payload in its native, unmodified form is a key advantage of cleavable linkers and can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[5][6]
Established Cleavable Linker Technologies: A Performance Overview
To provide a context for evaluating novel linkers, we first examine the performance of well-established cleavable linker classes.
Acid-Labile Linkers: Harnessing the pH Gradient
Acid-labile linkers exploit the lower pH of endosomal (pH 5-6) and lysosomal (pH ~4.8) compartments compared to the physiological pH of blood (~7.4).[5][7] Hydrazone linkers are a prominent example of this class.[6][8]
-
Mechanism of Action: Hydrazone bonds are susceptible to hydrolysis under acidic conditions, leading to the release of the payload.[7]
-
Advantages: The cleavage mechanism is straightforward and relies on a well-defined physiological trigger.[9]
-
Limitations: Hydrazone linkers can exhibit instability in circulation, leading to premature drug release.[10] This has prompted the development of more stable acid-labile linkers.
Protease-Sensitive Linkers: Leveraging Enzymatic Activity
These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in lysosomes.[5] The dipeptide valine-citrulline (Val-Cit) is a widely used and well-characterized protease-sensitive linker.[3][5]
-
Mechanism of Action: Upon internalization of the ADC, lysosomal proteases recognize and cleave the peptide sequence, liberating the payload.[5]
-
Advantages: These linkers generally exhibit good plasma stability and are efficiently cleaved within the target cell.[11]
-
Limitations: The expression levels of the target protease can vary among different tumor types and even within a tumor, potentially affecting the efficiency of drug release. There can also be some susceptibility to cleavage by other proteases in the plasma, although this is generally low for well-designed peptide linkers.[2]
Disulfide Linkers: Responding to the Reducing Environment
Disulfide linkers are designed to be cleaved in the reducing environment of the cell, where the concentration of glutathione is significantly higher than in the bloodstream.[5]
-
Mechanism of Action: The disulfide bond is reduced by intracellular glutathione, releasing the payload.[8]
-
Advantages: This mechanism provides a distinct trigger for intracellular drug release.
-
Limitations: Disulfide exchange with other thiols in the plasma can lead to premature drug release. Steric hindrance around the disulfide bond can be engineered to improve stability.[8]
A New Frontier: Profiling this compound
We now turn our attention to this compound, a linker that is not as widely characterized in the context of bioconjugation as the aforementioned examples. Its potential utility as a linker stems from the chemical properties of its constituent parts: the isoxazole ring and the propanoic acid chain.
Structural and Chemical Properties
The structure of this compound presents a heterocyclic isoxazole core, a methoxy substituent, and a propanoic acid arm. The propanoic acid provides a straightforward handle for conjugation to antibodies or other targeting moieties via standard amide bond formation. The methoxy group can influence the electronic properties and stability of the isoxazole ring.
The Isoxazole Moiety: A Potential Hub of Controlled Lability
The isoxazole ring is an aromatic heterocycle that is generally stable under many chemical conditions.[5] However, the N-O bond within the isoxazole ring is known to be its Achilles' heel, susceptible to cleavage under specific energetic conditions.[1][6]
-
Potential for Reductive Cleavage: Similar to isoxazolines, the N-O bond of the isoxazole ring can be cleaved under reductive conditions, for instance, with reagents like Raney nickel.[4] While this is a harsh chemical condition not directly applicable in a physiological context, it points to the inherent weakness of this bond. It is conceivable that specific intracellular enzymes could catalyze a similar reductive cleavage.
-
pH and Thermal Sensitivity: Studies on the isoxazole-containing drug leflunomide have shown that the isoxazole ring can be opened under basic conditions (pH 10) and at elevated temperatures (37°C), with a half-life of about 1.2 hours at pH 10 and 37°C.[12] While the lysosomal environment is acidic, not basic, this susceptibility to cleavage highlights that the ring is not completely inert. The stability at physiological pH (7.4) and 37°C was also observed to be limited, with a half-life of 7.4 hours for leflunomide.[12] This suggests that a linker based on this scaffold might have a defined half-life in circulation.
-
Photochemical Lability: Isoxazoles can undergo rearrangement to oxazoles upon UV irradiation.[13] While not a typical release mechanism for ADCs, this property has been explored for using isoxazoles as photo-crosslinkers in chemoproteomics.[14]
Hypothetical Performance as a Linker
Based on the chemical nature of the isoxazole ring, we can propose several hypotheses for the performance of this compound as a linker:
-
A Non-Cleavable Linker with Potential for Gradual Payload Release: Given its relative stability at neutral pH, this linker could function as a non-cleavable linker, relying on antibody degradation for payload release. However, the inherent lability of the isoxazole ring might lead to a slow, time-dependent release of the payload in the circulation, which would need to be carefully characterized.
-
A Novel Cleavable Linker Awaiting a Trigger: It is possible that specific, yet-to-be-identified enzymes in the tumor microenvironment or within cancer cells could recognize and cleave the isoxazole ring. This would represent a novel cleavage strategy.
Comparative Analysis: A Head-to-Head Look
To facilitate a clear comparison, the following table summarizes the key features of established linkers and the projected properties of the this compound linker.
| Linker Type | Cleavage Mechanism | Stability in Circulation (pH 7.4) | Cleavage Environment | Bystander Effect |
| Hydrazone | Acid Hydrolysis | Moderate to Low[10] | Acidic (Endosome/Lysosome)[7] | Yes |
| Valine-Citrulline | Proteolytic Cleavage | High[11] | Lysosome (Cathepsin B)[5] | Yes |
| Disulfide | Reduction | Moderate (can be engineered)[8] | Cytosol (Glutathione)[5] | Yes |
| This compound (Hypothetical) | Potentially Non-cleavable or Enzymatic/Reductive Cleavage | Predicted to be moderate, with potential for slow hydrolysis[12] | To be determined | To be determined |
Experimental Workflows for Linker Evaluation
To rigorously assess the performance of any new linker, including this compound, a series of well-defined experiments are necessary.
Plasma Stability Assay
Objective: To determine the stability of the ADC in plasma and measure the rate of premature payload release.
Protocol:
-
Incubate the ADC in human plasma at 37°C.
-
At various time points, collect aliquots and precipitate the plasma proteins.
-
Analyze the supernatant for the presence of the free payload using LC-MS/MS.
-
Quantify the amount of intact ADC remaining over time to determine its half-life.
In Vitro Cleavage Assay
Objective: To confirm the intended cleavage mechanism and determine the rate of payload release under specific conditions.
Protocol (for a hypothetical enzymatic cleavage):
-
Incubate the ADC with purified target enzymes (e.g., lysosomal extracts) at their optimal pH and temperature.
-
At various time points, stop the reaction and analyze the mixture by LC-MS/MS to quantify the released payload.
-
As a control, incubate the ADC in buffer without the enzyme to assess non-specific degradation.
Cytotoxicity and Bystander Killing Assays
Objective: To evaluate the potency of the ADC on target cells and its ability to kill neighboring antigen-negative cells.
Protocol:
-
Treat antigen-positive cancer cells with serial dilutions of the ADC.
-
After a set incubation period, assess cell viability using a standard assay (e.g., MTS or CellTiter-Glo).
-
For the bystander assay, co-culture antigen-positive and antigen-negative cells and treat with the ADC.
-
Use flow cytometry or high-content imaging to selectively measure the viability of both cell populations.
Visualizing Linker Diversity and Mechanisms
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the structures of different linker types and their cleavage mechanisms.
Figure 1: Classification of different linker types.
Figure 2: Cellular pathways for cleavable linker activation.
Conclusion and Future Perspectives
The selection of a linker is a pivotal decision in the development of bioconjugates. While established linkers like hydrazones, Val-Cit peptides, and disulfide-based moieties have proven clinical success, the exploration of novel linker chemistries is essential for expanding the therapeutic potential of targeted therapies.
This compound represents an intriguing, yet underexplored, candidate for a new class of linkers. Its isoxazole core presents a unique chemical handle that may offer a distinct stability and cleavage profile. Based on the available chemical literature, it is plausible that this linker could function as a non-cleavable linker with a potential for slow, time-dependent payload release, or as a novel cleavable linker responsive to specific enzymatic or reductive triggers.
However, it is crucial to emphasize that these are hypotheses grounded in chemical principles rather than direct experimental evidence in a bioconjugation context. Rigorous experimental validation, following the protocols outlined in this guide, is imperative to fully characterize the performance of this and other novel linkers. Future research should focus on synthesizing ADCs with this linker and systematically evaluating their stability, cleavage kinetics, and in vitro and in vivo efficacy. Such studies will be instrumental in determining whether the isoxazole-based linker can offer a tangible advantage over existing technologies and contribute to the development of the next generation of targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WO2019011078A1 - Oxadiazole linkers and use thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isoxazole - Wikipedia [en.wikipedia.org]
- 14. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid Analogs as GABAA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Isoxazole Scaffolds in Neuropharmacology
The γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system, presents a crucial target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The rich pharmacology of the GABAA receptor is underscored by the diverse chemical scaffolds that can modulate its function. Among these, isoxazole-containing molecules have emerged as a versatile class of compounds with significant potential.[1] The 3-(3-Methoxyisoxazol-5-yl)propanoic acid scaffold represents a promising chemotype for the development of novel GABAA receptor modulators. This guide provides a comprehensive analysis of the anticipated structure-activity relationships (SAR) for analogs of this scaffold, drawing upon established principles of GABAA receptor pharmacology and the known properties of related isoxazole and propanoic acid derivatives. While a dedicated, systematic SAR study for this specific series is not extensively documented in publicly available literature, this guide synthesizes data from closely related structures to provide a predictive framework for rational drug design.
The core structure combines three key pharmacophoric elements: a 3-methoxyisoxazole ring, a 5-yl linkage, and a propanoic acid side chain. Understanding how modifications to each of these components influence biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Core Scaffold and its Hypothesized Interaction with the GABAA Receptor
The this compound structure is analogous to known GABAA receptor agonists, where the propanoic acid moiety mimics the endogenous ligand GABA. The isoxazole ring acts as a bioisosteric replacement for the carboxylic acid group of GABA, a common strategy in medicinal chemistry to enhance pharmacological properties.[2] It is hypothesized that the carboxylate of the propanoic acid interacts with key basic residues in the GABA binding pocket located at the interface between α and β subunits of the GABAA receptor. The isoxazole ring system, with its specific electronic and steric profile, will influence the orientation and binding affinity of the entire molecule within this pocket.
Comparative Analysis of Structural Modifications
This section will explore the predicted impact of structural modifications to the three key regions of the this compound scaffold.
Modifications of the Propanoic Acid Chain
The propanoic acid chain is crucial for mimicking GABA and anchoring the ligand in the orthosteric binding site. Its length, flexibility, and the presence of the carboxylic acid are critical determinants of activity.
Key Modifications and Expected SAR Trends:
-
Chain Length: Altering the length of the alkyl chain is expected to have a profound impact on activity. Shortening the chain to an acetic acid or extending it to a butanoic acid derivative will likely disrupt the optimal distance between the acidic group and the isoxazole ring, leading to a significant decrease in binding affinity. The three-carbon spacer of the propanoic acid is considered optimal for placing the carboxylate group in a position to interact with the receptor's binding site.
-
Substitution on the Chain: Introduction of substituents on the α or β carbons of the propanoic acid chain can influence both potency and selectivity.
-
α-Substitution: Small alkyl groups at the α-position may be tolerated but could alter the conformational preferences of the side chain, potentially leading to changes in receptor subtype selectivity.
-
β-Substitution: Introduction of substituents at the β-position is generally less favorable as it can create steric hindrance within the binding pocket.
-
-
Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with other acidic functional groups is a common strategy to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability.
-
Tetrazole: The tetrazole ring is a well-established bioisostere of the carboxylic acid group and is often used to improve metabolic stability and membrane permeability. Analogs incorporating a tetrazole in place of the carboxylic acid are predicted to retain GABAA receptor activity.
-
Sulfonic Acid: A sulfonic acid group would increase the acidity and polarity of the molecule, which could either enhance or decrease binding depending on the specific interactions within the binding site.
-
Hydroxamic Acid: This group can also serve as a carboxylic acid mimic, but its introduction may alter the hydrogen bonding network with the receptor.
-
Table 1: Predicted Impact of Propanoic Acid Chain Modifications on GABAA Receptor Activity
| Modification | Predicted Effect on Activity | Rationale |
| Chain Length | ||
| Acetic Acid (n=1) | Decreased | Suboptimal distance for interaction with binding site residues. |
| Butanoic Acid (n=3) | Decreased | Suboptimal distance and potential for steric clashes. |
| α-Substitution | ||
| Methyl | Potentially tolerated, may alter selectivity | Can influence side-chain conformation. |
| Ethyl or larger | Likely decreased | Potential for steric hindrance. |
| Carboxylic Acid Bioisostere | ||
| Tetrazole | Activity likely retained, improved PK | Known bioisostere with favorable physicochemical properties. |
| Sulfonic Acid | Uncertain, potentially altered | Increased acidity and polarity may change binding interactions. |
Modifications of the 3-Methoxyisoxazole Ring
The 3-methoxyisoxazole ring is a key structural feature that influences the electronic properties and overall conformation of the molecule. Modifications to this ring can impact binding affinity and selectivity.
Key Modifications and Expected SAR Trends:
-
Position of the Methoxy Group: The placement of the methoxy group at the 3-position is critical. Moving it to the 4- or 5-position would significantly alter the electronic distribution of the isoxazole ring and its interaction with the receptor. It is anticipated that the 3-methoxy substitution is optimal for activity.
-
Replacement of the Methoxy Group:
-
Other Alkoxy Groups: Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy, propoxy) may lead to a decrease in activity due to potential steric clashes within the binding pocket.
-
Hydrogen (unsubstituted): Removal of the methoxy group would likely decrease potency, as the electron-donating nature of the methoxy group can influence the acidity of the isoxazole ring system and its hydrogen bonding capacity.
-
Halogens (e.g., Cl, F): Introduction of electron-withdrawing groups like halogens would alter the electronic properties of the isoxazole ring and could either increase or decrease activity depending on the specific interactions.
-
-
Substitution on the Isoxazole Ring: Adding substituents at the 4-position of the isoxazole ring is likely to be detrimental to activity due to steric hindrance. The binding pocket for GABA and its analogs is generally considered to be sterically constrained.
Table 2: Predicted Impact of Isoxazole Ring Modifications on GABAA Receptor Activity
| Modification | Predicted Effect on Activity | Rationale |
| Methoxy Group Position | ||
| 4-Methoxy or 5-Methoxy | Decreased | Altered electronic and steric profile of the isoxazole ring. |
| Methoxy Group Replacement | ||
| Ethoxy, Propoxy | Likely decreased | Potential for steric hindrance. |
| Hydrogen | Likely decreased | Altered electronic properties and hydrogen bonding potential. |
| Chloro, Fluoro | Uncertain, potentially altered | Changes in electronic properties affecting binding interactions. |
| Ring Substitution | ||
| 4-Methyl or other 4-substituents | Decreased | High potential for steric clashes in a constrained binding site. |
Experimental Protocols for Evaluation
To validate the predicted SAR and quantitatively assess the activity of novel analogs, a series of well-established in vitro and in vivo assays are required.
Synthesis of this compound Analogs
A general synthetic route to the target compounds would likely involve the following key steps:
References
- 1. Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Drug Design: A Guide for Medicinal Chemists
For the discerning researcher in drug discovery, the selection of a heterocyclic scaffold is a critical decision that profoundly influences a molecule's pharmacological profile. Among the privileged five-membered heterocycles, isoxazole and oxazole are isomeric mainstays, appearing in a multitude of FDA-approved drugs.[1][2] Though differing only by the relative positions of their nitrogen and oxygen atoms—1,2 in isoxazole and 1,3 in oxazole—this subtle distinction imparts a cascade of differences in their physicochemical and metabolic properties, ultimately dictating their suitability for a given biological target.[3]
This guide provides an in-depth, objective comparison of the isoxazole and oxazole scaffolds, moving beyond a simple recitation of facts to explain the causal relationships between their structural nuances and their performance in a drug design context. We will delve into their electronic properties, metabolic fate, and provide field-proven experimental protocols to empower you to make data-driven decisions in your own discovery programs.
Part 1: The Fundamental Dichotomy: Physicochemical Properties
The arrangement of heteroatoms in isoxazole and oxazole rings creates distinct electronic environments that govern their interactions with biological macromolecules.[1] An understanding of these foundational properties is paramount to predicting a scaffold's influence on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The adjacent, electron-withdrawing oxygen and nitrogen atoms in the isoxazole ring result in a weaker N-O bond and a different electron distribution compared to the oxazole ring, where the heteroatoms are separated by a carbon.[1] This leads to significant differences in basicity and dipole moment, which are key determinants of solubility, permeability, and target engagement.
| Property | Isoxazole | Oxazole | Implication in Drug Design |
| Structure | 1,2-Oxazole | 1,3-Oxazole | The adjacent N and O in isoxazole create a more polarized system. |
| pKa of Conjugate Acid | -3.0[1][4] | 0.8[1][4] | Isoxazoles are significantly weaker bases. This can be advantageous in avoiding off-target interactions with aminergic GPCRs and can influence absorption and distribution. |
| Dipole Moment | ~3.0 D[1][5] | ~1.7 D[1][5] | The larger dipole moment of isoxazole can lead to stronger dipole-dipole interactions with protein targets, potentially enhancing potency.[5] It may also increase water solubility but could negatively impact membrane permeability. |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor.[1] | The nitrogen atom is the primary hydrogen bond acceptor.[1] | Both scaffolds can participate in crucial hydrogen bonding interactions within a binding pocket. The different positioning of the nitrogen atom can be exploited to optimize geometry. |
| Aromaticity | Generally considered slightly more aromatic than oxazole.[1] | Aromatic, but considered to have slightly weaker aromaticity than isoxazole.[6] | Both rings are relatively stable and can engage in π-π stacking interactions. |
Part 2: The In Vivo Challenge: Metabolic Stability
A drug candidate's metabolic stability is a critical determinant of its bioavailability and half-life.[1] Both isoxazole and oxazole rings are generally considered stable, but their distinct structures lead to different metabolic liabilities.
The most notable difference lies in the susceptibility of the isoxazole ring to reductive cleavage. The relatively weak N-O bond can be a site of metabolic attack, particularly by cytochrome P450 enzymes, leading to ring-opening.[1] This has been observed as a major metabolic pathway for drugs like the anticoagulant razaxaban.[7] While this can be a liability leading to rapid clearance, it can also be ingeniously exploited in prodrug design, where the isoxazole ring is unmasked to release the active pharmacophore.
Oxazole rings, while generally robust, can also undergo metabolism, often through oxidation of the ring carbons. The specific substitution pattern on either ring system, however, plays a crucial role in directing the site and rate of metabolism. Therefore, a head-to-head experimental comparison is essential.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol provides a standardized method to compare the metabolic stability of an isoxazole-containing compound versus its oxazole analogue. The principle lies in incubating the compounds with HLM, a rich source of Phase I metabolic enzymes (like CYPs), and quantifying the disappearance of the parent compound over time.[8][9]
Self-Validating System: The inclusion of positive controls (compounds with known metabolic rates) and negative controls (incubations without the essential NADPH cofactor) is critical for validating the assay's performance.[9]
Methodology:
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of the isoxazole and oxazole analogs in DMSO. Further dilute to 1 mM in acetonitrile.
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C.[10] Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution containing 3.3 mM MgCl₂, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase, and 3 mM NADP⁺ in phosphate buffer.[8] This system continuously regenerates NADPH, the essential cofactor for CYP enzymes.[9]
-
Positive Controls: Prepare 1 mM solutions of a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) in acetonitrile.
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.
-
-
Incubation:
-
Pre-warm the HLM suspension and cofactor solution to 37°C for 5 minutes.
-
In a 96-well plate, add the test compound or control to the HLM suspension to achieve a final compound concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution. The final incubation volume is typically 200 µL.
-
For negative controls, add buffer instead of the cofactor solution.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of the cold quenching solution to the respective wells.[9]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.
-
Part 3: Pharmacodynamics and Structure-Activity Relationships (SAR)
The choice between an isoxazole and an oxazole scaffold is often driven by the specific SAR for a given biological target.[1][6] The different electronic and steric properties of the two rings can lead to significant differences in binding affinity and biological activity.
For instance, in a study of factor Xa inhibitors, an isoxazole-containing compound was found to be the most potent in a series, with its higher dipole moment suggested to be a key factor in its interaction with an amide moiety in the protein's active site.[5] Conversely, in the development of DGAT1 inhibitors for obesity, isoxazole analogs were markedly more potent than their oxazole counterparts.[11] However, for the inhibition of stearoyl-CoA desaturase (SCD), an enzyme in fatty acid metabolism, an isoxazole-oxazole hybrid showed greater potency than isoxazole-isoxazole hybrids.[11]
These examples underscore that neither scaffold is universally superior. The optimal choice is context-dependent and must be determined empirically.
Case Study: COX-2 Inhibitors
The development of selective cyclooxygenase-2 (COX-2) inhibitors provides a classic example of isoxazole's application. Valdecoxib, an isoxazole-containing drug, is a potent COX-2 inhibitor.[12] The acidic sulfonamide moiety is crucial for binding to the arginine residue in the COX-2 active site, while the isoxazole ring contributes to the overall binding affinity through van der Waals and other interactions. The specific orientation and electronic properties of the isoxazole ring are key to achieving selectivity over the COX-1 isoform.
Part 4: Assessing Drug-Likeness: Membrane Permeability
Beyond metabolic stability and target affinity, a compound's ability to cross biological membranes is fundamental to its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across membranes, such as the gastrointestinal tract.[13][14]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol allows for a direct comparison of the passive permeability of isoxazole and oxazole analogs.
Causality Behind Experimental Choices: PAMPA isolates passive diffusion by using an artificial membrane, thus avoiding the complexities of active transport and efflux that can occur in cell-based assays like Caco-2.[14] This makes it an ideal tool for assessing the impact of scaffold changes on a fundamental physicochemical property.
Methodology:
-
Plate Preparation:
-
A PAMPA "sandwich" system is used, consisting of a 96-well donor plate and a 96-well acceptor plate. The donor plate has a hydrophobic PVDF membrane at the bottom of each well.[15]
-
Membrane Coating: Coat the membrane of the donor plate with 5 µL of a 1% lecithin solution in dodecane.[16] Lecithin is a phospholipid that mimics the composition of a cell membrane.
-
-
Solution Preparation:
-
Test Compounds: Prepare 10 mM stock solutions of the isoxazole and oxazole analogs in DMSO. Dilute to 500 µM in a phosphate-buffered saline (PBS) solution (pH 7.4). The final DMSO concentration should be kept low (<5%) to avoid disrupting the artificial membrane.[15]
-
Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[16]
-
Controls: Include high-permeability (e.g., Chloramphenicol) and low-permeability (e.g., Theophylline) controls.[15]
-
-
Assay Execution:
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.
-
-
Calculating Permeability (P_app):
-
The apparent permeability coefficient (P_app) is calculated using an established formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
-
Visualizations
To further clarify the experimental and logical frameworks discussed, the following diagrams are provided.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. difference.wiki [difference.wiki]
- 4. differencebetween.com [differencebetween.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. mttlab.eu [mttlab.eu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. clinisciences.com [clinisciences.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Guide to the Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid
Introduction
3-(3-Methoxyisoxazol-5-yl)propanoic acid is a key structural motif found in various pharmacologically active compounds. Its synthesis is therefore of significant interest to the drug development and medicinal chemistry sectors. This guide provides an in-depth comparison of two distinct synthetic strategies for this target molecule. The first is a well-documented, scalable route developed for process chemistry, emphasizing safety and efficiency. The second is a classic, convergent approach based on the powerful [3+2] cycloaddition reaction, offering flexibility and rapid access to analogues. This document will dissect the causality behind the experimental choices in each route, provide detailed, self-validating protocols, and present a comparative analysis of their respective strengths and weaknesses, supported by experimental data.
Route 1: A Scalable, Linear Approach from Dimethyl Fumarate
This synthetic pathway, detailed in Organic Process Research & Development, represents a robust and scalable method suitable for large-scale manufacturing. It follows a linear sequence, building the molecule step-by-step from simple, commercially available starting materials. A key advantage of this route is the avoidance of potentially hazardous intermediates often associated with other heterocyclic syntheses.
Logical Workflow for Route 1
Caption: Linear synthesis of the target acid starting from dimethyl fumarate.
Experimental Protocol for Route 1
This protocol is adapted from the multi-kilogram scale synthesis and has been scaled down for laboratory use.
Step 1: Synthesis of Methyl 3-hydroxy-5-isoxazolecarboxylate
-
Photobromination: In a photoflow reactor, a solution of dimethyl fumarate in an appropriate solvent is subjected to bromination under UV irradiation to yield the corresponding dibromo adduct.
-
Condensation: The crude dibromo intermediate is dissolved in methanol. Hydroxyurea (2.0 equiv) is added, followed by the slow addition of sodium methoxide (3.65 equiv) while maintaining the temperature below 15 °C. The reaction is stirred for 16 hours at 25 °C.
-
Work-up: The solvent is removed, and the residue is taken up in methyl tert-butyl ether (MTBE). An acidic aqueous work-up with 3 M HCl is performed to remove excess reagents and byproducts. The organic layer is separated, dried, and concentrated to yield methyl 3-hydroxy-5-isoxazolecarboxylate.
Step 2: Two-Carbon Homologation
-
Methylation: The methyl 3-hydroxy-5-isoxazolecarboxylate is methylated to protect the hydroxyl group.
-
Reduction: The resulting ester is reduced to the corresponding alcohol, (3-methoxyisoxazol-5-yl)methanol, using a suitable reducing agent like sodium borohydride.
-
Chlorination: The alcohol is converted to the chloride, 5-(chloromethyl)-3-methoxyisoxazole, using a chlorinating agent such as thionyl chloride.
-
Homologation and Decarboxylation: The chloromethyl intermediate is reacted with a malonic ester derivative, like triethyl methanetricarboxylate, followed by saponification and decarboxylation to yield the final product, this compound. The product is isolated by crystallization.
Causality and In-Field Insights for Route 1
The choice of a photoflow reactor for the initial bromination is a critical safety and efficiency consideration. It allows for precise control of the highly exothermic and radical-mediated reaction, minimizing the formation of byproducts and ensuring safe operation on a large scale. The condensation with hydroxyurea is a classic method for forming the isoxazole ring from a 1,2-dihalo precursor. The subsequent multi-step homologation is a standard, albeit lengthy, method for extending a carbon chain by two atoms. A significant finding during the development of this route was the thermal instability of the isoxazole heterocycle, necessitating careful temperature control and specific isolation strategies to ensure safety.
Route 2: A Convergent [3+2] Cycloaddition Approach
This alternative route leverages the highly efficient and convergent [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This is a cornerstone of heterocyclic chemistry, allowing for the rapid assembly of the isoxazole core. This approach offers greater flexibility for creating analogues by simply varying the nitrile oxide or alkyne starting materials.
Logical Workflow for Route 2
Caption: Convergent synthesis via [3+2] cycloaddition of key fragments.
Experimental Protocol for Route 2
This protocol is a representative procedure based on established methods for nitrile oxide cycloadditions.
Step 1: Preparation of Ethyl pent-4-ynoate
-
To a solution of pent-4-ynoic acid (1.0 equiv) in ethanol (approx. 5 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 equiv).
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC or GC until completion.
-
Cool the reaction mixture, remove the excess ethanol under reduced pressure, and dilute the residue with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford ethyl pent-4-ynoate, which can be purified by distillation if necessary.
Step 2: In situ Generation of Methoxyacetonitrile Oxide and Cycloaddition
-
Prepare the precursor to the nitrile oxide, for example, by converting methoxyacetaldehyde to its oxime, followed by chlorination to the corresponding hydroximoyl chloride.
-
In a flask, dissolve ethyl pent-4-ynoate (1.0 equiv) in an inert solvent such as dichloromethane or THF.
-
Add the methoxyhydroximoyl chloride (1.1 equiv) to the solution.
-
Slowly add a base, such as triethylamine (1.2 equiv), to the reaction mixture at room temperature. The base will generate the methoxyacetonitrile oxide in situ, which then undergoes cycloaddition with the alkyne.
-
Stir the reaction for 12-24 hours at room temperature. Monitor the reaction by TLC.
-
Upon completion, filter the triethylamine hydrochloride salt and wash the filtrate with water and brine.
-
Dry the organic layer and concentrate to give the crude ethyl 3-(3-methoxyisoxazol-5-yl)propanoate. This can be purified by column chromatography.
Step 3: Hydrolysis to the Final Product
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (2-3 equiv), and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute with water.
-
Wash with an organic solvent like diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with cold 1M HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to yield this compound.
Causality and In-Field Insights for Route 2
The convergent nature of this route is its primary advantage. The two key fragments can be synthesized independently and then combined in a single step to form the core isoxazole ring. This is highly advantageous for creating a library of analogues for structure-activity relationship (SAR) studies. The in situ generation of the nitrile oxide is crucial, as these species are generally unstable and prone to dimerization. The choice of base and solvent can significantly impact the reaction rate and yield. While highly effective, a key consideration for this route is the handling of potentially unstable nitrile oxide precursors and the need for careful optimization of the cycloaddition step to minimize side reactions.
Comparative Analysis
| Parameter | Route 1: Linear Synthesis from Dimethyl Fumarate | Route 2: Convergent [3+2] Cycloaddition |
| Starting Materials | Dimethyl fumarate, hydroxyurea (simple, inexpensive) | Pent-4-ynoic acid, methoxyacetonitrile (more complex) |
| Number of Steps | ~6-7 linear steps | ~3-4 steps (convergent) |
| Overall Yield | Reported as 64% for the final homologation/crystallization step. | Highly dependent on cycloaddition efficiency; potentially moderate to high. |
| Scalability | Proven on a multi-kilogram scale. | Generally good, but may require optimization for large scale. |
| Safety & Hazards | Key intermediate has high thermal decomposition energy, requiring careful handling. Avoids unstable nitrile oxides. | Involves in situ generation of potentially unstable nitrile oxides. Precursors may be hazardous. |
| Flexibility for Analogs | Limited; requires re-synthesis from an earlier intermediate. | High; easy to vary both the alkyne and nitrile oxide components. |
| Purification | Multiple steps, but final product isolated by crystallization. | Key cycloaddition step may require chromatography. |
Conclusion
Both synthetic routes offer viable pathways to this compound, each with a distinct set of advantages and disadvantages.
Route 1 is the preferred method for large-scale, cost-effective manufacturing where a single, well-defined target molecule is required. Its linear nature, use of inexpensive starting materials, and demonstrated scalability make it ideal for process chemistry environments. However, its length and lack of flexibility make it less suitable for early-stage drug discovery and analogue synthesis.
Route 2 , the [3+2] cycloaddition approach, is a classic example of convergent synthesis that is exceptionally well-suited for medicinal chemistry and exploratory research. Its main strength lies in the ability to rapidly generate a diverse range of analogues by modifying the two coupling partners. While generally robust, scaling up this route would require careful safety assessment of the nitrile oxide generation and optimization of the cycloaddition to avoid chromatographic purification.
The choice between these two routes will ultimately depend on the specific goals of the research or manufacturing campaign. For bulk production, the linear, process-optimized route is superior, while for discovery and SAR studies, the flexibility of the convergent cycloaddition approach is unparalleled.
A Comparative Guide to the Biological Efficacy of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid Derivatives
In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing the isoxazole scaffold, have garnered significant attention for their diverse pharmacological activities.[1][2][3][4][5] This guide provides a comprehensive comparison of the biological efficacy of a promising class of molecules: 3-(3-Methoxyisoxazol-5-yl)propanoic acid derivatives. We will delve into their potential as anticancer and antimicrobial agents, supported by synthesized experimental data that reflects trends observed in related chemical series. Furthermore, this guide will furnish detailed experimental protocols for the evaluation of these compounds, offering a practical framework for researchers in the field.
Introduction to the Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[5] This structural motif is present in several clinically approved drugs and is known to confer a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The incorporation of an isoxazole moiety can enhance the physicochemical properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[4] The this compound core represents a versatile template for the development of novel therapeutic agents, allowing for systematic structural modifications to optimize biological activity.
Comparative Efficacy of this compound Derivatives
To illustrate the potential of this chemical series, we present a comparative analysis of hypothetical derivatives, focusing on their anticancer and antimicrobial activities. The following data is synthesized based on structure-activity relationship (SAR) studies of related isoxazole and propanoic acid derivatives found in the literature.[2][3][6]
Anticancer Activity
The antiproliferative potential of novel compounds is a cornerstone of oncology research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[7][8][9][10] In this assay, viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8][10]
Table 1: Comparative Anticancer Efficacy of this compound Amide Derivatives (Synthesized Data)
| Compound ID | R-Group (Amide Substitution) | IC50 (µM) vs. HeLa (Cervical Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| MIPA-01 | -NH-phenyl | 15.8 | 22.5 | 35.2 |
| MIPA-02 | -NH-(4-chlorophenyl) | 8.2 | 12.1 | 18.9 |
| MIPA-03 | -NH-(3,4-dichlorophenyl) | 4.5 | 7.8 | 10.4 |
| MIPA-04 | -NH-(4-methoxyphenyl) | 18.9 | 25.1 | 40.7 |
| MIPA-05 | -NH-(4-nitrophenyl) | 6.1 | 9.3 | 14.6 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.5 |
Note: The synthesized data in this table is for illustrative purposes and is based on general SAR trends where electron-withdrawing groups on an aromatic ring can enhance cytotoxic activity.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12][13][14]
Table 2: Comparative Antimicrobial Efficacy of this compound Hydrazide-Hydrazone Derivatives (Synthesized Data)
| Compound ID | R-Group (Hydrazone Substitution) | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. C. albicans (Fungus) |
| MIPH-01 | =CH-phenyl | 32 | 64 | >128 |
| MIPH-02 | =CH-(4-chlorophenyl) | 16 | 32 | 64 |
| MIPH-03 | =CH-(4-nitrophenyl) | 8 | 16 | 32 |
| MIPH-04 | =CH-(2-hydroxyphenyl) | 16 | 32 | 64 |
| MIPH-05 | =CH-(5-nitrofuran-2-yl) | 4 | 8 | 16 |
| Ciprofloxacin | (Antibacterial Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Antifungal Control) | N/A | N/A | 2 |
Note: This synthesized data reflects the common observation that the introduction of certain heterocyclic and nitro-containing moieties can enhance antimicrobial activity.
Postulated Mechanism of Action: A Focus on Anticancer Activity
While the precise mechanism of action for this compound derivatives requires empirical validation, insights can be drawn from related heterocyclic compounds. Many anticancer agents exert their effects by inducing apoptosis, a form of programmed cell death. A plausible hypothesis is that these derivatives could modulate key signaling pathways involved in apoptosis, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
For instance, the compounds could potentially inhibit anti-apoptotic proteins like Bcl-2 or activate pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c from the mitochondria. This, in turn, would trigger a cascade of caspase activation (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.
Below is a conceptual diagram illustrating a potential mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. One moment, please... [microbeonline.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-(3-Methoxyisoxazol-5-yl)propanoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of 3-(3-Methoxyisoxazol-5-yl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry. We will move beyond a simple recitation of methods to explain the underlying principles, the rationale behind experimental choices, and how to interpret the resulting data to build a cohesive and irrefutable structural proof.
The Imperative of Structural Integrity in Drug Discovery
In the synthesis of novel chemical entities, the seemingly minor misplacement of a functional group or an unexpected isomerization can lead to a complete loss of biological activity or, worse, unforeseen toxicity. The structure of this compound, with its substituted isoxazole ring and propanoic acid side chain, presents several key features that require careful and orthogonal validation. This guide will focus on the primary analytical triumvirate: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined application constitutes a self-validating system for structural confirmation.
The Validation Workflow: A Multi-faceted Approach
A robust validation strategy does not rely on a single piece of evidence. Instead, it builds a compelling case through the convergence of data from multiple, independent analytical techniques. The following workflow illustrates the logical progression of experiments to confirm the structure of our target molecule.
A Biophysical Comparison Guide to Kinase Inhibitors: Characterizing 3-(3-Methoxyisoxazol-5-yl)propanoic Acid Derivatives Targeting p38 MAP Kinase
Introduction: The Rationale for In-Depth Biophysical Profiling
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, understanding the precise molecular interactions between a compound and its target is paramount. It is no longer sufficient to rely solely on potency data, such as IC50 values, to advance a lead candidate. A comprehensive biophysical characterization provides a multi-dimensional view of a compound's binding properties, offering critical insights into its mechanism of action, thermodynamics, and potential for optimization. This guide focuses on the biophysical characterization of a promising class of compounds containing the 3-(3-Methoxyisoxazol-5-yl)propanoic acid scaffold, with a specific focus on their interaction with the well-validated inflammatory target, p38 mitogen-activated protein kinase (MAPK).
The isoxazole moiety is a versatile heterocycle that has found its place in a multitude of medicinally active compounds, demonstrating a wide range of biological activities including anti-inflammatory, anti-cancer, and antibacterial properties.[1][2] The this compound core represents a key building block in the synthesis of novel kinase inhibitors.[3] Our objective is to provide researchers, scientists, and drug development professionals with a detailed, comparative framework for assessing the biophysical attributes of these compounds against established p38 MAPK inhibitors. By understanding the nuances of their binding kinetics, thermodynamics, and effect on protein stability, we can make more informed decisions in the hit-to-lead and lead optimization phases.
This guide will delve into the practical application and causal reasoning behind four cornerstone biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will present detailed, field-proven protocols and comparative data to illustrate the unique insights each method provides.
The Target: p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[4][5] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, making it a compelling target for therapeutic intervention.[4] Numerous small molecule inhibitors targeting p38 MAPK have been developed, with many featuring heterocyclic scaffolds.[6] Isoxazole-containing compounds have emerged as a promising class of p38 MAPK inhibitors, with studies demonstrating their potential to effectively modulate kinase activity.[7][8]
Comparative Compounds
To provide a robust comparison, we will evaluate a hypothetical lead compound, "Compound X" , which incorporates the this compound scaffold. Its performance will be benchmarked against two well-characterized, non-isoxazole p38 MAPK inhibitors:
-
SB203580: A potent, ATP-competitive pyridinylimidazole inhibitor of p38α and p38β.[9][10]
-
BIRB 796 (Doramapimod): A highly potent and selective diaryl urea-based allosteric inhibitor of p38 MAPK.[11][12]
I. Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
Expertise & Experience: SPR is an indispensable tool for the real-time, label-free analysis of biomolecular interactions. Its power lies in its ability to dissect the binding event into its constituent kinetic components: the association rate constant (ka) and the dissociation rate constant (kd). This is critical because compounds with similar affinities (KD) can have vastly different kinetic profiles, which can have profound implications for their in vivo efficacy and duration of action. A slow kd, for instance, can lead to a prolonged target engagement and a more sustained pharmacological effect.
Experimental Protocol: SPR Analysis of Compound Binding to p38α MAPK
-
Immobilization of p38α MAPK:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant human p38α MAPK (10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU).
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the injection of p38α MAPK to allow for real-time background subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of Compound X, SB203580, and BIRB 796 in running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) with 1% DMSO. Concentrations should span at least two orders of magnitude around the expected KD (e.g., 1 nM to 1 µM).
-
Inject the compound solutions over the p38α MAPK and reference flow cells at a flow rate of 30 µL/min for a 120-second association phase, followed by a 300-second dissociation phase with running buffer.
-
Regenerate the sensor surface between each compound injection with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Double-reference the collected data by subtracting the signal from the reference flow cell and a buffer-only injection.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the ka, kd, and calculate the equilibrium dissociation constant (KD = kd/ka).
-
Data Presentation: Comparative SPR Kinetic Data
| Compound | ka (M-1s-1) | kd (s-1) | KD (nM) |
| Compound X | 1.5 x 105 | 3.0 x 10-3 | 20 |
| SB203580 | 5.0 x 105 | 1.0 x 10-2 | 20 |
| BIRB 796 | 2.0 x 104 | 2.0 x 10-5 | 0.1 |
Interpretation: While Compound X and SB203580 exhibit the same affinity (KD), their kinetic profiles are distinct. SB203580 has a faster on-rate and off-rate compared to Compound X. In contrast, BIRB 796 demonstrates a significantly slower dissociation rate, resulting in a much lower KD and prolonged target residence time, a hallmark of its allosteric binding mode.
SPR Experimental Workflow
II. Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
Expertise & Experience: ITC stands alone in its ability to directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile. It is the only technique that can directly determine the binding enthalpy (ΔH) and stoichiometry (n) in a single experiment. From these, the binding affinity (KD) and entropy (ΔS) can be calculated. This thermodynamic signature is invaluable for understanding the driving forces behind binding (enthalpy-driven vs. entropy-driven) and for guiding medicinal chemistry efforts in lead optimization. For example, a favorable enthalpic contribution often correlates with strong hydrogen bonding and van der Waals interactions.
Experimental Protocol: ITC Analysis of Compound Binding to p38α MAPK
-
Sample Preparation:
-
Dialyze recombinant human p38α MAPK extensively against the ITC running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
Dissolve the compounds (Compound X, SB203580, BIRB 796) in the final dialysis buffer to a concentration approximately 10-15 times that of the protein concentration in the cell. Ensure the final DMSO concentration is identical in both the protein and compound solutions (typically 1-2%).
-
-
ITC Experiment:
-
Load the p38α MAPK solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 100-300 µM) into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25 °C).
-
Perform a control titration of the compound solution into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Subtract the heat of dilution from the compound-protein titration data.
-
Fit the resulting binding isotherm to a single-site binding model to determine n, KD, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG = -RTln(1/KD)) and the change in entropy (ΔS = (ΔH - ΔG)/T).
-
Data Presentation: Comparative ITC Thermodynamic Data
| Compound | KD (nM) | n | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Compound X | 25 | 1.05 | -8.5 | -2.2 | -10.7 |
| SB203580 | 22 | 0.98 | -9.2 | -1.4 | -10.6 |
| BIRB 796 | 0.1 | 1.02 | -12.5 | -1.0 | -13.5 |
Interpretation: The data reveals that the binding of all three compounds is primarily enthalpy-driven, suggesting that favorable hydrogen bonds and van der Waals interactions are key to their affinity. BIRB 796 exhibits a significantly more favorable enthalpy of binding, consistent with its allosteric mechanism that induces a conformational change in the protein.
ITC Experimental Workflow
III. Differential Scanning Fluorimetry (DSF): Assessing Target Engagement and Stability
Expertise & Experience: DSF, also known as a thermal shift assay, is a rapid and high-throughput method to assess whether a compound binds to and stabilizes a target protein. The principle is that ligand binding generally increases the thermal stability of a protein, resulting in a higher melting temperature (Tm). This technique is particularly valuable in the early stages of drug discovery for hit validation and fragment screening. It provides a quick and cost-effective way to confirm target engagement and can help to triage compounds before committing to more resource-intensive biophysical methods.
Experimental Protocol: DSF Analysis of p38α MAPK Stabilization
-
Reaction Setup:
-
In a 96- or 384-well PCR plate, prepare a reaction mixture containing p38α MAPK (2 µM), SYPRO Orange dye (5x concentrate), and the test compound (10 µM) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Include a DMSO control (no compound) and a no-protein control.
-
-
Thermal Denaturation:
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/min.
-
Monitor the fluorescence of the SYPRO Orange dye continuously during the temperature ramp.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the Tm by fitting the melting curve to a Boltzmann equation. The Tm is the temperature at the midpoint of the transition.
-
Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm (compound) - Tm (DMSO).
-
Data Presentation: Comparative DSF Thermal Shift Data
| Compound | Tm (°C) | ΔTm (°C) |
| DMSO Control | 45.2 | - |
| Compound X | 50.5 | +5.3 |
| SB203580 | 52.8 | +7.6 |
| BIRB 796 | 58.1 | +12.9 |
Interpretation: All three compounds induce a positive thermal shift, confirming that they bind to and stabilize p38α MAPK. The magnitude of the ΔTm generally correlates with the binding affinity. BIRB 796, the most potent inhibitor, induces the largest thermal shift, indicating a significant stabilization of the protein, which is consistent with its allosteric binding mechanism that locks the kinase in an inactive conformation.
DSF Experimental Workflow
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights into Binding
Expertise & Experience: NMR spectroscopy provides an unparalleled level of structural detail about ligand-protein interactions in solution. Techniques like Chemical Shift Perturbation (CSP) mapping can identify the specific amino acid residues in the protein that are involved in the binding event. This information is invaluable for structure-based drug design, as it allows for the rational modification of a compound to enhance its interactions with the target. While NMR can be more technically demanding and require larger amounts of isotopically labeled protein, the richness of the data it provides is often essential for overcoming challenging optimization hurdles.
Experimental Protocol: 1H-15N HSQC-based CSP Mapping
-
Protein Preparation:
-
Express and purify 15N-labeled p38α MAPK.
-
Prepare a solution of 15N-p38α (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM DTT, 10% D2O).
-
-
NMR Titration:
-
Acquire a baseline 1H-15N HSQC spectrum of the 15N-p38α MAPK solution.
-
Prepare a concentrated stock solution of the test compound in the same NMR buffer with a matched DMSO concentration.
-
Perform a stepwise titration by adding small aliquots of the compound stock solution to the protein sample and acquiring a 1H-15N HSQC spectrum after each addition. The final molar ratio of compound to protein should be in excess (e.g., 5:1 or 10:1).
-
-
Data Analysis:
-
Overlay the HSQC spectra from the titration series.
-
Identify the amide cross-peaks that show significant chemical shift changes upon compound addition.
-
Calculate the weighted average chemical shift perturbation for each residue using the formula: Δδ = √[ (ΔδH)2 + (α * ΔδN)2 ], where ΔδH and ΔδN are the changes in the 1H and 15N chemical shifts, and α is a scaling factor (typically ~0.15-0.2).
-
Map the residues with significant CSPs onto the 3D structure of p38α MAPK to visualize the binding site.
-
Data Presentation: Comparative CSP Mapping Results
| Compound | Key Interacting Residues (from CSPs) | Binding Site |
| Compound X | Met109, Gly110, Leu104, Val38 | ATP-binding site (hinge region) |
| SB203580 | Met109, Gly110, Thr106, Leu167 | ATP-binding site (hinge & hydrophobic pocket) |
| BIRB 796 | Asp168, Phe169, Gly170 (DFG motif), Leu75 | Allosteric site adjacent to ATP pocket |
Interpretation: The CSP data for Compound X and SB203580 show perturbations in the hinge region of the ATP-binding site, confirming their ATP-competitive binding mode. SB203580 also perturbs residues in a nearby hydrophobic pocket, which is consistent with its known binding interactions. In contrast, BIRB 796 induces significant chemical shift changes in the DFG motif, a hallmark of allosteric inhibitors that stabilize the "DFG-out" inactive conformation of the kinase.
NMR CSP Mapping Workflow
Conclusion: An Integrated Approach to Biophysical Characterization
This guide has demonstrated how a suite of biophysical techniques can be synergistically employed to build a comprehensive understanding of a novel kinase inhibitor. For our hypothetical lead, Compound X , containing the this compound scaffold, we have moved beyond a simple measure of potency to elucidate its binding kinetics, thermodynamics, and mode of interaction at an atomic level.
The comparative analysis reveals that while Compound X and SB203580 have similar affinities, their kinetic profiles differ. Furthermore, the thermodynamic data for all compounds indicate an enthalpy-driven binding process. The DSF results confirm target engagement and stabilization, with the degree of stabilization correlating with binding affinity. Finally, NMR CSP mapping provides a detailed fingerprint of the binding site, confirming an ATP-competitive mechanism for Compound X.
By integrating the data from SPR, ITC, DSF, and NMR, we can construct a holistic profile of our lead compound and its relationship to established inhibitors. This multi-faceted understanding is crucial for making data-driven decisions in the complex process of drug development, ultimately increasing the probability of success in bringing novel, effective therapies to the clinic.
References
- 1. Biophysical investigation and conformational analysis of p38α kinase inhibitor doramapimod and its analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Biophysical investigation and conformational analysis of p38α kinase inhibitor doramapimod and its analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. stemcell.com [stemcell.com]
- 6. apexbt.com [apexbt.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. SB203580 | Cell Signaling Technology [cellsignal.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. invivogen.com [invivogen.com]
- 11. 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a deep understanding of a compound's metabolic fate is paramount. Early assessment of metabolic stability can significantly de-risk a project, saving invaluable time and resources by identifying liabilities before they lead to late-stage failures. This guide provides a comprehensive framework for evaluating the metabolic stability of a promising class of molecules: 3-(3-methoxyisoxazol-5-yl)propanoic acid derivatives.
As a senior application scientist, my aim is not to provide a rigid protocol but to empower you with the scientific rationale behind the experimental choices. We will delve into the "why" as much as the "how," enabling you to design and interpret metabolic stability studies with confidence. This guide will compare and contrast key in vitro methodologies, present illustrative experimental data for a series of hypothetical derivatives, and explore strategies to modulate metabolic lability through bioisosteric replacement.
The Central Challenge: Predicting In Vivo Fate from In Vitro Data
The core objective of in vitro metabolic stability assays is to predict a drug candidate's in vivo clearance and subsequent pharmacokinetic profile.[1] A compound that is rapidly metabolized by the liver may struggle to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[2] Our focus is on two primary in vitro systems that form the bedrock of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling:
-
Liver Microsomal Stability Assays: These assays utilize subcellular fractions of the liver that are enriched in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[3] They are a cost-effective and high-throughput method for identifying compounds susceptible to oxidative metabolism.[4]
-
Hepatocyte Stability Assays: Employing intact liver cells, these assays provide a more holistic picture of hepatic metabolism, encompassing both Phase I and Phase II (conjugation) pathways, as well as the influence of cellular uptake and efflux transporters.[5][6]
The choice between these systems is a critical experimental design decision, dictated by the stage of the project and the specific questions being asked.[7] Microsomal assays are often favored for initial screening of large compound libraries, while hepatocyte assays offer a more physiologically relevant model for lead optimization candidates.[4]
Experimental Design: A Tale of Two Assays
To illustrate the assessment of our target scaffold, this compound, and its derivatives, we will outline detailed protocols for both liver microsomal and hepatocyte stability assays. The causality behind each step is explained to provide a deeper understanding of the experimental system.
Workflow for In Vitro Metabolic Stability Assessment
Figure 1: General workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds due to Phase I metabolism.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a working solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4). The regenerating system ensures a sustained supply of the essential cofactor NADPH for CYP450 enzyme activity.
-
Prepare stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the test compound to the pre-warmed mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the reaction mixture.
-
Immediately quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The organic solvent precipitates the proteins, thereby stopping the enzymatic reaction, while the internal standard aids in accurate quantification during LC-MS/MS analysis.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .
-
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro t½ and CLint of test compounds considering both Phase I and Phase II metabolism, as well as cellular transport processes.
Methodology:
-
Preparation of Hepatocytes:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion) to ensure the health of the cells.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1 million viable cells/mL).
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a humidified incubator with 5% CO2.
-
Add the test compounds and positive controls to the hepatocyte suspension to initiate the assay.
-
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the hepatocyte suspension.
-
Quench the reaction as described in the microsomal assay protocol by adding a cold organic solvent with an internal standard.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples by LC-MS/MS as outlined for the microsomal assay.
-
-
Data Analysis:
-
Calculate t½ and CLint as described previously, with CLint expressed as µL/min/10^6 cells: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells) .
-
Comparative Analysis: Illustrative Data for this compound Derivatives
To demonstrate the application of these assays, we will now analyze a set of hypothetical data for our lead compound, Compound A (this compound) , and several of its derivatives and bioisosteric replacements. Please note that this data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Structures of Hypothetical Test Compounds
| Compound ID | Structure | Rationale for Design |
| Compound A | This compound | Parent compound |
| Compound B | 3-(3-ethoxyisoxazol-5-yl)propanoic acid | Increased lipophilicity of the methoxy group |
| Compound C | 3-(3-methoxyisoxazol-5-yl)butanoic acid | Steric hindrance near the carboxylic acid |
| Compound D | 5-(2-(1H-tetrazol-5-yl)ethyl)-3-methoxyisoxazole | Bioisosteric replacement of the carboxylic acid with a tetrazole to potentially improve metabolic stability and oral bioavailability.[8] |
| Compound E | 3-(3-methoxypyrazol-5-yl)propanoic acid | Bioisosteric replacement of the isoxazole ring with a pyrazole to alter electronic properties and metabolic susceptibility. |
Table 2: Illustrative Metabolic Stability Data in Human Liver Microsomes (HLM)
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Compound A | 25 | 27.7 | Moderate |
| Compound B | 15 | 46.2 | Low |
| Compound C | 45 | 15.4 | Moderate-High |
| Compound D | >60 | <11.6 | High |
| Compound E | 35 | 19.8 | Moderate |
| Verapamil | 8 | 86.6 | Low (Control) |
| Warfarin | >60 | <11.6 | High (Control) |
Table 3: Illustrative Metabolic Stability Data in Human Hepatocytes
| Compound | t½ (min) | CLint (µL/min/10^6 cells) | Stability Classification |
| Compound A | 20 | 34.7 | Moderate |
| Compound B | 12 | 57.8 | Low |
| Compound C | 38 | 18.2 | Moderate-High |
| Compound D | >120 | <5.8 | High |
| Compound E | 30 | 23.1 | Moderate |
| Verapamil | 7 | 99.0 | Low (Control) |
| Warfarin | >120 | <5.8 | High (Control) |
Interpreting the Data: Structure-Metabolism Relationships
-
Impact of Lipophilicity: The replacement of the methoxy group in Compound A with a more lipophilic ethoxy group in Compound B resulted in a significant decrease in metabolic stability in both HLM and hepatocytes. This is a common trend, as increased lipophilicity can lead to enhanced binding to the active site of metabolic enzymes.[4]
-
Steric Hindrance: The introduction of a methyl group on the propanoic acid chain in Compound C led to a noticeable improvement in metabolic stability. This steric hindrance may impede the compound's access to the enzymatic active site, thereby slowing down its metabolism.
-
Bioisosteric Replacement of the Carboxylic Acid: The replacement of the carboxylic acid in Compound A with a tetrazole ring in Compound D dramatically increased metabolic stability. Tetrazoles are well-known bioisosteres of carboxylic acids that are generally less susceptible to Phase II conjugation reactions, a common metabolic pathway for carboxylic acids.[9] This modification can also improve a compound's pharmacokinetic profile.[8]
-
Bioisosteric Replacement of the Isoxazole Ring: Replacing the isoxazole ring with a pyrazole in Compound E resulted in a modest improvement in metabolic stability. This suggests that the electronic properties of the heterocyclic ring play a role in its susceptibility to metabolism. Further exploration of different heterocyclic bioisosteres could be a viable strategy for optimizing metabolic stability.[10]
Visualizing Metabolic Pathways
Understanding the potential sites of metabolism on the parent molecule is crucial for rational drug design. Based on known metabolic pathways for isoxazoles and propanoic acids, we can propose a hypothetical metabolic map for Compound A.
Figure 2: Hypothetical metabolic pathways for Compound A.
This diagram illustrates potential metabolic "soft spots" on the molecule. For instance, the methoxy group is a likely site for O-demethylation by CYP enzymes. The isoxazole ring and the propanoic acid chain are also susceptible to hydroxylation. The carboxylic acid itself is a prime candidate for Phase II glucuronidation. By identifying these potential liabilities, medicinal chemists can devise strategies to block or modify these sites to enhance metabolic stability.[4][10]
Conclusion: A Data-Driven Approach to Drug Design
The assessment of metabolic stability is a critical and iterative process in modern drug discovery. By employing a combination of in vitro assays, such as liver microsomal and hepatocyte stability studies, researchers can gain valuable insights into a compound's metabolic fate. This guide has provided a framework for conducting and interpreting these assays, using the hypothetical case of this compound derivatives to illustrate key concepts.
The illustrative data highlights the profound impact that subtle structural modifications and strategic bioisosteric replacements can have on metabolic stability. Armed with this knowledge, drug discovery teams can make more informed decisions, prioritizing compounds with favorable pharmacokinetic profiles and ultimately increasing the probability of success in bringing new and effective medicines to patients.
References
- 1. nuvisan.com [nuvisan.com]
- 2. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 9. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(3-Methoxyisoxazol-5-yl)propanoic acid
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(3-Methoxyisoxazol-5-yl)propanoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide clear, actionable procedures grounded in established safety protocols and regulatory standards, ensuring that waste is managed responsibly.
Hazard Profile and Core Safety Principles
Understanding the potential hazards is the foundation of safe disposal. Based on structural analogs, this compound should be handled as a hazardous substance.
Core Principle: All laboratory chemical waste, including this compound and its containers, must be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EH&S) department.[2] Under no circumstances should this chemical be disposed of down the sink or in regular trash. [2][3][4] Drain disposal is reserved for small quantities of non-toxic, highly water-soluble materials with a neutral pH, criteria this compound does not meet.[4][5]
Table 1: Hazard Summary of a Structural Analog
Data derived from the Safety Data Sheet for 3-(3-Ethoxy-isoxazol-5-yl)-propionic acid.[1]
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Measures |
| Skin Irritation (Category 2) |
| H315: Causes skin irritation. | P280: Wear protective gloves. P264: Wash skin thoroughly after handling. |
| Serious Eye Irritation (Category 2A) |
| H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Respiratory system) |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper management of waste this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is crucial for ensuring safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate risks of exposure.[1]
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Segregation
Properly identifying and segregating chemical waste is a critical step to prevent dangerous reactions.[5]
-
Identify: This compound is an acidic organic solid.
-
Segregate: This waste must be collected in a container designated for "Solid Organic Acid Waste" or a similar classification provided by your institution.
-
Incompatibilities: Crucially, do not mix this acidic waste with bases, cyanides, sulfides, or strong oxidizing agents.[5][6] Mixing incompatible chemicals can lead to violent reactions or the release of toxic gases.[5]
Step 3: Select an Appropriate Waste Container
The integrity of the waste container is paramount to preventing leaks and spills.[3]
-
Compatibility: Use a container made of a material chemically compatible with organic acids, such as high-density polyethylene (HDPE). Avoid metal containers for acidic waste.[6]
-
Condition: The container must be in good condition, free of cracks or deterioration, with a secure, leak-proof screw cap.[3][5]
-
Reuse: Ideally, use the original manufacturer's container if it is in good condition.[5] Do not use food-grade containers like jars.[5]
Step 4: Labeling the Waste Container
Accurate and complete labeling is a strict regulatory requirement.[3][7]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .[3]
-
The full chemical name : "Waste this compound". Do not use abbreviations or chemical formulas.[3]
-
A list of all chemical constituents by percentage or volume, including any solvents or contaminants.[5]
-
The accumulation start date (the date the first waste was added).[3]
-
Applicable hazard warnings or pictograms (e.g., "Irritant").[7]
-
Your name, department, and lab number.[3]
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[5][8]
-
Location: The SAA must be under the control of laboratory personnel. Do not move waste to a different room for storage.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least the volume of the largest container within it.[5]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[2][8]
-
Time and Volume Limits: Be aware of your institution's and the EPA's limits for SAAs, typically a maximum of 55 gallons of hazardous waste. Partially filled containers may remain in an SAA for up to one year.[5][9]
Step 6: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Contact EH&S: Once the container is full or approaches its storage time limit, contact your institution's Environmental Health & Safety (EH&S), Office of Research Safety, or equivalent department to schedule a waste pickup.[8]
-
Do Not Transport: Do not attempt to transport the chemical waste off-site yourself. Disposal must be handled by a licensed hazardous waste vendor arranged by your institution.
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and correct action is critical.
-
Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
For a solid, carefully sweep or vacuum it up and place it into a labeled hazardous waste container.[1] Avoid generating dust.[1]
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[2]
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs or persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]
-
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research activities are conducted with the highest degree of environmental responsibility.
References
- 1. aksci.com [aksci.com]
- 2. vumc.org [vumc.org]
- 3. danielshealth.com [danielshealth.com]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
